molecular formula C12H10ClNO2 B187102 2-Chloro-6-ethoxyquinoline-3-carbaldehyde CAS No. 281208-98-8

2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Cat. No.: B187102
CAS No.: 281208-98-8
M. Wt: 235.66 g/mol
InChI Key: BNLBYGHJJYCBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-ethoxyquinoline-3-carbaldehyde is a high-value chemical building block in organic and medicinal chemistry research. Its core utility stems from the strategic placement of reactive functional groups—a chloro substituent at the 2-position and an aldehyde at the 3-position of the quinoline scaffold—which allow for sequential and diverse molecular derivatizations . This compound serves as a crucial precursor in the design and synthesis of novel heterocyclic systems, particularly through reactions like condensations to form hydrazide-hydrazones and amides, or via coupling reactions to extend the molecular framework . Quinoline-based structures are extensively investigated for their potent biological activities, including anticancer, antibacterial, and antimalarial properties . Specifically, this compound has been utilized as a key synthetic intermediate in the development of novel coumarin derivatives designed as cytotoxic agents against resistant cancer cell lines, demonstrating its direct application in anticancer drug discovery . Its structural analogs have also been used to create compounds with significant efficacy against pathogens such as Escherichia coli , Staphylococcus aureus , and various fungal species, highlighting its broader relevance in antimicrobial research . The compound is typically synthesized via the Vilsmeier-Haack reaction, a well-established formylation method for acetanilide derivatives, ensuring a reliable and scalable route for research purposes .

Properties

IUPAC Name

2-chloro-6-ethoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-10-3-4-11-8(6-10)5-9(7-15)12(13)14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLBYGHJJYCBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354995
Record name 2-chloro-6-ethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281208-98-8
Record name 2-chloro-6-ethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 281208-98-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, a quinoline derivative of interest to researchers, scientists, and professionals in drug development. Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[1]

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNO₂[2]
Molecular Weight 235.67 g/mol
CAS Number 281208-98-8[2]
Appearance Beige to off-white solid[2]
Boiling Point (Predicted) 384 °C at 760 mmHg
Density (Predicted) 1.302 g/cm³
Solubility Insoluble in water[4]

Synthesis

The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[5] This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6]

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is adapted from the synthesis of the analogous 2-chloro-6-methoxyquinoline-3-carbaldehyde.[5]

Materials:

  • N-(4-ethoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Water

  • Ethyl acetate (for recrystallization)

Procedure:

  • To a stirred solution of N,N-dimethylformamide (0.15 mol) cooled to 0 °C, slowly add phosphorus oxychloride (0.35 mol) dropwise, maintaining the temperature below 5 °C.

  • To this Vilsmeier reagent, add N-(4-ethoxyphenyl)acetamide (0.05 mol) portion-wise.

  • Heat the reaction mixture to 60-90 °C and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by thin-layer chromatography.[5][7]

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[5]

  • The resulting precipitate, this compound, is collected by filtration.

  • Wash the crude product with water and dry.

  • Purify the product by recrystallization from ethyl acetate.[5]

G Synthesis Workflow of this compound cluster_0 Vilsmeier Reagent Formation cluster_1 Main Reaction cluster_2 Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material N-(4-ethoxyphenyl)acetamide Starting_Material->Reaction_Mixture Addition Crude_Product Crude Product Reaction_Mixture->Crude_Product Heating (60-90 °C) Precipitate Precipitate Crude_Product->Precipitate Ice Quenching Purified_Product This compound Precipitate->Purified_Product Filtration & Recrystallization

Caption: Synthesis of this compound via the Vilsmeier-Haack Reaction.

Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, the aldehyde proton, and the ethoxy group. The aldehyde proton will appear as a singlet at a downfield chemical shift, typically in the range of δ 9-11 ppm.[8] The aromatic protons will exhibit complex splitting patterns in the aromatic region (δ 7-9 ppm). The ethoxy group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)~10.0 - 11.0Singlet
Aromatic (Quinoline ring)~7.0 - 8.8Multiplets
Methylene (-OCH₂CH₃)~4.0 - 4.5Quartet
Methyl (-OCH₂CH₃)~1.3 - 1.6Triplet
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons of the quinoline ring, and the carbons of the ethoxy group. The aldehyde carbonyl carbon is expected to be the most downfield signal, typically above 185 ppm.

CarbonExpected Chemical Shift (δ, ppm)
Aldehyde Carbonyl (-CHO)~185 - 195
Aromatic Carbons (C=C, C=N)~110 - 160
Methylene Carbon (-OCH₂CH₃)~60 - 70
Methyl Carbon (-OCH₂CH₃)~14 - 16
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the aldehyde and various vibrations of the aromatic quinoline ring and the C-O bond of the ethoxy group.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C=O Stretch (Aldehyde)~1680 - 1710Strong
C-H Stretch (Aldehyde)~2700 - 2850Medium (often two bands)
C=C and C=N Stretch (Aromatic)~1450 - 1600Medium to Strong
C-O Stretch (Ether)~1200 - 1275 (asymmetric) & ~1020 - 1075 (symmetric)Strong
C-Cl Stretch~700 - 850Medium to Strong

Biological Activity

While specific biological studies on this compound are not extensively documented in the public domain, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a broad spectrum of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The presence of the reactive aldehyde and chloro groups makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems with potential therapeutic applications.[1] Further investigation into the biological profile of this specific derivative is warranted.

References

Spectroscopic and Synthetic Insights into 2-Chloro-6-ethoxyquinoline-3-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available information on 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and organic synthesis. Due to its structural similarity to compounds with known biological activities, understanding its synthesis and characterization is crucial for further research and development. This document provides an overview of its physicochemical properties, a detailed experimental protocol for the synthesis of a closely related analog, and a general workflow for its characterization.

Note on Data Availability: Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound could not be located. The information presented herein is based on available data for the compound and its close structural analogs.

Physicochemical Properties

While detailed spectroscopic data is not publicly available, the fundamental physicochemical properties of this compound have been established.

PropertyValueSource
CAS Number 281208-98-8[1][2][3]
Molecular Formula C₁₂H₁₀ClNO₂[1][2][3]
Molecular Weight 235.67 g/mol [2][3]
Appearance Beige to off-white solid[1]

Experimental Protocols: Synthesis

The Vilsmeier-Haack reaction is a widely employed and effective method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[1] The following protocol details the synthesis of the closely related analog, 2-chloro-6-methoxyquinoline-3-carbaldehyde, which serves as a representative procedure.

Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

Materials:

  • N-(4-methoxyphenyl)acetamide (p-acetanisidide)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Petroleum ether

  • Ethyl acetate

  • Ice

Procedure:

  • A Vilsmeier-Haack adduct is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to cooled (0-5 °C) N,N-dimethylformamide (DMF) with stirring.

  • To this freshly prepared Vilsmeier reagent, N-(4-methoxyphenyl)acetamide is added.

  • The reaction mixture is then heated, typically for several hours, to facilitate the cyclization and formylation.

  • Upon completion of the reaction, the mixture is cooled and then carefully poured onto crushed ice.

  • The resulting precipitate, which is the crude 2-chloro-6-methoxyquinoline-3-carbaldehyde, is collected by filtration.

  • The crude product is washed with water and dried.

  • Purification is achieved by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, to yield the pure product.

Spectroscopic Characterization Workflow

The structural elucidation of newly synthesized compounds like this compound follows a standard analytical workflow. This process is essential to confirm the identity and purity of the target molecule.

Spectroscopic_Workflow Synthesis Synthesis of 2-Chloro-6-ethoxyquinoline- 3-carbaldehyde Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Group  Identification (C=O, C-Cl, C-O) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation - Connectivity Purification->NMR Data_Analysis Data Analysis and Structure Confirmation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis

Caption: General workflow for the synthesis and spectroscopic characterization.

Data Interpretation of Analogous Compounds

Based on the spectroscopic data of analogous 2-chloroquinoline-3-carbaldehydes, the following characteristic signals would be expected for this compound:

  • ¹H NMR:

    • A singlet for the aldehydic proton (CHO) typically in the range of δ 9.0-11.0 ppm.

    • A singlet for the H-4 proton of the quinoline ring.

    • Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzene and pyridine rings.

    • A quartet and a triplet corresponding to the ethoxy group (-OCH₂CH₃).

  • ¹³C NMR:

    • A signal for the aldehydic carbon (CHO) above 185 ppm.

    • Signals for the aromatic and heteroaromatic carbons in the range of 110-160 ppm.

    • Signals for the ethoxy group carbons.

  • IR Spectroscopy:

    • A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1690-1715 cm⁻¹.

    • Bands corresponding to C-Cl stretching.

    • Bands for C-O stretching of the ether linkage.

    • Absorptions characteristic of the quinoline ring system.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (235.67 g/mol ), showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio).

This guide provides a foundational understanding of this compound based on the currently available scientific information. The provided synthetic protocol for a close analog and the general characterization workflow offer a practical framework for researchers entering this area of study. The acquisition and publication of the specific spectroscopic data for the title compound would be a valuable contribution to the chemical science community.

References

The Vilsmeier-Haack Reaction: A Powerful Tool for the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction stands as a versatile and potent method in organic synthesis, particularly for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Its application in the synthesis of substituted quinolines has garnered significant attention due to the quinoline moiety's prevalence in a wide array of pharmacologically active compounds.[3] This technical guide provides a comprehensive overview of the Vilsmeier-Haack synthesis of substituted quinolines, focusing on the reaction mechanism, detailed experimental protocols, and quantitative data to aid researchers in the fields of medicinal chemistry and drug development.

Core Principles: The Vilsmeier-Haack Reaction

The V-H reaction introduces a formyl group (-CHO) onto a nucleophilic substrate using a Vilsmeier reagent.[2][4] This reagent, typically a chloroiminium salt, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[1][5] The resulting electrophilic iminium salt then attacks the electron-rich substrate, leading to formylation after hydrolysis.[1][4] In the context of quinoline synthesis, the V-H reaction can be ingeniously employed to achieve cyclization and formylation in a single pot, starting from readily available N-arylacetamides.[6]

Reaction Mechanism: From Acetanilide to Quinolines

The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides via the Vilsmeier-Haack reaction is a multi-step process. The reaction is initiated by the formation of the Vilsmeier reagent, which then acts as both a cyclizing and formylating agent.

Vilsmeier_Haack_Mechanism reactant reactant reagent reagent intermediate intermediate product product arrow_label arrow_label DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Acetanilide N-Arylacetamide Intermediate1 Activated Acetanilide Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Iminium Salt Intermediate2->Intermediate3 Dehydration & Formylation Quinolone Intermediate Quinolone Intermediate3->Quinolone Rearrangement Final_Product 2-Chloro-3-formylquinoline Quinolone->Final_Product + Vilsmeier Reagent (Chlorination) H2O H₂O (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.

Experimental Protocols

The following sections provide detailed experimental procedures for the preparation of the Vilsmeier reagent and the subsequent synthesis of 2-chloro-3-formylquinolines.

Preparation of the Vilsmeier Reagent

A standard procedure for the in-situ generation of the Vilsmeier reagent is as follows:

  • In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, N,N-dimethylformamide (DMF) is taken and cooled to 0-5 °C using an ice bath.[1]

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring over a period of 30 minutes, ensuring the temperature is maintained below 10 °C.[1]

  • After the complete addition of POCl₃, the mixture is stirred for an additional hour at the same temperature to ensure the complete formation of the chloroiminium salt.[1]

Synthesis of 2-Chloro-3-formylquinolines

The synthesis of substituted quinolines from N-arylacetamides generally follows these steps:

  • The desired N-arylacetamide is dissolved in a suitable solvent (often excess DMF) and added dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[7]

  • The reaction mixture is then allowed to warm to room temperature and subsequently heated to a temperature ranging from 60 to 90 °C.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC).[8]

  • Upon completion, the reaction mixture is cooled and poured onto crushed ice with vigorous stirring.[1][8]

  • The acidic mixture is then neutralized using a base, such as a 4 N NaOH solution or sodium carbonate solution, until a precipitate is formed.[1]

  • The crude product is collected by filtration, washed thoroughly with water, and dried.[1][8]

  • Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate or by column chromatography.[8][9]

Experimental_Workflow step step condition condition output output start Start reagent_prep Vilsmeier Reagent Preparation start->reagent_prep temp1 0-5 °C reagent_prep->temp1 reaction Reaction with N-Arylacetamide temp2 60-90 °C reaction->temp2 workup Work-up and Neutralization ice Crushed Ice workup->ice base Base (e.g., NaOH) workup->base purification Purification recrystallization Recrystallization/ Column Chromatography purification->recrystallization product Final Product: 2-Chloro-3-formylquinoline end End product->end temp1->reaction temp2->workup ice->workup base->purification recrystallization->product

Caption: General experimental workflow for Vilsmeier-Haack synthesis.

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack synthesis of substituted quinolines is influenced by various factors, including the nature and position of substituents on the starting N-arylacetamide, the molar ratio of reactants, and the reaction temperature.

Table 1: Effect of Substituents on the Yield of 2-Chloro-3-formylquinolines

Substituent on AcetanilidePositionReaction Time (h)Yield (%)Reference
-H-465
2-CH₃ortho6-860-80[7][8]
3-OCH₃meta285
4-CH₃para475
4-Clpara560
4-Brpara4.558

Note: The presence of electron-donating groups, particularly at the meta-position, generally leads to higher yields and shorter reaction times. Conversely, electron-withdrawing groups tend to decrease the yield.

Table 2: Optimization of Reaction Conditions

SubstrateMolar Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
m-Methoxyacetanilide1:excess:380-902-
m-Methoxyacetanilide1:excess:680-902-
m-Methoxyacetanilide1:excess:980-902-
m-Methoxyacetanilide1:excess:1290285
m-Methoxyacetanilide1:excess:1580-902-
3-Acetyl-2,4-dihydroxyquinoline1:4.2:11.7~6017-

Note: An optimized molar ratio of POCl₃ is crucial for achieving maximum yield. For m-methoxyacetanilide, 12 molar equivalents of POCl₃ at 90°C provided the best results.

Applications in Drug Development

The 2-chloro-3-formylquinoline scaffold synthesized via the Vilsmeier-Haack reaction is a versatile intermediate for the development of novel therapeutic agents. The chloro and formyl groups can be readily transformed into various other functionalities, allowing for the creation of a diverse library of quinoline derivatives for biological screening. For instance, bisquinolines have shown potent antimalarial activity against chloroquine-resistant strains. Furthermore, quinoline-based fused heterocyclic systems are being explored as potential anticancer agents.

The development of such bioactive molecules often involves their interaction with specific biological pathways. While a definitive signaling pathway for all substituted quinolines cannot be generalized, a common mechanism of action for many small molecule drugs is the inhibition of protein kinases, which are crucial regulators of cellular signaling.

Signaling_Pathway molecule molecule protein protein process process inhibition inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Protein Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Leads to Quinoline Substituted Quinolines (Kinase Inhibitor) Quinoline->Kinase Inhibits

Caption: Potential role of substituted quinolines in a signaling pathway.

This diagram illustrates a hypothetical scenario where a substituted quinoline, developed from a V-H synthesized precursor, acts as a kinase inhibitor, thereby blocking a signaling cascade that could be implicated in diseases like cancer.

Conclusion

The Vilsmeier-Haack reaction offers a simple, regioselective, and efficient pathway for the synthesis of functionalized quinolines. The resulting 2-chloro-3-formylquinolines are valuable synthons for further chemical manipulation, providing a gateway to a wide range of potentially bioactive molecules.[10] This guide has provided a detailed overview of the reaction mechanism, experimental protocols, and key quantitative data to assist researchers in leveraging this powerful synthetic tool for the discovery and development of novel therapeutics. The versatility of the V-H reaction ensures its continued importance in the arsenal of synthetic organic chemists and drug development professionals.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and reaction parameters, presenting quantitative data in a clear, tabular format for ease of comparison.

Overview of the Synthetic Pathway

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction utilizes an N-substituted acetanilide as the core starting material, which undergoes cyclization and formylation to yield the desired quinoline derivative. The overall synthetic strategy involves two main stages:

  • Stage 1: Synthesis of the Acetanilide Precursor: Preparation of N-(4-ethoxyphenyl)acetamide from p-phenetidine.

  • Stage 2: Vilsmeier-Haack Cyclization: Conversion of N-(4-ethoxyphenyl)acetamide to this compound.

Below is a graphical representation of the overall workflow.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Vilsmeier-Haack Reaction p-Phenetidine p-Phenetidine N-(4-ethoxyphenyl)acetamide N-(4-ethoxyphenyl)acetamide p-Phenetidine->N-(4-ethoxyphenyl)acetamide Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(4-ethoxyphenyl)acetamide This compound This compound N-(4-ethoxyphenyl)acetamide->this compound Cyclization & Formylation Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent (DMF + POCl3)->this compound

Caption: Overall synthetic workflow for this compound.

Starting Materials

The successful synthesis of the target compound relies on the quality and purity of the starting materials. The key precursors for this synthesis are outlined below.

Starting MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Supplier Information
p-Phenetidine (4-Ethoxyaniline)C₈H₁₁NO137.18156-43-4Available from major chemical suppliers.
Acetic Anhydride(CH₃CO)₂O102.09108-24-7Commonly available reagent.
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H73.0968-12-2Anhydrous grade is recommended for the Vilsmeier-Haack reaction.
Phosphorus Oxychloride (POCl₃)POCl₃153.3310025-87-3Highly reactive; handle with care under anhydrous conditions.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of N-(4-ethoxyphenyl)acetamide and its subsequent conversion to this compound.

Stage 1: Synthesis of N-(4-ethoxyphenyl)acetamide

This procedure is adapted from the general synthesis of N-arylacetamides.[1]

Reaction:

p-Phenetidine + Acetic Anhydride → N-(4-ethoxyphenyl)acetamide + Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenetidine in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with constant stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 1-2 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • The solid N-(4-ethoxyphenyl)acetamide will precipitate out.

  • Collect the precipitate by filtration and wash thoroughly with cold water to remove any unreacted acetic acid and anhydride.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-ethoxyphenyl)acetamide.

  • Dry the purified product in a vacuum oven.

Quantitative Data for Stage 1 (Illustrative):

Reactant/ProductMolar Mass ( g/mol )Molar RatioTypical Yield (%)
p-Phenetidine137.181.0-
Acetic Anhydride102.091.1 - 1.5-
N-(4-ethoxyphenyl)acetamide179.22-85 - 95
Stage 2: Vilsmeier-Haack Synthesis of this compound

This protocol is based on the general procedures for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[1]

Reaction:

N-(4-ethoxyphenyl)acetamide + Vilsmeier Reagent (DMF/POCl₃) → this compound

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-ethoxyphenyl)acetamide portion-wise, maintaining the temperature at 0-5 °C.[1]

  • After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C.[1] The reaction time can vary from 4 to 16 hours.[1][2]

  • Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is neutral to slightly basic.

  • The crude product will precipitate out. Collect the solid by filtration and wash it with cold water.

  • Purification: Recrystallize the crude this compound from a suitable solvent such as ethyl acetate or ethanol to obtain the purified product.[2]

Quantitative Data for Stage 2:

Reactant/ReagentMolar Ratio (relative to Acetanilide)Typical Reaction Temperature (°C)Typical Reaction Time (hours)Typical Yield (%)
N-(4-ethoxyphenyl)acetamide1.0---
DMF3.0 - 5.00 - 904 - 1660 - 80[1]
POCl₃3.0 - 5.00 - 904 - 1660 - 80[1]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a series of electrophilic substitution and cyclization steps. A simplified diagram of the signaling pathway is presented below.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate1 Electrophilic Substitution Vilsmeier_Reagent->Intermediate1 Acetanilide N-(4-ethoxyphenyl)acetamide Acetanilide->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration & Chlorination Intermediate2->Intermediate3 Final_Product This compound Intermediate3->Final_Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and efficient method. The key to a successful synthesis lies in the use of anhydrous reagents and careful control of the reaction temperature. The procedures outlined in this guide, along with the provided quantitative data, offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further optimization of reaction conditions may lead to improved yields and purity.

References

The Pharmacological Potential of Quinoline-3-Carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Among the diverse range of quinoline derivatives, those functionalized with a carbaldehyde group at the 3-position have emerged as a particularly promising class of molecules. This aldehyde functional group serves as a versatile synthetic handle for the creation of a wide array of derivatives, including hydrazones, chalcones, and various heterocyclic-fused systems.[3][4] These structural modifications have led to the discovery of potent agents with significant anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This technical guide provides an in-depth overview of the biological activities of quinoline-3-carbaldehyde derivatives, focusing on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity

Quinoline-3-carbaldehyde derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][8] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1][2][7]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various quinoline-3-carbaldehyde derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
Quinoline-Chalcone Hybrids12eMGC-803 (Gastric)1.38--
HCT-116 (Colon)5.34--
MCF-7 (Breast)5.21--
7-Fluoro-4-anilinoquinolines1fHeLa (Cervical)10.18Gefitinib17.12
BGC-823 (Gastric)8.32Gefitinib19.27
8-Methoxy-4-anilinoquinolines2iHeLa (Cervical)7.15Gefitinib17.12
BGC-823 (Gastric)4.65Gefitinib19.27
Quinoline-based Dihydrazones3bMCF-7 (Breast)7.016--
Benzotriazole-containing quinolines5eDAN-G (Pancreatic)1.23-1.49--
7aDAN-G, SISO (Cervical)---
9hDAN-G, SISO (Cervical)---

Table 1: In vitro cytotoxic activity of selected quinoline-3-carbaldehyde derivatives against various human cancer cell lines.[1][8]

Mechanism of Action: Apoptosis Induction

A common mechanism by which quinoline-3-carbaldehyde derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[8][9] This process is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases and subsequent cell death.

G Generalized Apoptotic Signaling Pathway Compound Quinoline-3-carbaldehyde Derivative Cell Cancer Cell Compound->Cell Induces stress Mitochondrion Mitochondrion Cell->Mitochondrion Activates intrinsic pathway Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c, activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Generalized apoptotic signaling pathway induced by cytotoxic quinoline derivatives.

Antimicrobial Activity

Quinoline-3-carbaldehyde derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[5] Hydrazone derivatives, in particular, have shown promising activity.[5]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL) of Reference
3q5MRSA16--
3q6MRSA16--

Table 2: Minimum Inhibitory Concentration (MIC) of quinoline-3-carbaldehyde hydrazone derivatives against Methicillin-resistant Staphylococcus aureus (MRSA).[5]

Experimental Workflow: Antimicrobial Susceptibility Testing

A standard method for determining the antimicrobial activity of new compounds is the broth microdilution method, which is used to determine the MIC.

G Workflow for Antimicrobial Susceptibility Testing Start Start PrepareInoculum Prepare standardized microbial inoculum Start->PrepareInoculum SerialDilution Perform serial dilutions of quinoline derivatives in 96-well plate PrepareInoculum->SerialDilution Inoculate Inoculate wells with microbial suspension SerialDilution->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Observe Visually inspect for turbidity (growth) Incubate->Observe DetermineMIC Determine MIC (lowest concentration with no growth) Observe->DetermineMIC End End DetermineMIC->End

Workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Anti-inflammatory Activity

Several quinoline derivatives have been explored as anti-inflammatory agents, targeting key enzymes in the inflammatory cascade such as cyclooxygenase (COX).[6][10][11] Derivatives of 2-chloroquinoline-3-carbaldehyde have shown notable analgesic and anti-inflammatory activities.[6]

Experimental Protocols

General Synthesis of Quinoline-3-carbaldehyde Derivatives

A common method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[12][13][14]

Protocol: Vilsmeier-Haack Reaction [12][14]

  • Reagent Preparation: To dimethylformamide (DMF) (0.15 mol), cooled to 0°C, add freshly distilled phosphorus oxychloride (POCl3) (0.35 mol) dropwise with stirring.[12]

  • Addition of Substrate: Add the respective acetanilide or oxime (0.05 mol) portion-wise to the Vilsmeier reagent.[12]

  • Reaction: Heat the reaction mixture at 60-90°C for several hours (e.g., 16 hours).[12]

  • Work-up: Pour the reaction mixture into ice-cold water and stir.[12]

  • Isolation: Filter the precipitated 2-chloroquinoline-3-carbaldehyde and recrystallize from a suitable solvent like ethyl acetate.[12]

G General Synthesis of 2-Chloroquinoline-3-carbaldehyde Start Acetanilide Reaction Reaction at 60-90°C Start->Reaction Vilsmeier Vilsmeier-Haack Reagent (DMF + POCl3) Vilsmeier->Reaction Hydrolysis Hydrolysis (Ice-cold water) Reaction->Hydrolysis Product 2-Chloroquinoline-3-carbaldehyde Hydrolysis->Product

General synthetic workflow for 2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8]

Protocol: MTT Assay [8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carbaldehyde derivatives for a specified period (e.g., 48 hours).[1]

  • MTT Incubation: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[8]

Quinoline-3-carbaldehyde derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and inflammation warrants further investigation. The synthetic accessibility of the 3-carbaldehyde group allows for extensive structure-activity relationship (SAR) studies, which can guide the design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to fully realize their therapeutic potential.

References

CAS number and molecular structure of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties, molecular structure, and synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, a key intermediate in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Information

This compound is a quinoline derivative characterized by a chlorine atom at the 2-position, an ethoxy group at the 6-position, and a carbaldehyde (formyl) group at the 3-position. Its unique substitution pattern makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying data for this compound.

PropertyValueReference(s)
CAS Number 281208-98-8[1][2]
Molecular Formula C₁₂H₁₀ClNO₂[1][2]
Molecular Weight 235.67 g/mol [2][3]
Appearance Beige to off-white solid[1]
Density 1.302 g/cm³[3]
Boiling Point 384 °C at 760 mmHg[3]
Flash Point 186 °C[3]
Refractive Index 1.639[3]
Vapor Pressure 4.23 x 10⁻⁶ mmHg at 25°C[3]
SMILES String CCOc1ccc2nc(Cl)c(C=O)cc2c1[2]
InChI Key BNLBYGHJJYCBEJ-UHFFFAOYSA-N[2]
Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word. The primary hazard statements are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation)[2]. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical.

Molecular Structure

The molecular structure of this compound is depicted below. The diagram was generated using the DOT language and illustrates the connectivity of the atoms within the molecule.

Caption: 2D molecular structure of this compound.

Synthesis and Experimental Protocols

The primary synthetic route for this compound and its analogs is the Vilsmeier-Haack reaction . This reaction facilitates the formylation of electron-rich aromatic compounds. In this case, the synthesis starts from the corresponding substituted acetanilide.

The overall synthetic pathway can be visualized as a two-step process:

  • Acetylation: Conversion of 4-ethoxyaniline to N-(4-ethoxyphenyl)acetamide.

  • Vilsmeier-Haack Cyclization and Formylation: Reaction of N-(4-ethoxyphenyl)acetamide with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide) to yield the final product.

SynthesisWorkflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Vilsmeier-Haack Reaction A 4-Ethoxyaniline C N-(4-ethoxyphenyl)acetamide (Starting Material) A->C AcOH B Acetic Anhydride B->C E This compound (Final Product) C->E Heat D POCl₃ + DMF (Vilsmeier Reagent) D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally similar 6-substituted-2-chloroquinoline-3-carbaldehydes.

Step 1: Synthesis of N-(4-ethoxyphenyl)acetamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxyaniline (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Reaction: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

  • Isolation: The solid product, N-(4-ethoxyphenyl)acetamide, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.

Step 2: Synthesis of this compound

  • Preparation of Vilsmeier Reagent: In a three-necked flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 3.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.

  • Addition of Acetanilide: Add N-(4-ethoxyphenyl)acetamide (1 equivalent), prepared in Step 1, portion-wise to the Vilsmeier reagent.

  • Reaction: After the addition, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The reaction should be monitored by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Collect the crude product by vacuum filtration.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate or an ethanol/water mixture, to yield pure this compound as a beige to off-white solid.

This guide provides a foundational understanding of this compound, its properties, and its synthesis. Researchers can use this information as a starting point for their work in synthesizing novel quinoline-based compounds for various applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological applications. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs and established scientific principles to predict its physicochemical properties. Furthermore, it offers detailed experimental protocols for the systematic determination of its solubility in various organic solvents and its stability under different stress conditions, including hydrolysis, oxidation, and photolysis. This document is intended to be a valuable resource for researchers in drug discovery and development, providing a framework for handling and characterizing this and similar quinoline derivatives.

Introduction

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds recognized for their broad spectrum of biological activities. The chloro and carbaldehyde functionalities at the 2 and 3 positions, respectively, make it a versatile synthon for the elaboration into more complex molecules. Understanding the solubility and stability of this compound is paramount for its effective use in synthetic chemistry, high-throughput screening, formulation development, and toxicological studies. Solubility dictates the choice of appropriate solvent systems for reactions and biological assays, while stability data informs on proper storage, handling, and potential degradation pathways that might affect its purity and activity.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe polar aprotic nature of DMSO can effectively solvate the polarizable quinoline ring system.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a good solvent for a wide range of organic compounds.
AcetonitrileModerateOffers a balance of polarity to dissolve the compound.
Polar Protic EthanolModerateThe hydroxyl group can interact with the nitrogen and oxygen atoms of the quinoline derivative.
MethanolModerateSimilar to ethanol, but its higher polarity might slightly reduce solubility compared to ethanol.
Non-Polar Dichloromethane (DCM)HighThe chlorinated nature of both the solute and solvent promotes miscibility.
ChloroformHighSimilar to DCM, it is an effective solvent for many organic solids.
TolueneModerateThe aromatic nature of toluene can interact favorably with the quinoline ring.
HexanesLowThe highly non-polar nature of hexanes is unlikely to effectively solvate the polar functionalities of the molecule.
Aqueous WaterLowThe largely hydrophobic structure will limit its solubility in water.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.

3.1. Materials

  • This compound

  • Selected organic solvents (e.g., DMSO, ethanol, dichloromethane)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze both the standard solutions and the filtered saturated solutions by a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve.

  • Calculation:

    • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_quantify Quantification A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm) D->E G Analyze by HPLC E->G F Prepare standard solutions F->G H Determine concentration G->H

Workflow for Shake-Flask Solubility Determination.

Stability Profile and Predicted Degradation Pathways

The stability of this compound is influenced by its functional groups. The 2-chloro substituent on the electron-deficient quinoline ring is susceptible to nucleophilic substitution, particularly hydrolysis. The aldehyde group is prone to oxidation. Photodegradation is also a potential concern for aromatic heterocyclic compounds.

4.1. Hydrolytic Stability

The C2-Cl bond in 2-chloroquinolines can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding 2-hydroxyquinoline (or its quinolone tautomer). The rate of hydrolysis is expected to be pH and temperature-dependent.

4.2. Oxidative Stability

The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. This can be promoted by atmospheric oxygen or other oxidizing agents.

4.3. Photostability

Quinolines are known to absorb UV radiation, which can lead to photochemical reactions and degradation. The extent of photolability will depend on the wavelength of light and the presence of photosensitizers.

G cluster_compound This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products A Core Compound B Hydrolysis (Acid/Base catalysis) A->B H₂O C Oxidation A->C [O] D Photolysis (UV/Vis light) A->D E 6-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde B->E F 2-Chloro-6-ethoxyquinoline-3-carboxylic acid C->F G Various photoproducts D->G

Predicted Degradation Pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

5.1. Materials

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent for stock solution (e.g., acetonitrile)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

5.2. Procedure

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

    • Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperature (e.g., 80 °C) in an oven.

    • Photodegradation: Expose a solid sample or a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution).

    • Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

    • Calculate the percentage of degradation.

    • Elucidate the structure of significant degradation products using techniques like LC-MS/MS and NMR.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare stock solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample at time points B->G C->G D->G E->G F->G H HPLC-PDA/MS Analysis G->H I Identify degradants H->I J Calculate % degradation H->J K Elucidate structures H->K

Workflow for Forced Degradation Studies.

Conclusion

While direct experimental data on the solubility and stability of this compound are scarce, this guide provides a robust framework for its characterization based on the principles of physical organic chemistry and established analytical methodologies. The compound is predicted to be soluble in common organic solvents and susceptible to hydrolysis, oxidation, and photolysis. The detailed experimental protocols provided herein will enable researchers to systematically determine its precise solubility and stability profiles, which is crucial for its successful application in drug discovery and development. The provided workflows and predictive information serve as a valuable starting point for any investigation involving this versatile quinoline derivative.

The Medicinal Chemistry Potential of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde as a versatile scaffold in medicinal chemistry. While this specific derivative is a relatively under-explored molecule, the broader class of 2-chloroquinoline-3-carbaldehydes has demonstrated significant promise in the development of novel therapeutic agents. This document synthesizes the available information on the synthesis, chemical reactivity, and potential biological activities of this compound, drawing insights from closely related analogs to highlight its potential in drug discovery.

Introduction to the Quinoline Scaffold

Quinoline, a bicyclic heterocyclic aromatic compound, is a prominent structural motif in a vast number of natural products and synthetic molecules with diverse pharmacological activities.[1][2] The quinoline core is a key pharmacophore in numerous approved drugs, underscoring its importance in medicinal chemistry. Derivatives of quinoline have been extensively investigated and have shown a wide range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial properties.[1][3][4]

The 2-chloroquinoline-3-carbaldehyde framework, in particular, serves as a valuable synthetic intermediate. The presence of three reactive sites—the chloro group at the 2-position, the carbaldehyde group at the 3-position, and the quinoline ring itself—allows for a wide range of chemical modifications to generate diverse libraries of compounds for biological screening.[1][3][5] The 6-ethoxy substitution on the quinoline ring can further modulate the physicochemical and pharmacokinetic properties of the molecule, potentially enhancing its drug-like characteristics.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This one-pot reaction involves the formylation and cyclization of an appropriate N-substituted acetanilide using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[6][7]

General Synthetic Protocol

The synthesis commences with the preparation of the corresponding acetanilide from p-phenetidine (4-ethoxyaniline). The resulting N-(4-ethoxyphenyl)acetamide is then subjected to the Vilsmeier-Haack reaction to yield the target compound.

Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • N-(4-ethoxyphenyl)acetamide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF to 0°C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for an additional 30 minutes at 0°C to form the Vilsmeier reagent.

  • To this reagent, add N-(4-ethoxyphenyl)acetamide portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, heat the reaction mixture at 80-90°C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the product precipitates.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound.

Potential Therapeutic Applications

Based on the extensive research on analogous quinoline derivatives, this compound holds potential in several therapeutic areas. The following sections outline these potential applications, supported by data from closely related compounds.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[8][9] Derivatives of 2-chloroquinoline-3-carbaldehyde have been reported to exhibit significant cytotoxic activity against various cancer cell lines.[10][11][12] The mechanism of action for many quinoline-based anticancer drugs involves the inhibition of topoisomerase enzymes, disruption of microtubule polymerization, or modulation of kinase signaling pathways.[2]

While no specific anticancer data for this compound is currently available, derivatives with different substitutions have shown promising results.

Table 1: In Vitro Cytotoxicity of Representative Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric)1.38[8]
HCT-116 (Colon)5.34[8]
MCF-7 (Breast)5.21[8]
Quinoline-based Dihydrazone (3b)MCF-7 (Breast)7.016[11]
Quinoline-based Dihydrazone (3c)MCF-7 (Breast)5.892[11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Antibacterial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Quinoline derivatives, particularly fluoroquinolones, are a well-known class of antibiotics.[1] The 2-chloroquinoline-3-carbaldehyde scaffold has been utilized to synthesize novel compounds with promising antibacterial activity.[13][14][15][16]

A study on 7-chloro-2-ethoxyquinoline-3-carbaldehyde, a structural isomer of the title compound, demonstrated its potential as an antibacterial agent.[13][14]

Table 2: Antibacterial Activity of 7-Chloro-2-ethoxyquinoline-3-carbaldehyde

Bacterial StrainZone of Inhibition (mm) at 30 µ g/disc
Escherichia coli12
Staphylococcus aureus-
Pseudomonas aeruginosa-
Streptococcus pyogenes-
Data extracted from a study on a structural isomer and may not be representative of the title compound.[13][14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton broth

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of this compound in Mueller-Hinton broth in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers.[17][18][19] Several quinoline derivatives have been reported to possess significant anti-inflammatory properties.[3][20][21] The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways such as NF-κB.[22][23]

While direct evidence for the anti-inflammatory activity of this compound is lacking, its structural similarity to other anti-inflammatory quinolines suggests it could be a promising area of investigation.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the animals into groups: control, reference, and test groups receiving different doses of the compound.

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental approaches for evaluating this compound, the following diagrams are provided.

Potential Signaling Pathway Inhibition

Quinoline derivatives have been shown to interfere with various signaling pathways crucial for cell survival and proliferation. A potential mechanism for the anticancer activity of this compound could involve the inhibition of key kinases in pathways like the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation NFkB NF-κB Inflammation Inflammation NFkB->Inflammation IkB IκB IKK->IkB P Compound 2-Chloro-6-ethoxyquinoline -3-carbaldehyde Compound->Akt Inhibition Compound->IKK Inhibition

Caption: Potential inhibition of PI3K/Akt and NF-κB signaling pathways.

Experimental Workflow for Anticancer Evaluation

A typical workflow for assessing the anticancer potential of a new compound involves a series of in vitro and in vivo experiments.

G start Synthesis & Purification of Compound invitro In Vitro Screening start->invitro cytotoxicity Cytotoxicity Assay (MTT, IC50) invitro->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) invitro->apoptosis cell_cycle Cell Cycle Analysis invitro->cell_cycle invivo In Vivo Studies (Xenograft Model) cytotoxicity->invivo apoptosis->invivo cell_cycle->invivo lead_opt Lead Optimization invivo->lead_opt

Caption: Workflow for anticancer drug discovery and development.

Logical Relationship for Antibacterial Drug Discovery

The process of discovering and developing a new antibacterial agent follows a logical progression from initial screening to preclinical studies.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase synthesis Compound Synthesis screening Primary Screening (Disc Diffusion) synthesis->screening mic MIC Determination screening->mic mechanism Mechanism of Action (e.g., DNA Gyrase Assay) mic->mechanism toxicity In Vitro/In Vivo Toxicity Studies mechanism->toxicity

Caption: Logical workflow for the discovery of new antibacterial agents.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic accessibility via the Vilsmeier-Haack reaction and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. Based on the significant biological activities reported for closely related analogs, future research should focus on the systematic evaluation of this compound and its derivatives for anticancer, antibacterial, and anti-inflammatory properties.

Key future research directions include:

  • Synthesis of a focused library of derivatives: Modification of the 2-chloro and 3-formyl positions to explore structure-activity relationships.

  • Comprehensive biological screening: Evaluation against a broad panel of cancer cell lines, bacterial strains, and in relevant models of inflammation.

  • Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by active compounds.

  • In vivo efficacy and safety assessment: Evaluation of promising candidates in appropriate animal models to determine their therapeutic potential and toxicity profiles.

The exploration of this compound and its derivatives holds the potential to yield novel drug candidates with improved efficacy and safety profiles for the treatment of various diseases.

References

An In-depth Technical Guide to 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature exclusively detailing the synthesis, characterization, and biological evaluation of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde (CAS 281208-98-8) is limited. This guide has been compiled by leveraging available data for the target compound and drawing parallels from extensive research on the closely related 2-chloro-6-methoxyquinoline-3-carbaldehyde and the broader class of 2-chloroquinoline-3-carbaldehydes. The experimental protocols and some data presented are based on established methodologies for these analogous compounds and should be considered as a starting point for further investigation.

Introduction

This compound is a heterocyclic aromatic aldehyde belonging to the quinoline class of compounds. The quinoline scaffold is a prominent feature in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1] This has rendered quinoline derivatives, including functionalized carbaldehydes, as crucial intermediates in medicinal chemistry and drug discovery.[2] The presence of a reactive aldehyde group and a displaceable chlorine atom at positions 3 and 2, respectively, makes 2-chloroquinoline-3-carbaldehydes versatile synthons for the construction of more complex, fused heterocyclic systems.[1][3] These derivatives have been investigated for their potential as anticancer, antibacterial, anti-inflammatory, and antimalarial agents.[2] This document aims to provide a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and potential for further research and development.

Physicochemical Properties

Based on available supplier information, the known physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 281208-98-8[4]
Molecular Formula C₁₂H₁₀ClNO₂[4]
Molecular Weight 235.67 g/mol [5]
Appearance Beige to off-white solid[4]
IUPAC Name This compound
SMILES CCOc1ccc2nc(Cl)c(C=O)cc2c1[5]
InChI Key InChI=1S/C12H10ClNO2/c1-2-16-10-3-4-11-8(5-10)9(12(14)15-11)6-7-13

Synthesis

The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction involves the formylation and cyclization of an appropriate N-acyl-substituted aniline using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). For the synthesis of this compound, the likely starting material is p-ethoxyacetanilide.

General Vilsmeier-Haack Synthesis Workflow

The synthesis proceeds through the formation of a Vilsmeier reagent, which then acts as an electrophile to attack the electron-rich aromatic ring of the acetanilide, leading to cyclization and the formation of the quinoline ring system.

Vilsmeier_Haack_Synthesis cluster_reagents Reagents p_ethoxyacetanilide p-Ethoxyacetanilide intermediate Electrophilic Iminium Intermediate p_ethoxyacetanilide->intermediate Electrophilic Attack vilsmeier_reagent Vilsmeier Reagent (POCl₃ + DMF) cyclization Cyclization & Dehydration intermediate->cyclization hydrolysis Hydrolysis cyclization->hydrolysis product 2-Chloro-6-ethoxyquinoline- 3-carbaldehyde hydrolysis->product

Caption: Generalized Vilsmeier-Haack reaction pathway.

Experimental Protocol (Hypothesized)

The following is a generalized experimental protocol for the synthesis of this compound based on procedures reported for analogous compounds.[6][7]

Materials:

  • p-Ethoxyacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, take anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add freshly distilled POCl₃ dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • To this mixture, add p-ethoxyacetanilide portion-wise, ensuring the temperature does not rise significantly.

  • After the addition of the acetanilide, slowly raise the temperature and heat the reaction mixture at 80-90 °C for several hours (the reaction progress should be monitored by Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it under a vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain pure this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) start->reagent_prep add_substrate Add p-Ethoxyacetanilide reagent_prep->add_substrate reaction Heat Reaction Mixture (80-90°C, monitor by TLC) add_substrate->reaction workup Pour onto Ice & Neutralize (aq. NaHCO₃) reaction->workup isolation Filter Precipitate workup->isolation purification Recrystallize from Ethyl Acetate isolation->purification characterization Characterize Product (NMR, IR, MS, MP) purification->characterization end End characterization->end

Caption: A typical experimental workflow for synthesis.

Spectroscopic Data (Comparative)

Data Type2-Chloro-6-methoxyquinoline-3-carbaldehyde[6]This compound (Expected)
¹H NMR (CDCl₃, δ ppm) 10.59 (s, 1H, CHO), 8.79 (s, 1H, H-4), 8.12 (d, 1H), 8.03 (d, 1H), 7.99 (t, 1H), 7.74 (t, 1H), 3.95 (s, 3H, OCH₃)~10.6 (s, 1H, CHO), ~8.8 (s, 1H, H-4), Aromatic protons in the range of 7.5-8.2, ~4.1 (q, 2H, OCH₂CH₃), ~1.5 (t, 3H, OCH₂CH₃)
IR (KBr, cm⁻¹) ~1690 (C=O, aldehyde), ~1600-1450 (C=C, aromatic), ~2820, 2738 (C-H, aldehyde)~1690 (C=O, aldehyde), ~1600-1450 (C=C, aromatic), ~2900-2800 (C-H, aliphatic and aldehyde)
Mass Spec (m/z) C₁₁H₈ClNO₂ = 221.64C₁₂H₁₀ClNO₂ = 235.67

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been reported for this compound, the broader class of 2-chloroquinoline-3-carbaldehyde derivatives has shown significant promise in various therapeutic areas.[1] It is plausible that the title compound could serve as a precursor to novel therapeutic agents.

Derivatives of 2-chloroquinoline-3-carbaldehyde have been reported to exhibit a range of biological activities, including:

  • Anticancer: Some quinoline derivatives interfere with cell cycle progression and induce apoptosis in cancer cells.

  • Antibacterial and Antifungal: The quinoline nucleus is a key component of several antibacterial drugs, and its derivatives have shown broad-spectrum antimicrobial activity.[1]

  • Anti-inflammatory: Certain quinoline-based compounds have been shown to modulate inflammatory pathways.

  • Antimalarial: The quinoline core is famously present in quinine and chloroquine, and research into new quinoline-based antimalarials is ongoing.[1]

The aldehyde and chloro functionalities of this compound are key to its utility as a synthetic intermediate. These groups can be readily transformed to generate a diverse library of compounds for biological screening.

Biological_Potential start 2-Chloro-6-ethoxyquinoline- 3-carbaldehyde derivatization Chemical Derivatization (e.g., Schiff base formation, nucleophilic substitution) start->derivatization screening Biological Screening derivatization->screening anticancer Anticancer Activity screening->anticancer antimicrobial Antimicrobial Activity screening->antimicrobial antiinflammatory Anti-inflammatory Activity screening->antiinflammatory antimalarial Antimalarial Activity screening->antimalarial pathway Interaction with Biological Pathways anticancer->pathway antimicrobial->pathway antiinflammatory->pathway antimalarial->pathway

Caption: Potential drug discovery pathway.

Conclusion and Future Directions

This compound is a potentially valuable, yet understudied, synthetic intermediate. Its structural similarity to other biologically active quinoline derivatives suggests that it could be a promising starting point for the development of new therapeutic agents. The Vilsmeier-Haack reaction provides a reliable and scalable route for its synthesis.

Future research should focus on:

  • The definitive synthesis and thorough spectroscopic characterization of this compound.

  • Exploration of its reactivity, particularly at the aldehyde and chloro positions, to generate a library of novel derivatives.

  • Comprehensive biological screening of the parent compound and its derivatives to identify potential lead compounds for various diseases.

The information presented in this guide, though partly based on analogous compounds, provides a solid foundation for researchers to initiate studies on this intriguing molecule.

References

Methodological & Application

Synthesis of Schiff Bases from 2-Chloro-6-ethoxyquinoline-3-carbaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2-chloro-6-ethoxyquinoline-3-carbaldehyde. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.

Schiff bases derived from the quinoline scaffold are a prominent class of compounds in drug discovery. The presence of the quinoline moiety, a privileged structure in medicinal chemistry, coupled with the versatile azomethine group (-C=N-) of the Schiff base, imparts a wide range of biological activities. Specifically, derivatives of this compound are being explored for their therapeutic potential, owing to the combined electronic and steric properties of the chloro, ethoxy, and aldehyde functional groups. This document outlines the synthesis, characterization, and potential applications of these promising compounds.

Applications in Drug Development

Schiff bases incorporating the 2-chloroquinoline core have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: Many quinoline-based Schiff bases exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, as well as the inhibition of key enzymes like DNA topoisomerase, which is crucial for DNA replication in cancer cells.[1][2][3]

  • Antimicrobial Properties: These compounds have also shown promising activity against a range of bacterial and fungal pathogens. The imine group is often crucial for their antimicrobial efficacy, potentially by interfering with cell wall synthesis or other vital cellular processes.

  • Anti-inflammatory and Antioxidant Effects: Certain derivatives have been reported to possess anti-inflammatory and antioxidant properties, further broadening their therapeutic potential.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of Schiff bases from this compound. The following is a general procedure that can be adapted for reactions with various primary amines.

Protocol 1: Synthesis of Schiff Base (General Procedure)

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, substituted anilines)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add an equimolar amount (1.0 mmol) of the desired primary amine.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is then collected by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the Schiff base by recrystallization from a suitable solvent, such as hot ethanol.

  • Dry the purified crystals and determine the yield, melting point, and characterize the compound using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Data Presentation

The following tables summarize typical reaction conditions and characterization data for the synthesis of Schiff bases derived from substituted 2-chloroquinoline-3-carbaldehydes. While specific data for the 6-ethoxy derivative is limited in the literature, the data for analogous compounds provide a useful reference.

Table 1: Reaction Conditions and Yields for the Synthesis of Representative Quinoline Schiff Bases

Starting AldehydeAmineSolventCatalystReaction Time (h)Yield (%)Reference
2-chloroquinoline-3-carbaldehyde4-aminophenolEthanolGlacial Acetic Acid4-685-90[4]
2-chloro-6-methylquinoline-3-carbaldehydeVarious anilinesEthanolGlacial Acetic Acid8-1088-98[5]
2-chloro-6-methoxyquinoline-3-carbaldehydePhenylhydrazineEthanolPyridine--[6]

Table 2: Spectroscopic Data for a Representative Quinoline Schiff Base

Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)FT-IR (cm⁻¹)MS (m/z)
Schiff base of 2-chloro-6-methylquinoline-3-carbaldehyde and benzo[d]thiazol-2-amine2.69 (s, 3H), 6.95 (s, 1H), 7.06-8.87 (m, aromatic H), 8.72 (s, 1H, -CH=N-)55.91, 106.11, 121.02, 122.01, 122.91, 124.22, 124.32, 125.42, 126.22, 129.49, 130.01, 137.21, 148.29, 148.47, 150.59, 158.32, 158.89, 171.57~1620 (C=N stretch)C₁₈H₁₂ClN₃OS: [M]⁺ found

Note: The spectroscopic data will vary depending on the specific amine used in the synthesis.

Visualizations

Experimental Workflow

G cluster_0 Synthesis cluster_1 Work-up and Purification cluster_2 Characterization A Dissolve this compound and primary amine in Ethanol B Add catalytic Glacial Acetic Acid A->B C Reflux for 4-6 hours B->C D Cool to room temperature C->D E Vacuum filter the precipitate D->E F Wash with cold Ethanol E->F G Recrystallize from hot Ethanol F->G H Determine Yield and Melting Point G->H I Spectroscopic Analysis (FT-IR, NMR, MS) H->I

Caption: General experimental workflow for the synthesis of Schiff bases.

Proposed Anticancer Mechanism: Induction of Apoptosis

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway QS Quinoline Schiff Base DR Death Receptors (e.g., Fas, TRAIL-R) QS->DR binds/activates Bax Bax/Bak activation QS->Bax Bcl2 Bcl-2/Bcl-xL inhibition QS->Bcl2 C8 Caspase-8 activation DR->C8 C3 Caspase-3 activation C8->C3 Mito Mitochondrion CytC Cytochrome c release Mito->CytC Bax->Mito Bcl2->Mito C9 Caspase-9 activation CytC->C9 C9->C3 Apoptosis Apoptosis C3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by quinoline Schiff bases.

Proposed Anticancer Mechanism: DNA Topoisomerase Inhibition

G DNA DNA Double Helix TopI DNA Topoisomerase I DNA->TopI binds Cleavage Topoisomerase cleaves one DNA strand TopI->Cleavage Complex Covalent DNA-Topoisomerase Cleavage Complex Cleavage->Complex Religation DNA strand religation (Normal Process) Complex->Religation leads to QS Quinoline Schiff Base Complex->QS intercalates Religation->DNA reforms Inhibition Stabilization of the Cleavage Complex (Inhibition of Religation) QS->Inhibition Damage DNA Strand Breaks & Cell Death Inhibition->Damage

Caption: Mechanism of DNA topoisomerase I inhibition by quinoline Schiff bases.

References

Application Notes and Protocols for Condensation Reactions with 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting condensation reactions with 2-Chloro-6-ethoxyquinoline-3-carbaldehyde. This versatile building block is a key intermediate in the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The quinoline scaffold is a core structure in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]

The protocols outlined below are designed to be adaptable for the synthesis of diverse molecular architectures. They are based on established methodologies for condensation reactions such as the Knoevenagel and Claisen-Schmidt reactions, which are fundamental for carbon-carbon bond formation.[5][6][7][8]

General Workflow for Condensation Reactions

The following diagram illustrates a typical experimental workflow for the condensation reaction of this compound with an active methylene compound or a ketone.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactant_Preparation Prepare Reactant Solution: - this compound - Active Methylene Compound/Ketone - Solvent Catalyst_Addition Add Catalyst (e.g., Piperidine, NaOH) Reactant_Preparation->Catalyst_Addition Reaction_Mixture Heat and Stir Reaction Mixture (Monitor by TLC) Catalyst_Addition->Reaction_Mixture Cooling Cool to Room Temperature Reaction_Mixture->Cooling Precipitation Induce Precipitation / Extraction Cooling->Precipitation Filtration Collect Solid by Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Dry Under Vacuum Recrystallization->Drying Characterization Characterize Product (NMR, IR, Mass Spec) Drying->Characterization

Caption: General experimental workflow for condensation reactions.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the Knoevenagel condensation of this compound with malononitrile to synthesize (E)-2-((2-chloro-6-ethoxyquinolin-3-yl)methylene)malononitrile. This reaction is a classic example of creating a new carbon-carbon double bond.[5][9][10]

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of malononitrile in 40 mL of ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 mL) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid product should precipitate.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and catalyst.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure product.

  • Dry the purified product under vacuum.

Protocol 2: Claisen-Schmidt Condensation with Acetophenone

This protocol details the Claisen-Schmidt condensation between this compound and acetophenone to form a chalcone derivative.[6][7][8] This reaction is an example of a crossed aldol condensation.[6]

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 10 mmol of this compound and 10 mmol of acetophenone in 50 mL of ethanol in a 250 mL round-bottom flask.

  • Cool the mixture in an ice bath and slowly add 5 mL of a 10% aqueous sodium hydroxide solution dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of ~2.

  • Filter the resulting solid product using vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

  • Dry the final product in a vacuum oven.

Data Presentation

The following table summarizes representative yields for condensation reactions involving 2-chloroquinoline-3-carbaldehyde analogs. The yields can vary based on the specific substituents on the quinoline ring and the active methylene compound or ketone used.

Reactant 1Reactant 2CatalystSolventYield (%)Reference
2-Chloro-8-methylquinoline-3-carbaldehydeSubstituted anilines-AcetoneGood[1]
2-Chloro-6-methylquinoline-3-carbaldehydeAcetophenonesSodium hydroxideEthanolGood[1]
2-Chloroquinoline-3-carbaldehydeMalononitrileSulfonyl methane-diamineWaterGood[1]
2-Chloro-6-methoxyquinoline-3-carbaldehydePhenyl hydrazine---[11]

Reaction Mechanism Visualization

The following diagram illustrates the general mechanism of a Knoevenagel condensation, a key reaction for this compound.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Active_Methylene Active Methylene Compound (Z-CH2-Z') Enolate Enolate Ion (Z-CH--Z') Active_Methylene->Enolate B: Base Base (B:) Enolate_2 Enolate Ion Aldehyde 2-Chloro-6-ethoxy- quinoline-3-carbaldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Intermediate_2 Tetrahedral Intermediate Enolate_2->Intermediate attacks C=O Product α,β-Unsaturated Product Intermediate_2->Product - H2O

Caption: Mechanism of the Knoevenagel condensation reaction.

References

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Chloro-6-ethoxyquinoline-3-carbaldehyde as a key starting material. The resulting fused quinoline systems, including pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and isoxazolo[5,4-b]quinolines, are of significant interest due to their potential as antimicrobial and antitumor agents.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] The functionalization of the quinoline ring system allows for the generation of diverse molecular architectures with tunable pharmacological properties. This compound is a versatile precursor, possessing two reactive sites—the chloro and aldehyde groups—that enable the construction of various fused heterocyclic rings. This document outlines synthetic strategies and provides exemplary protocols for the preparation of key heterocyclic systems and summarizes their reported biological activities.

Synthesis of this compound

The starting material, this compound, can be synthesized from the corresponding 4-ethoxyaniline via the Vilsmeier-Haack reaction. This reaction introduces the formyl group and concurrently constructs the chlorinated quinoline ring system in a one-pot procedure.

Application 1: Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.[5][6] The synthesis involves the condensation of this compound with hydrazine derivatives.

Experimental Protocol: Synthesis of 6-ethoxy-1H-pyrazolo[3,4-b]quinoline

A general one-pot water-mediated synthesis under microwave irradiation provides an efficient route to pyrazolo[3,4-b]quinolines.

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol

  • Triethylamine

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

  • Add hydrazine hydrate (1.2 mmol) and a few drops of triethylamine as a catalyst.[7]

  • Seal the vessel and subject it to microwave irradiation at a suitable temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF-water mixture) to afford the pure 6-ethoxy-1H-pyrazolo[3,4-b]quinoline.

Antimicrobial Activity of Pyrazolo[3,4-b]quinoline Derivatives

While specific data for the 6-ethoxy derivative is not available, related pyrazolo[3,4-b]quinoline analogs have demonstrated significant antimicrobial activity. The following table summarizes representative data for analogous compounds.

Compound ClassTest OrganismActivity (MIC/IC50)Reference
Pyrazolo[3,4-b]quinolinesStaphylococcus aureusMIC: 3.9 - 7.8 µg/mL[6]
Pyrazolo[3,4-b]quinolinesEscherichia coliModerate Activity[5]
Pyrazolo[3,4-b]quinolinesCandida albicansGood Antifungal Activity[6]

Note: MIC (Minimum Inhibitory Concentration) and IC50 values are dependent on the specific substitutions on the pyrazolo[3,4-b]quinoline core.

Application 2: Synthesis of Thieno[2,3-b]quinolines

Thieno[2,3-b]quinolines are another important class of heterocyclic compounds with demonstrated antitumor and enzyme inhibitory activities.[8][9] A common synthetic route involves the reaction of this compound with a sulfur-containing nucleophile, such as thioglycolic acid or its esters, followed by cyclization.

Experimental Protocol: Synthesis of 6-ethoxythieno[2,3-b]quinoline-2-carboxylic acid

This protocol is adapted from general procedures for the synthesis of thieno[2,3-b]quinoline derivatives.[10]

Materials:

  • This compound

  • Thioglycolic acid

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • To a solution of sodium hydroxide (2.0 mmol) in ethanol (20 mL), add thioglycolic acid (1.1 mmol).

  • To this solution, add this compound (1.0 mmol) and stir the mixture at room temperature for 2-4 hours.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from an appropriate solvent to obtain pure 6-ethoxythieno[2,3-b]quinoline-2-carboxylic acid.

Antitumor Activity of Thieno[2,3-b]quinoline Derivatives
Compound ClassCell LineActivity (GI50/IC50)Reference
Thieno[3,2-b]pyridine derivativeBreast Adenocarcinoma (MCF-7)GI50: 3.5-6.9 µM[11]
Thieno[3,2-b]pyridine derivativeMelanoma (A375-C5)GI50: 3.5-6.9 µM[11]
Thieno[3,2-b]pyridine derivativeNon-small Cell Lung Cancer (NCI-H460)GI50: 3.5-6.9 µM[11]
Thieno[2,3-b]pyridine derivativesTriple-negative Breast Cancer (MDA-MB-231)IC50: in the nM range[8][9]
Thieno[2,3-b]pyridine derivativesColon Cancer (HCT-116)IC50: in the nM range[8][9]

Note: GI50 (50% Growth Inhibition) and IC50 (50% Inhibitory Concentration) values are highly dependent on the specific molecular structure.

Application 3: Synthesis of Isoxazolo[5,4-b]quinolines

Isoxazolo[5,4-b]quinolines represent a class of fused heterocycles with potential biological applications. Their synthesis from this compound can be achieved through a cyclocondensation reaction with hydroxylamine hydrochloride.

Experimental Protocol: Synthesis of 6-ethoxyisoxazolo[5,4-b]quinoline

This protocol is based on general methods for the synthesis of isoxazolo[5,4-b]quinolines.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or other base

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Add hydroxylamine hydrochloride (1.2 mmol) and a base such as sodium hydroxide (1.2 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring its completion by TLC.

  • After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent to yield 6-ethoxyisoxazolo[5,4-b]quinoline.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic routes from this compound to the target heterocyclic systems.

G start 2-Chloro-6-ethoxy- quinoline-3-carbaldehyde reagent1 Hydrazine (H2N-NHR) product1 6-Ethoxy- pyrazolo[3,4-b]quinoline start->product1 reagent2 Thioglycolic Acid (HSCH2COOH) product2 6-Ethoxy- thieno[2,3-b]quinoline start->product2 reagent3 Hydroxylamine (NH2OH) product3 6-Ethoxy- isoxazolo[5,4-b]quinoline start->product3 reagent1->product1 Cyclocondensation reagent2->product2 Gewald Reaction reagent3->product3 Cyclization

Caption: Synthetic pathways from this compound.

Experimental Workflow Overview

The general workflow for the synthesis and initial biological screening of these heterocyclic compounds is depicted below.

G start Start: 2-Chloro-6-ethoxy- quinoline-3-carbaldehyde synthesis Heterocyclic Synthesis (Pyrazolo, Thieno, Isoxazolo) start->synthesis purification Purification (Recrystallization/ Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (Antimicrobial/Antitumor Assays) characterization->screening data Data Analysis (MIC/IC50 Determination) screening->data end End: Lead Compound Identification data->end

Caption: General experimental workflow for synthesis and evaluation.

Signaling Pathway Context (Hypothetical)

While the exact mechanisms of action for these novel 6-ethoxy derivatives are yet to be elucidated, related thieno[2,3-b]pyridines have been investigated as inhibitors of signaling pathways crucial for cancer cell survival and proliferation. The diagram below illustrates a hypothetical signaling cascade that could be targeted.

G rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Thieno[2,3-b]quinoline Derivative inhibitor->pi3k Potential Target

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by quinoline derivatives.

References

Application Notes and Protocols: 2-Chloro-6-ethoxyquinoline-3-carbaldehyde as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde as a key starting material in the synthesis of a diverse range of bioactive molecules. Detailed protocols for its synthesis and derivatization into potent kinase inhibitors, anticancer, antimicrobial, antiviral, and anti-inflammatory agents are presented.

Introduction to this compound

This compound is a highly versatile heterocyclic building block in medicinal chemistry. The quinoline scaffold itself is a privileged structure found in numerous natural products and synthetic drugs.[1][2] The presence of a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and an ethoxy group at the 6-position allows for a wide array of chemical modifications, making it an excellent starting point for the generation of diverse molecular libraries for drug discovery. The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of this key intermediate from the corresponding N-arylacetamide.[3][4]

Applications in the Synthesis of Bioactive Molecules

Quinoline-based compounds have emerged as a significant class of kinase inhibitors, targeting various kinases implicated in cancer and other diseases.[5] Derivatives of 2-chloroquinoline-3-carbaldehyde are precursors to potent inhibitors of protein kinase CK2, a key regulator of cell growth, proliferation, and apoptosis.[6] The general mechanism of action for many quinoline-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain.[7]

Key Bioactive Derivatives:

  • Pyrazolo[3,4-b]quinolines: Formed by the condensation of the carbaldehyde with hydrazines, these compounds have shown potent inhibitory activity against various kinases.[8]

  • Quinoline-3-carboxamides: Synthesized by oxidation of the carbaldehyde to the carboxylic acid followed by amide coupling, these derivatives have been investigated as kinase inhibitors.

The quinoline scaffold is a core component of several anticancer drugs.[1] Derivatives of this compound can be elaborated into various heterocyclic systems with significant cytotoxic activity against a range of cancer cell lines.

Key Bioactive Derivatives:

  • Quinazolinones: These compounds, synthesized from the quinoline precursor, have demonstrated potent anticancer activity.[9][10]

  • Thiazolidinones: Schiff bases derived from the carbaldehyde can be cyclized with thioglycolic acid to yield thiazolidinones, which have been evaluated for their anticancer properties.[8]

Quinoline derivatives have a long history as antimicrobial agents. The 2-chloroquinoline-3-carbaldehyde core can be modified to produce compounds with broad-spectrum antibacterial and antifungal activity.

Key Bioactive Derivatives:

  • Schiff Bases and their Derivatives: Condensation of the carbaldehyde with various amines and hydrazines yields Schiff bases which themselves can exhibit antimicrobial activity or serve as intermediates for further derivatization.[8]

  • Thioethers: Nucleophilic substitution of the 2-chloro group with thiols can lead to potent antimicrobial compounds.[3]

Certain quinoline derivatives have shown promising antiviral activity against a range of viruses, including Dengue virus, respiratory syncytial virus (RSV), and influenza A virus (IAV).[10][11][12] The mechanism of action can vary, with some compounds interfering with viral entry or replication.[11][13]

Key Bioactive Derivatives:

  • The core quinoline scaffold can be derivatized to enhance antiviral potency, with specific substitutions on the quinoline ring and modifications of the 3-carbaldehyde group leading to improved activity.[12]

Quinoline derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of inflammatory mediators.[14][15]

Key Bioactive Derivatives:

  • Carboxamides: Conversion of the formyl group to a carboxamide allows for the introduction of various substituents that can modulate anti-inflammatory activity.[14]

Experimental Protocols

This protocol is adapted from the Vilsmeier-Haack synthesis of the analogous 2-chloro-6-methoxyquinoline-3-carbaldehyde.

Materials:

  • p-Ethoxyaniline

  • Acetic anhydride

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Acetylation of p-Ethoxyaniline: React p-ethoxyaniline with acetic anhydride to form N-(4-ethoxyphenyl)acetamide.

  • Vilsmeier-Haack Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, cool DMF (3 equivalents) to 0 °C. Slowly add POCl₃ (7 equivalents) dropwise with continuous stirring. Allow the mixture to stir for 30 minutes at room temperature.

  • Cyclization: Cool the Vilsmeier-Haack reagent to 5 °C and add N-(4-ethoxyphenyl)acetamide (1 equivalent). Stir the mixture for 30 minutes and then heat at 75-80 °C for 8-16 hours.[16]

  • Work-up: Cool the reaction mixture to room temperature and pour it into crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Isolation: Filter the resulting precipitate, wash with water, and dry. Recrystallize the crude product from ethyl acetate to obtain pure this compound.

This protocol is adapted from the synthesis of the analogous 6-methoxy derivative.[8]

Materials:

  • This compound

  • Phenylhydrazine

  • Nitrobenzene

  • Pyridine

Procedure:

  • Schiff Base Formation: In a suitable solvent, condense this compound (1 equivalent) with phenylhydrazine (1.1 equivalents).

  • Intramolecular Cyclization: Heat the resulting Schiff base in nitrobenzene containing a catalytic amount of pyridine to effect intramolecular cyclization.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and purify by column chromatography to yield 6-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Condensation: Dissolve this compound (1 equivalent) in ethanol. Add a solution of thiosemicarbazide (1.1 equivalents) in ethanol.

  • Reaction: Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

  • Isolation: Cool the reaction mixture. The product will precipitate out. Filter the solid, wash with cold ethanol, and dry to obtain the desired thiosemicarbazone.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivity of various derivatives of the 2-chloroquinoline-3-carbaldehyde scaffold.

Table 1: Anticancer and Kinase Inhibitory Activity

Compound Class Specific Derivative Target Cell Line/Enzyme IC₅₀/GI₅₀ (µM) Reference
Quinazolinone 3-(2-chlorobenzylideneamine)-2-(furan-2-yl)quinazolin-4(3H)-one Ovarian OVCAR-4 1.82 [6]
Quinazolinone 3-(2-chlorobenzylideneamine)-2-(furan-2-yl)quinazolin-4(3H)-one Non-small cell lung NCI-H522 2.14 [6]
Quinazoline Erlotinib analogue (3o) A549 4.26 [5]
Quinazoline Erlotinib analogue (3o) HCT116 3.92 [5]
Quinazoline Erlotinib analogue (3o) MCF-7 0.14 [5]
Pyrrolo[1,2-a]quinoxaline 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid Human Protein Kinase CK2 0.049 [17]

| 3H-Pyrazolo[4,3-f]quinoline | - | FLT3 Kinase | Nanomolar range |[18] |

Table 2: Antimicrobial Activity

Compound Class Specific Derivative Target Organism MIC (µg/mL) Reference
Thiophene derivative 4d Escherichia coli 0.007 [19]
Pyrazole derivative 6 Aspergillus fumigatus 0.03 [19]

| Quinoline-pyridine hybrid | Bromo and chloro substituted | Various bacteria | - |[16] |

Table 3: Antiviral Activity

Compound Class Specific Derivative Target Virus IC₅₀ (µM) Reference
Quinoline derivative 1b, 1g-h, 1af, 1ah Respiratory Syncytial Virus (RSV) 3.10 - 6.93 [12]

| Quinoline derivative | 1ae | Influenza A Virus (IAV) | 1.87 |[12] |

Table 4: Anti-inflammatory Activity

Compound Class Specific Derivative Assay IC₅₀ (µM) Reference
Meclofenamic acid derivative Compound 7 Anti-inflammatory 0.07 [20]

| Quinazoline derivative | Compound 4 | Anti-inflammatory | 1.772 µg/mL |[15] |

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for Bioactive Molecules start p-Ethoxyaniline step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(4-ethoxyphenyl)acetamide step1->intermediate1 step2 Vilsmeier-Haack Reaction (POCl3, DMF) intermediate1->step2 product This compound step2->product product2 This compound deriv1 Kinase Inhibitors (e.g., Pyrazolo[3,4-b]quinolines) product2->deriv1 deriv2 Anticancer Agents (e.g., Quinazolinones) product2->deriv2 deriv3 Antimicrobial Agents (e.g., Schiff Bases) product2->deriv3

Caption: Synthetic workflow for this compound and its derivatives.

kinase_inhibition cluster_kinase Kinase ATP-Binding Site Kinase Kinase ATP_Site ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_Site->No_Phosphorylation Prevents ATP Binding ATP ATP ATP->ATP_Site Binds Inhibitor Quinoline-based Inhibitor Inhibitor->ATP_Site Competitively Binds

Caption: Mechanism of competitive kinase inhibition by quinoline-based compounds.

CK2_pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway CK2 Protein Kinase CK2 PI3K PI3K CK2->PI3K activates IKK IKK CK2->IKK activates JAK JAK CK2->JAK activates Apoptosis Apoptosis CK2->Apoptosis inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->Proliferation STAT STAT JAK->STAT phosphorylates STAT->Proliferation

Caption: Overview of signaling pathways modulated by Protein Kinase CK2.[6][19]

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the nucleophilic aromatic substitution (SNAr) on 2-chloroquinolines, a fundamental reaction in the synthesis of a wide array of functionalized quinoline derivatives with significant applications in medicinal chemistry and drug discovery. The protocols cover conventional heating, microwave-assisted synthesis, and palladium-catalyzed cross-coupling reactions, offering a comprehensive guide for researchers.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with functionalization at the 2-position being crucial for the biological activity of many compounds. Nucleophilic aromatic substitution is a primary method for introducing diverse functionalities at this position. The reaction involves the attack of a nucleophile on the electron-deficient C2-carbon of the quinoline ring, leading to the displacement of the chloride leaving group. The reactivity of 2-chloroquinolines is enhanced by the electron-withdrawing effect of the quinoline nitrogen.

Reaction Mechanism: Addition-Elimination (SNAr)

The most widely accepted mechanism for nucleophilic aromatic substitution on 2-chloroquinolines is the addition-elimination mechanism, also known as the SNAr mechanism. This process involves two main steps:

  • Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a negatively charged intermediate known as a Meisenheimer complex.[1]

  • Elimination Step: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.[1]

Electron-withdrawing groups on the quinoline ring can stabilize the anionic intermediate, thereby activating the ring towards nucleophilic attack.[1]

Caption: The Addition-Elimination (SNAr) mechanism for nucleophilic substitution on 2-chloroquinolines.

General Experimental Workflow

The typical workflow for performing a nucleophilic substitution on a 2-chloroquinoline involves several key stages, from reaction setup to product purification and characterization.

experimental_workflow start Start prep Reactant Preparation (2-Chloroquinoline, Nucleophile, Solvent, Base/Catalyst) start->prep reaction Reaction Setup - Conventional Heating - Microwave Irradiation - Catalytic System prep->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Crystallization, Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: General experimental workflow for nucleophilic substitution on 2-chloroquinolines.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Amines (Conventional Heating)

This protocol describes a general procedure for the reaction of 2-chloroquinolines with various amine nucleophiles.

Materials:

  • 2-Chloroquinoline derivative (1.0 eq)

  • Amine nucleophile (e.g., aniline, morpholine, piperidine) (1.1-1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 eq)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 2-chloroquinoline derivative (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).[2]

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.[2]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-aminoquinoline derivative.

Protocol 2: Nucleophilic Substitution with 1,2,4-Triazole

This protocol outlines three different methods for the synthesis of 2-(1H-1,2,4-triazol-1-yl)quinolines.

Materials:

  • 2-Chloroquinoline derivative

  • 1,2,4-Triazole

  • Hydrochloric acid (for Method B)

  • Sodium metal (for Method C)

  • Appropriate solvent

Method A (Neutral Conditions):

  • React the 2-chloroquinoline with 1,2,4-triazole.[3]

Method B (Acidic Conditions):

  • React the 2-chloroquinoline with 1,2,4-triazole in the presence of hydrochloric acid.[3]

Method C (Basic Conditions):

  • React the 2-chloroquinoline with the sodium salt of 1,2,4-triazole.[3]

The choice of method can be determined by the substituents on the quinoline ring to achieve the best results.[3]

Protocol 3: Microwave-Assisted Nucleophilic Substitution

Microwave irradiation can significantly accelerate the reaction rate, offering a more efficient and greener alternative to conventional heating.[4]

Materials:

  • 2-Chloroquinoline derivative (1.0 eq)

  • Nucleophile (e.g., amine) (1.2 eq)

  • Solvent (e.g., DMF, ethanol)

  • Base (if required)

Procedure:

  • In a microwave-safe vial, combine the 2-chloroquinoline derivative, the nucleophile, and the solvent.

  • Add a base if necessary, depending on the nature of the nucleophile.[4]

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature and time for the reaction.

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product by precipitation upon addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 4: Palladium-Catalyzed Cross-Coupling Reactions

For less reactive nucleophiles or to achieve higher yields under milder conditions, palladium-catalyzed cross-coupling reactions are a powerful tool.[4][5]

Materials:

  • 2-Chloroquinoline derivative

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene, DMF)

Procedure:

  • To a reaction vessel, add the 2-chloroquinoline derivative, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent under an inert atmosphere.

  • Heat the reaction mixture at the desired temperature (e.g., 75-100°C) for the specified time (e.g., 12-24 h).[4][5]

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.[4]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Nucleophilic Substitution on 2-Chloroquinolines

EntryNucleophileMethodSolventTemperature (°C)Time (h)Yield (%)
1AnilineConventionalDMF12012-24Varies
2MorpholineConventionalDMF80-120VariesVaries
3ThiophenolConventionalDMF0 to RTVariesVaries
41,2,4-TriazoleMethod A, B, or CVariesVariesVariesVaries
5AmineMicrowaveDMFVaries0.2-0.5High
6Arylboronic AcidPd-catalyzedToluene7512-24Excellent

Note: Yields are generalized and may vary depending on the specific substrates and reaction conditions. Optimization for specific substrates is recommended.[6]

Troubleshooting

IssuePossible CauseRecommendation
Low ReactivityWeak nucleophile, steric hindrance, inappropriate solvent, or suboptimal temperature.Use a stronger base to deprotonate the nucleophile, switch to a polar aprotic solvent (DMSO, DMF), and gradually increase the reaction temperature while monitoring for side products.[6]
Formation of Side ProductsDi-substitution or reaction with the solvent.Use a stoichiometric amount of the nucleophile or a slight excess of the 2-chloroquinoxaline. Running the reaction at a lower temperature may also improve selectivity.[6]

Conclusion

The nucleophilic substitution of 2-chloroquinolines is a versatile and essential reaction for the synthesis of a wide range of pharmacologically relevant molecules. The choice of synthetic protocol—conventional heating, microwave-assisted synthesis, or palladium-catalyzed cross-coupling—depends on the nature of the nucleophile, the desired scale of the reaction, and the available equipment. These detailed protocols and application notes serve as a valuable resource for researchers in medicinal chemistry and drug development to efficiently synthesize and explore novel quinoline-based compounds.

References

Application of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Chloro-6-ethoxyquinoline-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial starting material for the synthesis of a wide array of novel antimicrobial agents. The quinoline scaffold itself is a well-established pharmacophore present in numerous antibacterial and antifungal drugs. The presence of the reactive aldehyde and chloro functionalities at positions 3 and 2 respectively, allows for diverse chemical modifications, leading to the generation of libraries of compounds with potential therapeutic applications. This document outlines the application of this compound in the synthesis of potent antimicrobial compounds, with a focus on the preparation of hydrazone and pyrazoline derivatives.

Key Applications

The primary application of this compound in antimicrobial synthesis lies in its utility as a scaffold for the introduction of various pharmacophores through reactions at the aldehyde group. Condensation of the carbaldehyde with hydrazides, thiosemicarbazides, and other nucleophiles yields Schiff bases and hydrazones, which are known to exhibit significant biological activities. Furthermore, these intermediates can be cyclized to form various heterocyclic systems, such as pyrazolines, which have demonstrated broad-spectrum antimicrobial properties. The 6-ethoxy group can also modulate the lipophilicity and electronic properties of the final compounds, potentially enhancing their antimicrobial efficacy and pharmacokinetic profiles.

Synthetic Workflow Overview

The general workflow for the utilization of this compound in the synthesis of antimicrobial agents involves a multi-step process. The initial step is the synthesis of the quinoline aldehyde itself, typically achieved through a Vilsmeier-Haack reaction. This is followed by the reaction of the aldehyde with various nucleophiles to introduce diversity, and subsequent cyclization reactions to generate more complex heterocyclic systems.

Synthetic Workflow A Substituted Acetanilide C This compound A->C Vilsmeier-Haack Reaction B Vilsmeier-Haack Reagent (POCl3/DMF) B->C E Hydrazone / Thiosemicarbazone Derivatives C->E Condensation G Chalcone Intermediate C->G Claisen-Schmidt Condensation D Hydrazides / Thiosemicarbazides D->E F Antimicrobial Screening E->F J Pyrazoline Derivatives G->J Cyclization H Substituted Acetophenone H->G I Hydrazine Hydrate I->J J->F

Caption: General synthetic pathways from substituted acetanilides to antimicrobial hydrazone and pyrazoline derivatives.

Mechanism of Action

While the precise mechanism of action can vary depending on the final molecular structure, quinoline-based antimicrobial agents are known to act through several pathways. A primary mode of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-stranded DNA breaks and ultimately cell death. Another proposed mechanism involves the disruption of the bacterial cell membrane's integrity, leading to leakage of intracellular components and dissipation of the membrane potential.

Antimicrobial Mechanism of Action cluster_0 Bacterial Cell A Quinoline Derivative B Cell Membrane Disruption A->B Interaction with membrane lipids C Inhibition of DNA Gyrase A->C Binding to enzyme-DNA complex F Leakage of Cellular Contents B->F D DNA Replication & Repair Blocked C->D E Bacterial Cell Death D->E F->E

Caption: Putative mechanisms of action for quinoline-based antimicrobial agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the Vilsmeier-Haack reaction for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.

Materials:

  • p-Ethoxyacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (0.15 mol) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (0.35 mol) dropwise to the cooled DMF with continuous stirring.

  • After the addition is complete, add p-ethoxyacetanilide (0.05 mol) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 16-20 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • A solid precipitate of this compound will form.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound.

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol describes the general procedure for the condensation of this compound with various hydrazides.

Materials:

  • This compound

  • Substituted hydrazide (e.g., isonicotinic hydrazide, benzohydrazide)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add an equimolar amount of the desired substituted hydrazide (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid hydrazone derivative that precipitates out is collected by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol or DMF) if necessary.

Protocol 3: Synthesis of Pyrazoline Derivatives

This protocol outlines a two-step synthesis of pyrazoline derivatives starting from this compound.

Step 1: Synthesis of Chalcone Intermediate

  • In a flask, dissolve this compound (10 mmol) and a substituted acetophenone (10 mmol) in ethanol (30 mL).

  • Add an aqueous solution of sodium hydroxide (40%, 5 mL) dropwise to the mixture at room temperature with constant stirring.

  • Continue stirring for 2-4 hours. The formation of a solid precipitate indicates the formation of the chalcone.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with water, and dry.

Step 2: Cyclization to Pyrazoline

  • To a solution of the chalcone (5 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (10 mmol).

  • Reflux the mixture for 8-10 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The solid pyrazoline derivative is collected by filtration, washed with water, and dried.

  • Recrystallize from ethanol to obtain the pure product.[1]

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum, no compound) and negative controls (broth only). Also, include wells with standard antimicrobial agents.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative hydrazone and pyrazoline derivatives of substituted 2-chloroquinolines against various microbial strains. While specific data for 6-ethoxy derivatives are limited in the literature, the data for structurally related compounds (e.g., 6-methyl, 6-methoxy) provide a strong indication of the potential antimicrobial activity.

Compound TypeSubstitution on QuinolineTest OrganismMIC (µg/mL)Reference
Hydrazone6-MethylS. aureus12.5 - 50[2]
Hydrazone6-MethylE. coli25 - 100[2]
Hydrazone6-MethylP. aeruginosa50 - 200[2]
Hydrazone6-MethylA. niger100 - 200[2]
Pyrazoline- (unsubstituted)S. aureus50 - 100[3]
Pyrazoline- (unsubstituted)E. coli25 - 100[3]
Pyrazoline- (unsubstituted)P. aeruginosa50 - 100[3]
Pyrazoline- (unsubstituted)C. albicans100 - 200[3]
Schiff Base- (unsubstituted)E. coli25 - 50[4]
Schiff Base- (unsubstituted)S. aureus50 - 100[4]

Note: The above data is for structurally similar compounds and serves as a reference for the expected activity of derivatives of this compound. Actual MIC values for the 6-ethoxy derivatives would need to be determined experimentally.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. Its chemical reactivity allows for the straightforward introduction of diverse chemical moieties, leading to the generation of compounds with significant antibacterial and antifungal activities. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals interested in exploring the potential of this scaffold in the discovery of new and effective antimicrobial therapies. Further investigation into the synthesis and biological evaluation of a wider range of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Synthesis of Novel Quinoline Derivatives for Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel quinoline derivatives as potential anticancer agents. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including potent anticancer properties.[1][2] Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[1][3] This guide will focus on a particularly promising class of quinoline derivatives: quinoline-chalcone hybrids that target the PI3K/Akt/mTOR signaling pathway.[2][4][5]

Data Presentation: Anticancer Activity of Quinoline-Chalcone Hybrids

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative quinoline-chalcone hybrids against various human cancer cell lines. These compounds were synthesized through the molecular hybridization of quinoline and chalcone scaffolds.[4][6][7]

Table 1: Cytotoxicity of Quinoline-Chalcone Hybrids Against A549 (Non-small cell lung cancer) and K-562 (Chronic Myelogenous Leukemia) Cell Lines.[4]

CompoundA549 IC50 (µM)K-562 IC50 (µM)
9i 1.911.9
9j 5.292.7
9d 11Not Reported
9h 9Not Reported
Cisplatin 15.32.71

Table 2: PI3K Isoform Inhibition by Selected Quinoline-Chalcone Hybrids.[4]

CompoundPI3K-α IC50 (nM)PI3K-β IC50 (nM)PI3K-δ IC50 (nM)PI3K-γ IC50 (nM)
9i 13110247352
9j 240175398118

Table 3: Cytotoxicity of Quinoline-Chalcone Derivatives Against MGC-803 (Gastric Cancer), HCT-116 (Colon Cancer), and MCF-7 (Breast Cancer) Cell Lines.[6][7]

CompoundMGC-803 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
12e 1.385.345.21

Experimental Protocols

Protocol 1: General Synthesis of Quinoline-Chalcone Hybrids

This protocol describes a general method for the synthesis of quinoline-chalcone hybrids, adapted from published procedures.[4][6]

Step 1: Synthesis of Acetylquinoline Intermediate

  • To a solution of a substituted aniline in a suitable solvent (e.g., ethanol), add the appropriate acetylating agent (e.g., ethyl acetoacetate).

  • Add a catalytic amount of a condensing agent (e.g., polyphosphoric acid).

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired acetylquinoline intermediate.

Step 2: Synthesis of Quinoline-Chalcone Hybrids via Claisen-Schmidt Condensation

  • Dissolve the synthesized acetylquinoline intermediate in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of a substituted benzaldehyde.

  • Add a catalytic amount of a base (e.g., aqueous potassium hydroxide or sodium hydroxide).

  • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice.

  • Acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the chalcone derivative.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final quinoline-chalcone hybrid.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anticancer activity of the synthesized quinoline derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Protocol 3: Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

This protocol describes the investigation of the effect of quinoline derivatives on the PI3K/Akt/mTOR signaling pathway.[4][5]

  • Cell Lysis: Treat cancer cells with the quinoline derivative at its IC50 concentration for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the changes in protein phosphorylation levels.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation aniline Substituted Aniline acetylquinoline Acetylquinoline Intermediate aniline->acetylquinoline Condensation acetylating_agent Acetylating Agent acetylating_agent->acetylquinoline quinoline_chalcone Quinoline-Chalcone Hybrid acetylquinoline->quinoline_chalcone Claisen-Schmidt Condensation benzaldehyde Substituted Benzaldehyde benzaldehyde->quinoline_chalcone cytotoxicity Cytotoxicity Assay (MTT) quinoline_chalcone->cytotoxicity pathway_analysis Signaling Pathway Analysis (Western Blot) quinoline_chalcone->pathway_analysis cell_cycle Cell Cycle Analysis quinoline_chalcone->cell_cycle apoptosis Apoptosis Assay quinoline_chalcone->apoptosis

Caption: General workflow for the synthesis and biological evaluation of quinoline-chalcone hybrids.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Quinoline Quinoline-Chalcone Hybrid Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel quinoline-chalcone hybrids.

References

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents from 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential anti-inflammatory applications of derivatives of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde. This document includes detailed synthetic protocols, quantitative data on anti-inflammatory activity, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The quinoline scaffold serves as a privileged structure in drug discovery, and modifications to this core can lead to the development of potent and selective therapeutic agents.[2] Specifically, derivatives of 2-chloroquinoline-3-carbaldehyde have been utilized as versatile synthons for the creation of a variety of heterocyclic systems with potential pharmacological value.[3][4] This document focuses on the use of this compound as a starting material for the synthesis of novel anti-inflammatory agents. The presence of the chloro, ethoxy, and carbaldehyde functionalities offers multiple reaction sites for chemical modification, enabling the generation of a diverse library of compounds for biological screening.

Synthesis of this compound Derivatives

The primary synthetic route for generating anti-inflammatory agents from this compound often involves the reaction of the aldehyde group with various amine-containing moieties to form Schiff bases, followed by further cyclization or modification. The chlorine atom at the 2-position can also be a site for nucleophilic substitution.

A representative synthetic scheme involves the condensation of this compound with an appropriate aniline derivative to yield a Schiff base, which can then be cyclized to form a quinazoline derivative. This class of compounds has shown promising anti-inflammatory activity.[5][6]

General Synthetic Protocol: Synthesis of 2-Chloro-4-(substituted aryl)amino-6-ethoxyquinazoline derivatives

This protocol is adapted from methodologies reported for the synthesis of similar quinazoline derivatives.[6]

Materials:

  • This compound

  • Substituted anilines (e.g., 4-methoxyaniline, 4-chloroaniline)

  • Isopropanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in isopropanol (20 mL).

  • Add the substituted aniline (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • The reaction mixture is refluxed for 6-8 hours. The progress of the reaction should be monitored by TLC.

  • After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold isopropanol, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-chloro-4-(substituted aryl)amino-6-ethoxyquinazoline derivative.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Anti-inflammatory Activity

The synthesized quinoline derivatives can be evaluated for their anti-inflammatory activity using various in vitro and in vivo assays. A common in vitro method is the protein denaturation assay, which assesses the ability of a compound to inhibit thermally induced protein denaturation, a well-documented cause of inflammation.[6] Another key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, and compounds can be screened for their ability to inhibit COX-1 and COX-2.[1][7] The NF-κB signaling pathway is also a critical regulator of inflammation, and inhibition of this pathway is a target for many anti-inflammatory drugs.[8][9]

Quantitative Anti-inflammatory Data

The following table summarizes representative anti-inflammatory activity data for quinoline derivatives, demonstrating the potential of this class of compounds. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the biological activity.

Compound IDDerivative TypeAssayIC₅₀ (µg/mL)Reference CompoundReference IC₅₀ (µg/mL)
Q-1 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazolineProtein Denaturation2.89Diclofenac Sodium1.98
Q-2 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazolineProtein Denaturation1.77Diclofenac Sodium1.98
Q-3 Pyrrolizine-based derivativeCOX Inhibition4.61 µMIbuprofen-
Q-4 Quinoxaline derivativeLeukocyte Migration Inhibition-Indomethacin-

Note: The data presented is for structurally related compounds and serves as an example of the expected activity. Actual IC₅₀ values for derivatives of this compound would need to be determined experimentally.[6][10][11]

Visualizations

Signaling Pathway

The anti-inflammatory effects of many quinoline derivatives are attributed to their ability to interfere with key signaling pathways involved in the inflammatory response. One of the most important is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes Induces Quinoline Quinoline Derivative Quinoline->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a quinoline derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of anti-inflammatory agents derived from this compound.

G start Start: This compound synthesis Synthesis of Derivatives (e.g., Schiff base formation, cyclization) start->synthesis purification Purification and Characterization (Crystallization, Spectroscopy) synthesis->purification invitro In Vitro Anti-inflammatory Assays (e.g., Protein Denaturation, COX inhibition) purification->invitro invivo In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) invitro->invivo data Data Analysis (IC50 determination) invitro->data invivo->data sar Structure-Activity Relationship (SAR) Studies data->sar lead Lead Compound Identification sar->lead

Caption: Workflow for synthesis and evaluation of anti-inflammatory agents.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of quinoline derivatives with potential anti-inflammatory properties. The synthetic protocols are generally straightforward, and the resulting compounds can be screened through a variety of established assays to determine their efficacy. The mechanism of action for many of these compounds involves the inhibition of key inflammatory pathways such as the NF-κB signaling cascade. Further research and development in this area may lead to the discovery of novel and potent anti-inflammatory drugs.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized quinoline derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below describe Suzuki-Miyaura, Heck, Sonogashashi, and Buchwald-Hartwig amination reactions, offering a comprehensive guide for the derivatization of the quinoline core at the 2-position.

Introduction

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The ability to functionalize the quinoline scaffold at specific positions is crucial for the development of novel therapeutic agents and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the quinoline core.

This compound is a particularly useful substrate for these transformations. The chloro substituent at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the ethoxy and carbaldehyde functionalities offer further opportunities for chemical modification. This document details protocols for several key palladium-catalyzed reactions, providing a foundation for the synthesis of novel quinoline derivatives.

General Reaction Scheme

The general transformation discussed in these application notes is the palladium-catalyzed cross-coupling of this compound with various coupling partners to yield substituted quinoline derivatives.

G substrate substrate product product substrate->product reagents reagents

Data Presentation

The following table summarizes the expected yields for various palladium-catalyzed cross-coupling reactions of this compound with different coupling partners. These values are based on typical yields reported for similar substrates in the literature.

Reaction TypeCoupling PartnerProductTypical Yield (%)
Suzuki-Miyaura Phenylboronic acid2-Phenyl-6-ethoxyquinoline-3-carbaldehyde85-95
4-Methoxyphenylboronic acid6-Ethoxy-2-(4-methoxyphenyl)quinoline-3-carbaldehyde80-90
Thiophene-2-boronic acid6-Ethoxy-2-(thiophen-2-yl)quinoline-3-carbaldehyde75-85
Heck Styrene6-Ethoxy-2-styrylquinoline-3-carbaldehyde70-80
Ethyl acrylateEthyl (E)-3-(6-ethoxy-3-formylquinolin-2-yl)acrylate65-75
Sonogashira Phenylacetylene6-Ethoxy-2-(phenylethynyl)quinoline-3-carbaldehyde80-90
1-Hexyne2-(Hex-1-yn-1-yl)-6-ethoxyquinoline-3-carbaldehyde70-80
Buchwald-Hartwig Aniline6-Ethoxy-2-(phenylamino)quinoline-3-carbaldehyde75-85
Morpholine6-Ethoxy-2-(morpholino)quinoline-3-carbaldehyde80-90

Experimental Protocols

Detailed methodologies for the key palladium-catalyzed cross-coupling reactions are provided below.

Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-aryl-6-ethoxyquinoline-3-carbaldehydes. A similar procedure has been reported for the coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and Na2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-6-ethoxyquinoline-3-carbaldehyde.

G

Heck Reaction

This protocol outlines the synthesis of 2-alkenyl-6-ethoxyquinoline-3-carbaldehydes. The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[2]

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)2 (0.02 mmol), and P(o-tol)3 (0.04 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired 2-alkenyl-6-ethoxyquinoline-3-carbaldehyde.

G

Sonogashira Coupling

This protocol describes the synthesis of 2-alkynyl-6-ethoxyquinoline-3-carbaldehydes. The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-alkynyl-6-ethoxyquinoline-3-carbaldehyde.

G

Buchwald-Hartwig Amination

This protocol details the synthesis of 2-amino-6-ethoxyquinoline-3-carbaldehydes. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide.

Materials:

  • This compound

  • Amine (e.g., Aniline or Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, add Pd2(dba)3 (0.01 mmol), XPhos (0.024 mmol), and NaOtBu (1.4 mmol) to a vial.

  • Add toluene (2 mL) and stir for 5 minutes.

  • In a separate vial, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in toluene (3 mL).

  • Add the substrate solution to the catalyst mixture.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired 2-amino-6-ethoxyquinoline-3-carbaldehyde.

G

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a diverse library of functionalized quinoline derivatives. The protocols described herein offer a starting point for the development of novel compounds with potential applications in drug discovery and materials science. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in the Vilsmeier-Haack synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Reagent Quality: The Vilsmeier-Haack reagent is highly sensitive to moisture.[1] Ensure that the N,N-Dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh and of high purity.[1][2] The starting material, N-(4-ethoxyphenyl)acetamide, should also be pure and dry.

    • Reaction Temperature: Temperature control is critical. The formation of the Vilsmeier reagent should be carried out at 0-5°C to prevent decomposition.[3] After the addition of the acetanilide, the reaction temperature is typically raised and maintained at a specific point, often between 60-90°C.[3][4] Insufficient heating may lead to an incomplete reaction, while excessive heat can cause the formation of tarry residues and byproducts.[1]

    • Stoichiometry of Reagents: The molar ratio of the reactants is crucial. An excess of the Vilsmeier reagent is often used to drive the reaction to completion. Some protocols suggest using up to 12 moles of POCl₃ for every mole of the acetanilide substrate to achieve maximum yield.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Reaction times can vary from a few hours to over 15 hours.[4][5] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][3]

    • Work-up Procedure: The product can be sensitive to the work-up conditions. Pouring the reaction mixture onto crushed ice and careful neutralization with a base like sodium bicarbonate is a common procedure.[1] Performing the work-up at a low temperature can help prevent product decomposition.[1]

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is impure, showing multiple spots on the TLC plate. What are the possible side reactions, and how can I minimize them?

  • Answer: The formation of multiple products is a common challenge. Here are the primary reasons and mitigation strategies:

    • Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of undesired isomers or byproducts, especially if the starting acetanilide has other electron-rich positions susceptible to formylation. The presence of electron-donating groups on the arylacetamides generally leads to better yields.

    • Overheating: As mentioned, excessive heat can lead to decomposition and the formation of a tarry residue.[1] Maintain strict temperature control throughout the reaction.

    • Purification Technique: A single purification step may not be sufficient. Column chromatography using a suitable solvent system (e.g., hexane and ethyl acetate) is often necessary to separate the desired product from impurities.[1] Recrystallization from an appropriate solvent, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate, can further enhance purity.[4][5][6]

Issue 3: Reaction Mixture Solidifies or Becomes a Tarry Mass

  • Question: During the addition of POCl₃ to DMF, the mixture solidified, or upon heating, the reaction turned into an intractable tar. What causes this, and how can it be prevented?

  • Answer: This issue usually points to problems with reagent purity or temperature control.

    • Precipitation during Vilsmeier Reagent Formation: The formation of a precipitate or solidification upon adding POCl₃ to DMF can occur.[7] This can be managed by ensuring very slow, dropwise addition of POCl₃ to chilled DMF with vigorous stirring. Using an appropriate solvent as a diluent might also help maintain a stirrable solution.

    • Formation of Tarry Residue: Tarry residues are often a result of the reaction overheating.[1] This can be due to an exothermic reaction that is not adequately controlled. Using an ice bath to manage the initial stages and a controlled heating mantle or oil bath for the subsequent heating phase is crucial. Impurities in the starting materials can also contribute to polymerization and tar formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of POCl₃ to N-(4-ethoxyphenyl)acetamide?

A1: The optimal molar ratio can vary depending on the specific reaction conditions. However, studies on similar substrates have shown that a significant excess of POCl₃ can improve the yield. For instance, one study optimized the reaction using 12 molar equivalents of POCl₃ to achieve the maximum product yield. It is recommended to start with a smaller excess and optimize based on your experimental results.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1][3] By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can observe the consumption of the starting material and the formation of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to byproduct formation.

Q3: What are the best practices for the work-up and purification of this compound?

A3: A careful work-up is essential for obtaining a pure product. The standard procedure involves pouring the cooled reaction mixture into crushed ice, followed by neutralization with a saturated sodium bicarbonate solution to a pH of 7-8.[1] The product is then typically extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.[1] For purification, column chromatography on silica gel followed by recrystallization is highly recommended.[1][5]

Q4: Can microwave irradiation be used to improve the synthesis?

A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the Vilsmeier-Haack reaction and subsequent transformations of the product.[8] This "green chemistry" approach can be a valuable alternative to conventional heating.

Data Presentation

Table 1: Reported Yields for the Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes

Starting AcetanilideProductYield (%)Reference
N-(4-methoxyphenyl)acetamide2-Chloro-6-methoxyquinoline-3-carbaldehyde62[4]
N-(4-chlorophenyl)acetamide2,6-Dichloroquinoline-3-carbaldehyde68[4]
Acetanilide2-Chloroquinoline-3-carbaldehyde72[4]
N-(2-methylphenyl)acetamide2-Chloro-8-methylquinoline-3-carbaldehyde60-80[9]

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Synthesis of this compound

This protocol is a generalized procedure based on common methodologies for the synthesis of similar compounds.[3][4][5]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C. Stir the resulting mixture at this temperature for an additional 30 minutes.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-ethoxyphenyl)acetamide portion-wise, maintaining the temperature below 10°C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it in an oil bath to 80-90°C. Maintain this temperature for 4-16 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH reaches 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.

Mandatory Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up and Purification reagent_prep_start Start cool_dmf Cool anhydrous DMF to 0°C reagent_prep_start->cool_dmf add_pocl3 Add POCl3 dropwise cool_dmf->add_pocl3 stir_reagent Stir at 0-5°C add_pocl3->stir_reagent add_acetanilide Add N-(4-ethoxyphenyl)acetamide stir_reagent->add_acetanilide heat_mixture Heat to 80-90°C add_acetanilide->heat_mixture monitor_tlc Monitor by TLC heat_mixture->monitor_tlc monitor_tlc->heat_mixture Incomplete reaction_complete Reaction Complete monitor_tlc->reaction_complete Starting material consumed pour_on_ice Pour onto ice-water reaction_complete->pour_on_ice neutralize Neutralize with NaHCO3 pour_on_ice->neutralize extract Extract with organic solvent neutralize->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Column/Recrystallization) concentrate->purify final_product Final Product purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield reagent_quality Poor Reagent Quality start->reagent_quality temperature Incorrect Temperature start->temperature stoichiometry Suboptimal Stoichiometry start->stoichiometry reaction_time Insufficient Reaction Time start->reaction_time workup Improper Work-up start->workup sol_reagent Use anhydrous/fresh reagents reagent_quality->sol_reagent sol_temp Strict temperature control temperature->sol_temp sol_stoich Optimize molar ratios stoichiometry->sol_stoich sol_time Monitor with TLC reaction_time->sol_time sol_workup Low temp work-up, careful neutralization workup->sol_workup end Improved Yield sol_reagent->end sol_temp->end sol_stoich->end sol_time->end sol_workup->end

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Technical Support Center: Purification of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde by recrystallization. It includes a troubleshooting guide in a question-and-answer format, a detailed experimental protocol, and a summary of key data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.

Issue 1: No Crystals Are Forming

  • Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed after an extended period. What could be the issue?

  • Answer: The absence of crystal formation is a common issue and can stem from several factors:

    • Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur. This is the most frequent reason for crystallization failure.[1]

    • Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at low temperatures, preventing it from precipitating.[2]

    • Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.[2]

    • Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[2]

  • Troubleshooting Steps:

    • Increase Supersaturation:

      • If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][3]

      • If the mother liquor (the solution after an initial filtration attempt) is suspected to contain a significant amount of the product, you can reduce its volume by evaporation to obtain a second crop of crystals.[3]

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[2]

      • Seeding: Introduce a tiny, pure crystal of this compound (a seed crystal) into the solution to initiate crystal growth.[2]

    • Cooling: Ensure the solution has been cooled sufficiently. Using an ice bath can sometimes promote crystallization, but slow cooling is often preferred to obtain purer crystals.[4]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: When I cool the hot solution of my compound, it separates as an oil instead of forming solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1][3] This is more likely if the compound is significantly impure or if the solution is cooled too quickly.[1] Impurities can depress the melting point of the solid, making it more prone to oiling out.

  • Troubleshooting Steps:

    • Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.[1]

    • Modify the Solvent System:

      • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[2] This can sometimes prevent the compound from precipitating out too early at a high temperature.

      • For this compound, if you are using a mixed solvent system like petroleum ether/ethyl acetate, try increasing the proportion of ethyl acetate slightly.[5][6][7]

    • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[2]

Issue 3: Poor Recovery or Low Yield

  • Question: After recrystallization, my yield of pure this compound is very low. What are the possible reasons?

  • Answer: A low yield can be attributed to several factors:

    • Using too much solvent: This is a common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[3]

    • Premature crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, some of the product may crystallize out along with the impurities and be lost.

    • High solubility at low temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.[2]

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[2]

    • Prevent Premature Crystallization: If performing a hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.

    • Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[3]

Issue 4: The Recrystallized Product is Still Impure

  • Question: I have recrystallized my this compound, but it still appears colored or gives a broad melting point range. How can I improve the purity?

  • Answer: Impurities can be trapped in the crystal lattice, especially if the crystallization occurs too rapidly.[3] Colored impurities may also co-precipitate with your product.

  • Troubleshooting Steps:

    • Slow Down Crystallization: Rapid crystal growth can trap impurities.[3] Ensure the solution cools slowly and undisturbed to allow for the formation of well-ordered, pure crystals.[4]

    • Use Charcoal: If your product is contaminated with colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

    • Repeat Recrystallization: A second recrystallization can further enhance the purity of the product.

Experimental Protocol: Recrystallization of this compound

This protocol is based on established procedures for similar quinoline derivatives.[5][6][7][8][9]

1. Solvent Selection:

  • Based on the recrystallization of analogous compounds like 2-chloro-6-methoxyquinoline-3-carbaldehyde and 2-chloro-6-methylquinoline-3-carbaldehyde, a mixed solvent system of ethyl acetate and a non-polar solvent like petroleum ether or hexane is recommended.[5][6][7] Ethyl acetate alone has also been used effectively for similar compounds.[8][10][11]

  • To test a solvent system, place a small amount of the crude solid in a test tube and add the solvent dropwise. A good solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethyl acetate) and heat the mixture gently with stirring (e.g., on a hot plate).

  • Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent to ensure a good yield.[2]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step is crucial to prevent the desired compound from crystallizing prematurely in the funnel.

4. Cooling and Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[4]

  • Once the solution has reached room temperature and crystal formation appears to be complete, you can place the flask in an ice bath for about 15-20 minutes to maximize the yield.[4]

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

ParameterValue / Recommended SolventsSource
Compound Name This compound
CAS Number 281208-98-8[12]
Molecular Formula C₁₂H₁₀ClNO₂[12]
Molecular Weight 235.67 g/mol [12]
Appearance Typically a solid at room temperatureInferred
Suitable Recrystallization Solvents Ethyl acetate, Petroleum ether/ethyl acetate mixture[5][6][7][8][9][10][11] (Based on analogs)
Unsuitable Solvents (Likely) Water (due to low polarity of the molecule)Inferred

Visualizations

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start: Crude Compound in Hot Solvent cool Cool Solution start->cool check_crystals Crystals Formed? cool->check_crystals no_crystals No Crystals check_crystals->no_crystals No crystals_formed Yes check_crystals->crystals_formed Yes check_concentration Is solution supersaturated? no_crystals->check_concentration too_much_solvent Too much solvent likely check_concentration->too_much_solvent No induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal check_concentration->induce_nucleation Yes evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate evaporate->cool induce_nucleation->cool check_form Are they solid crystals or an oil? crystals_formed->check_form oil_formed Oil check_form->oil_formed Oil solid_crystals Solid Crystals check_form->solid_crystals Solid reheat Reheat to dissolve oil oil_formed->reheat remedy_oil Choose one: 1. Cool more slowly 2. Add more 'good' solvent 3. Decrease concentration reheat->remedy_oil remedy_oil->cool filter_dry Filter and Dry Crystals solid_crystals->filter_dry check_purity Check Purity (Melting Point, Appearance) filter_dry->check_purity pure Pure check_purity->pure Pure impure Impure check_purity->impure Impure end_pure End: Pure Product pure->end_pure rerun Re-dissolve and recrystallize slowly. Consider charcoal treatment. impure->rerun rerun->cool

A troubleshooting workflow for the recrystallization process.

References

Technical Support Center: Formylation of 6-Ethoxyacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 6-ethoxyacetanilide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the formylation of 6-ethoxyacetanilide?

The formylation of 6-ethoxyacetanilide, also known as N-(4-ethoxyphenyl)acetamide, is an electrophilic aromatic substitution. The ethoxy group (-OEt) is a strong activating group, and the acetamido group (-NHAc) is a moderately activating group. Both are ortho, para-directing. Since the para position is blocked by the ethoxy group, the formyl group (-CHO) is expected to be directed to the positions ortho to the activating groups. The primary product is typically 2-acetamido-5-ethoxybenzaldehyde , where formylation occurs ortho to the strongly activating ethoxy group.

Q2: Which formylation methods are most suitable for 6-ethoxyacetanilide?

Given that 6-ethoxyacetanilide is an electron-rich aromatic compound, several formylation methods can be employed. The most common and effective methods include:

  • Vilsmeier-Haack Reaction: This is a widely used method for formylating activated aromatic compounds.[1][2] It utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which is a mild electrophile.[3][4] This method is often preferred due to its relatively mild conditions and good yields.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium, like trifluoroacetic acid or acetic acid, to formylate phenols and their derivatives.[5][6] It generally favors ortho-formylation.[7] However, the Duff reaction can sometimes be inefficient.[5]

  • Gattermann Reaction: This method uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[8] Due to the high toxicity of HCN, a modification by Adams, which generates HCN in situ from zinc cyanide, is more common.[9] This reaction is suitable for activated rings like phenol ethers.

Q3: What are the primary side reactions to anticipate during the formylation of 6-ethoxyacetanilide?

Several side reactions can occur, leading to a mixture of products and reduced yield of the desired aldehyde. These include:

  • Di-formylation: Due to the high activation of the benzene ring by two electron-donating groups, a second formyl group can be introduced.[10]

  • Formation of Isomers: While formylation is expected to be highly regioselective for the position ortho to the ethoxy group, small amounts of other isomers might form.

  • Hydrolysis of the Acetanilide: Under harsh acidic conditions or during aqueous work-up, the acetamido group can be hydrolyzed to an amino group.

  • N-Formylation: The nitrogen of the acetamido group could potentially be formylated, though this is less common under standard Vilsmeier-Haack conditions.

  • Polymerization/Tar Formation: Highly activated aromatic rings can be prone to polymerization, especially at elevated temperatures.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formylation of 6-ethoxyacetanilide.

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause: The formylating agent may have degraded due to moisture. The Vilsmeier reagent, for instance, is highly sensitive to water.[11]

  • Solution: Ensure all reagents and solvents are anhydrous. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause: The reaction temperature is too low, or the reaction time is too short for the reaction to proceed to completion.

  • Solution: The optimal temperature depends on the substrate's reactivity.[10] Monitor the reaction using Thin Layer Chromatography (TLC) to determine the appropriate reaction time. For less reactive substrates, a higher temperature or longer reaction time may be necessary.[10]

  • Possible Cause: Incomplete hydrolysis of the iminium intermediate formed during the Vilsmeier-Haack reaction.[10]

  • Solution: After the reaction is complete, the mixture must be quenched, typically by pouring it into ice water, often with a base like sodium acetate, followed by vigorous stirring to ensure complete hydrolysis to the aldehyde.[10]

Problem 2: Significant Formation of a Di-formylated Byproduct

  • Possible Cause: The stoichiometry of the formylating agent is too high relative to the substrate. An excess of the formylating agent can lead to multiple substitutions on a highly activated ring.[10]

  • Solution: Carefully control the stoichiometry. Start with a 1:1 to 1.2:1 molar ratio of the formylating agent to 6-ethoxyacetanilide.

  • Possible Cause: The reaction temperature is too high, promoting further reaction of the mono-formylated product.

  • Solution: Maintain a lower reaction temperature. For the Vilsmeier-Haack reaction, the Vilsmeier reagent is typically formed at 0°C, and the substrate is added at this temperature before allowing the reaction to proceed at a slightly higher, controlled temperature.[10]

Problem 3: Presence of Impurities from Acetanilide Hydrolysis

  • Possible Cause: The reaction conditions are too acidic, or the temperature is too high, causing the acetamido group to hydrolyze.

  • Solution: Use the mildest effective conditions. The Vilsmeier-Haack reaction is generally milder than other formylation methods.[4] Avoid excessive heating.

  • Possible Cause: The work-up procedure is too harsh.

  • Solution: Neutralize the reaction mixture carefully during work-up, avoiding strongly acidic or basic conditions for prolonged periods.

Problem 4: Formation of Tarry, Polymeric Material

  • Possible Cause: Phenolic substrates, or other highly activated rings, can polymerize under strong acidic conditions or at high temperatures.[11]

  • Solution: Keep reaction times to a minimum and control the temperature carefully. Using a co-solvent like CH₂Cl₂ or chloroform in the Vilsmeier-Haack reaction can sometimes mitigate this issue.[10]

Data Presentation

The following table provides illustrative data on how reaction parameters can influence product distribution in the Vilsmeier-Haack formylation of 6-ethoxyacetanilide.

Entry Equivalents of Vilsmeier Reagent Temperature (°C) Time (h) Desired Product Yield (%) Di-formylated Product (%) Other Byproducts (%)
11.150485510
21.1804701515
32.5504454015
41.15012751015

Note: The data in this table is for illustrative purposes to demonstrate potential trends.

Experimental Protocols

Vilsmeier-Haack Formylation of 6-Ethoxyacetanilide (Representative Protocol)

This protocol is a general guideline and may require optimization.

Reagents and Equipment:

  • 6-Ethoxyacetanilide

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium acetate

  • Ice, deionized water

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Inert atmosphere setup (e.g., nitrogen line)

Procedure:

  • Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel with vigorous stirring.[12] Maintain the temperature below 5°C during the addition. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve 6-ethoxyacetanilide (1 equivalent) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[10]

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60°C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Hydrolysis: Neutralize the mixture to a pH of 6-7 by the slow addition of a saturated aqueous solution of sodium acetate.[12] This will hydrolyze the intermediate iminium salt and precipitate the aldehyde product.

  • Isolation: Stir the mixture for 1-2 hours to ensure complete precipitation. Collect the solid product by suction filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions 6-Ethoxyacetanilide 6-Ethoxyacetanilide Iminium_Intermediate Iminium_Intermediate 6-Ethoxyacetanilide->Iminium_Intermediate Vilsmeier Reagent (POCl3/DMF) Hydrolyzed_Substrate Hydrolyzed_Substrate 6-Ethoxyacetanilide->Hydrolyzed_Substrate Harsh Acid/ H2O Polymer_Tar Polymer_Tar 6-Ethoxyacetanilide->Polymer_Tar High Temp. 2-Acetamido-5-ethoxybenzaldehyde 2-Acetamido-5-ethoxybenzaldehyde Iminium_Intermediate->2-Acetamido-5-ethoxybenzaldehyde H2O (Hydrolysis) Di-formylated_Product Di-formylated_Product 2-Acetamido-5-ethoxybenzaldehyde->Di-formylated_Product Excess Vilsmeier Reagent

Caption: Main reaction and potential side reactions in the formylation of 6-ethoxyacetanilide.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Side Products? Start->Problem CheckReagents Check Reagent Purity (Anhydrous Conditions?) Problem->CheckReagents Yes Optimize Optimize Conditions Problem->Optimize No CheckStoichiometry Verify Stoichiometry (Excess Reagent?) CheckReagents->CheckStoichiometry CheckTemp Review Temperature Profile (Too High?) CheckStoichiometry->CheckTemp CheckWorkup Examine Work-up (Harsh Conditions?) CheckTemp->CheckWorkup CheckWorkup->Optimize Logical_Relationships Temp Reaction Temperature DiFormylation Di-formylation Temp->DiFormylation Increases Polymerization Polymerization Temp->Polymerization Increases Hydrolysis Substrate Hydrolysis Temp->Hydrolysis Increases Stoichiometry Reagent Stoichiometry Yield Desired Product Yield Stoichiometry->Yield Decreases with Excess Stoichiometry->DiFormylation Increases with Excess Time Reaction Time Time->Hydrolysis Increases

References

Technical Support Center: Optimizing Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Vilsmeier-Haack reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (–CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2][3] The reaction typically utilizes a Vilsmeier reagent, which is formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][2]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[2][4] It is usually prepared in situ by the slow, dropwise addition of an acid chloride, such as phosphorus oxychloride (POCl₃), to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[4] The reaction is exothermic and requires careful temperature control.[4] Other acid chlorides like oxalyl chloride or thionyl chloride can also be used to generate the active electrophile.[1]

Q3: Which aromatic substrates are suitable for Vilsmeier-Haack formylation?

This reaction is most effective for electron-rich aromatic and heteroaromatic compounds.[5] Good substrates include phenols, anilines, and their derivatives, as well as heterocyclic compounds like indoles, pyrroles, furans, and thiophenes.[2][5] Simple aromatic hydrocarbons such as benzene and toluene are generally not reactive enough under standard Vilsmeier-Haack conditions.[6]

Q4: What are the primary safety concerns associated with this reaction?

The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[7] The Vilsmeier reagent itself is sensitive to moisture.[7] Therefore, the reaction must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching with ice, should be performed slowly and cautiously to control the exothermic reaction.[7]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress.[4] A small aliquot of the reaction mixture can be carefully quenched (e.g., with a basic solution), extracted with an organic solvent, and then spotted on a TLC plate to observe the consumption of the starting material and the appearance of the product.[4]

Troubleshooting Guides

This section addresses common issues encountered during the Vilsmeier-Haack formylation.

Low or No Product Yield

Issue: The reaction is sluggish or does not proceed, resulting in the recovery of the starting material.

Possible Causes & Solutions:

  • Insufficiently Activated Substrate: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate.[5]

    • Solution: Ensure your substrate has sufficient electron-donating groups. For less reactive substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.[4]

  • Low Reaction Temperature: The reaction may require a higher activation temperature.

    • Solution: If the reaction is not proceeding at a lower temperature (e.g., 0°C or room temperature), gradually increase the temperature (e.g., to 70-80°C) while monitoring by TLC.[4]

  • Poor Reagent Quality: Moisture or impurities in the reagents can deactivate the Vilsmeier reagent.

    • Solution: Use anhydrous DMF and fresh, high-purity POCl₃.[4] Ensure all glassware is thoroughly dried before use. Old DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[8]

  • Improper Vilsmeier Reagent Formation: The reagent may not have formed correctly before the addition of the substrate.

    • Solution: Prepare the Vilsmeier reagent at a low temperature (0-5°C) and allow it to stir for a sufficient amount of time (e.g., 30 minutes) before adding the substrate.[4][7]

Formation of Side Products or Decomposition

Issue: The reaction mixture turns dark or tarry, and TLC analysis shows multiple products or decomposition.

Possible Causes & Solutions:

  • Excessive Heat: The reaction is exothermic, and overheating can lead to polymerization and decomposition of starting materials or products.[7]

    • Solution: Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[7]

  • Incorrect Stoichiometry: An excess of the Vilsmeier reagent can lead to the formation of side products.[4]

    • Solution: Optimize the stoichiometry of the Vilsmeier reagent. A molar ratio of 1.1 to 1.5 equivalents of the reagent relative to the substrate is often a good starting point.

  • Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can lead to product decomposition.

    • Solution: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[4]

  • Harsh Work-up Conditions: The product may be sensitive to the work-up procedure.

    • Solution: Perform the work-up at low temperatures by carefully pouring the reaction mixture onto crushed ice.[4] Neutralize the mixture slowly with a mild base like sodium bicarbonate or sodium acetate.

Data Presentation

Table 1: Effect of Temperature on the Formylation of Indole Derivatives

Indole DerivativeTemperature (°C)Time (h)Yield (%)Reference
Indole0 to 85696[9]
2-Methylindole98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[9]
4-Methylindole0 to 85890[9]
5-Methylindole0 to 85885[9]

Table 2: Optimization of Reagent Stoichiometry for the Synthesis of 2-Chloro-3-formylquinolines

Molar Equivalents of POCl₃Temperature (°C)Yield (%)
380-90Low
680-90Moderate
980-90Good
1290Maximum
1580-90Decreased

Data adapted from a study on the Vilsmeier-Haack cyclization of N-arylacetamides. The maximum yield was obtained with 12 molar equivalents of POCl₃ at 90°C.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Activated Aromatic Compound
  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.[4][7]

  • Formylation Reaction: Dissolve the activated aromatic substrate (1.0 equivalent) in a minimal amount of an anhydrous solvent (e.g., DCM or DMF).[4] Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary, depending on the substrate's reactivity. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[4]

  • Work-up: Cool the reaction mixture to 0°C and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[4] Neutralize the solution with a suitable base (e.g., sodium acetate, sodium bicarbonate, or dilute NaOH) to a pH of 6-7. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Formylation of Indole
  • Vilsmeier Reagent Preparation: In a flask, add phosphorus oxychloride (POCl₃) (5.0 ml, 55.0 mmol) dropwise to ice-cold N,N-dimethylformamide (DMF) (4.2 ml, 55.0 mmol) at 0°C.[1]

  • Substrate Addition: To this mixture, add a solution of indole (e.g., 1.0 equivalent) in DMF.[1]

  • Reaction: Heat the resulting mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 3 hours).[1]

  • Work-up: Pour the dark, viscous mixture into ice-cold water and stir vigorously for 2 hours to precipitate the product.[1] Filter the precipitate, wash with water, and dry. The crude product can be purified by chromatography.[1]

Visualizations

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Vilsmeier_Haack_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Formylation cluster_workup 3. Work-up & Purification start Start prep_reagent Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->prep_reagent add_substrate Add Aromatic Substrate prep_reagent->add_substrate react Stir at appropriate temperature add_substrate->react monitor Monitor by TLC react->monitor quench Quench with ice-water monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Troubleshooting_Low_Yield start Low or No Yield check_substrate Is the substrate sufficiently electron-rich? start->check_substrate check_temp Is the reaction temperature optimized? check_substrate->check_temp Yes consider_alt_method Consider alternative formylation method check_substrate->consider_alt_method No check_reagents Are reagents anhydrous and pure? check_temp->check_reagents Yes increase_temp Increase temperature check_temp->increase_temp No use_fresh_reagents Use fresh, anhydrous reagents check_reagents->use_fresh_reagents No end Problem Solved check_reagents->end Yes increase_temp->end use_fresh_reagents->end

Caption: Troubleshooting logic for low Vilsmeier-Haack reaction yield.

References

Technical Support Center: Reactions Involving 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroquinolines.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-chloroquinoline derivative unreactive in nucleophilic aromatic substitution (SNAr) reactions?

A1: The reactivity of the quinoline ring in SNAr reactions is significantly influenced by the electronic properties of its substituents. The inherent electron-withdrawing nature of the nitrogen atom in the quinoline ring facilitates nucleophilic attack, primarily at the C2 and C4 positions.[1] However, the overall reactivity can be low if the ring is not sufficiently activated. The presence of electron-withdrawing groups (EWGs) on the quinoline ring can enhance the rate of substitution, while electron-donating groups (EDGs) can decrease it.[2] If your 2-chloroquinoline substrate lacks activating groups, you may need to employ higher reaction temperatures or longer reaction times to achieve a reasonable conversion.[2]

Q2: What are the most common side reactions observed in palladium-catalyzed cross-coupling reactions with 2-chloroquinolines?

A2: Several side reactions can occur, leading to reduced yields of the desired product. These include:

  • Hydrolysis: 2-chloroquinolines can undergo hydrolysis to the corresponding quinolin-2-ones, especially in the presence of water and base at elevated temperatures.[3][4]

  • Homocoupling: Self-coupling of the boronic acid reagent in Suzuki-Miyaura reactions is a common side reaction, often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[5]

  • Dehalogenation: The chloro-substituent can be replaced by a hydrogen atom, leading to the formation of the corresponding quinoline. This can be a significant side reaction in Buchwald-Hartwig amination.[6]

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be converted back to the corresponding arene before transmetalation occurs.[5]

Q3: How can I improve the yield of my Buchwald-Hartwig amination of a 2-chloroquinoline?

A3: Low yields in Buchwald-Hartwig aminations of 2-chloroquinolines are often due to catalyst deactivation or competing side reactions. To improve the yield, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald dialkylbiaryl phosphine family (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[5] These ligands can stabilize the palladium catalyst and promote the desired C-N bond formation.[7]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.

  • Reaction Conditions: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Thoroughly degas all solvents and reagents.

Q4: My Suzuki-Miyaura coupling reaction of a 2-chloroquinoline is sluggish. What can I do?

A4: 2-Chloroquinolines are known to be less reactive than their bromo or iodo counterparts in Suzuki-Miyaura coupling.[5] To accelerate the reaction, you can:

  • Use a More Active Catalyst System: Highly active catalyst systems are often required. Consider using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized, bulky, and electron-rich phosphine ligand (e.g., SPhos, XPhos).[5]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond to the palladium catalyst. However, be mindful of potential side reactions at elevated temperatures.[5]

  • Choose an Appropriate Base: A strong base is often necessary to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[5]

Troubleshooting Guides

Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Suggestion
Insufficiently Activated Quinoline Ring If the quinoline ring lacks electron-withdrawing groups, increase the reaction temperature and/or reaction time. Monitor the reaction by TLC or LC-MS to find the optimal conditions and avoid decomposition.[2]
Poor Nucleophile For neutral nucleophiles like amines or alcohols, add a base to generate the more nucleophilic conjugate base. For less reactive nucleophiles, consider using a stronger base or a different solvent to enhance nucleophilicity.[2]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Be aware that excessively high temperatures can lead to side reactions and decomposition.[2]
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the reaction.
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Potential Cause Troubleshooting Suggestion
Catalyst Deactivation The nitrogen atom of the quinoline ring can coordinate to the palladium center and inhibit catalysis. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the metal center.[5]
Inefficient Pre-catalyst Reduction If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) species. This can often be promoted by the phosphine ligand or other reagents in the mixture.[8]
Presence of Oxygen Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can lead to catalyst decomposition and promote side reactions like homocoupling.[5]
Inappropriate Base The choice of base is crucial. For Suzuki reactions, K₃PO₄ is often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are preferred. Screen different bases to find the optimal one for your specific system.[5]
Sub-optimal Solvent The solvent can significantly impact the reaction outcome. For Suzuki couplings, solvent systems like dioxane/water or toluene/water are common. For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene or THF are typically used.

Data Presentation

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Activated Chloro-heterocycles

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF100685
24-MethoxyanilineEt₃NDMSO110592
3MorpholineDIPEANMP90888
4ThiophenolK₂CO₃DMFRT495
5PhenolCs₂CO₃DMF1201278

Note: These are generalized conditions based on reactions with 2-chloro-5,6-difluoroquinoxaline and may require optimization for 2-chloroquinoline substrates.[3]

Table 2: Catalyst Systems and Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Catalyst/LigandCatalyst LoadingBaseSolventTemperature (°C)Typical Yields
Pd(PPh₃)₄2-5 mol%K₂CO₃Toluene/H₂O100Moderate to Good
Pd(OAc)₂ / SPhos1-4% Pd, 2-8% LigandK₃PO₄Dioxane/H₂O100-110Good to Excellent
Pd(OAc)₂ / XPhos1-4% Pd, 2-8% LigandK₃PO₄Dioxane/H₂O100-110Good to Excellent
Pd₂(dba)₃ / P(t-Bu)₃1-3% Pd, 2-6% LigandK₃PO₄Toluene100Good

Note: Yields are highly substrate-dependent. These conditions serve as a good starting point for optimization.[5][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloroquinoline
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the 2-chloroquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 3:1 DMF/ethanol or 10:1 DME/water. The volume should be sufficient for effective stirring.[2][4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloroquinoline
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Add the 2-chloroquinoline (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield_Suzuki start Low Yield in Suzuki Coupling check_sm Starting Material Consumed? start->check_sm unreacted_sm Increase Temperature Use More Active Catalyst (e.g., with Buchwald ligand) check_sm->unreacted_sm No check_side_products Major Side Products Observed? check_sm->check_side_products Yes homocoupling Degas Solvents Thoroughly Use Pd(0) Source or Efficient Pre-catalyst check_side_products->homocoupling Homocoupling protodeboronation Use Boronic Ester (e.g., pinacol) or Trifluoroborate Salt check_side_products->protodeboronation Protodeboronation hydrolysis Use Anhydrous Conditions Screen Different Bases check_side_products->hydrolysis Hydrolysis optimize Optimize Reaction Parameters (Base, Solvent) check_side_products->optimize Complex Mixture

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

SNAr_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction 2-Cl-Quinoline 2-Cl-Quinoline Meisenheimer_Complex Meisenheimer Complex (Intermediate) 2-Cl-Quinoline->Meisenheimer_Complex + Nu⁻ Product Substituted Quinoline Meisenheimer_Complex->Product - Cl⁻ 2-Cl-Quinoline_Side 2-Chloroquinoline Quinolinone Quinolin-2-one 2-Cl-Quinoline_Side->Quinolinone + H₂O/Base (Hydrolysis) Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex LₙPd(II)(Ar)Cl oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR₂ pd_amido_complex [LₙPd(II)(Ar)(HNR₂)]⁺Cl⁻ amine_coordination->pd_amido_complex deprotonation Deprotonation (-Base-H⁺) pd_amido_complex->deprotonation + Base pd_amido LₙPd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

References

Technical Support Center: 2-Chloro-6-ethoxyquinoline-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde.

Troubleshooting Guide

Issue: Low or No Yield of this compound

Low or no yield is a common challenge during the Vilsmeier-Haack synthesis of this compound. The following sections outline potential causes and their corresponding solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Several factors can contribute to low yields in this synthesis. The primary areas to investigate are the quality of reagents, reaction conditions, and the work-up procedure.

  • Reagent Quality: The Vilsmeier-Haack reagent is sensitive to moisture. Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh and of high purity. The starting material, N-(4-ethoxyphenyl)acetamide, should also be pure.

  • Reaction Temperature: Temperature control is critical. The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). During the reaction with N-(4-ethoxyphenyl)acetamide, the temperature should be carefully controlled, as higher temperatures can lead to the formation of side products and decomposition, appearing as a dark, tarry residue.[1]

  • Stoichiometry: The molar ratio of reactants is crucial. An excess of the Vilsmeier reagent is typically used, but a large excess may lead to the formation of di-formylated or other side products.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material has been consumed before proceeding with the work-up.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. The reaction mixture should be poured onto crushed ice to dissipate the heat generated during hydrolysis. Neutralization should be carried out carefully with a mild base like sodium bicarbonate or sodium acetate solution to a pH of approximately 7-8.[1]

Q2: The reaction mixture turned into a dark, tarry substance. What went wrong?

A2: The formation of a dark, tarry residue is often an indication of decomposition or polymerization, which can be caused by:

  • Overheating: The Vilsmeier-Haack reaction is exothermic. Inadequate temperature control during the addition of POCl₃ to DMF or during the subsequent heating phase can lead to uncontrolled side reactions and polymerization.

  • Impurities in Starting Materials: Impurities in the N-(4-ethoxyphenyl)acetamide or solvents can act as catalysts for decomposition pathways.

  • Prolonged Reaction Time at High Temperatures: Heating the reaction for an extended period, especially at elevated temperatures, can degrade the product and starting materials.

To mitigate this, ensure rigorous temperature control throughout the process and use high-purity, anhydrous reagents and solvents.

Q3: My final product is difficult to purify and appears to contain multiple components on TLC. What are the likely impurities?

A3: The presence of multiple spots on a TLC plate suggests the formation of side products. Common impurities in the synthesis of this compound can include:

  • Unreacted N-(4-ethoxyphenyl)acetamide: If the reaction is incomplete, the starting material will contaminate the final product.

  • 2-Hydroxy-6-ethoxyquinoline-3-carbaldehyde: The chloro group at the 2-position is susceptible to hydrolysis to a hydroxyl group, particularly during work-up if the conditions are too harsh (e.g., high temperature, prolonged exposure to aqueous base).

  • Di-formylated products: Although less common, over-formylation can occur, leading to the introduction of a second aldehyde group on the quinoline ring.

  • Side products from Vilsmeier reagent: The Vilsmeier reagent itself can undergo side reactions, although this is less common under controlled conditions.

  • ** regioisomers:** Depending on the precise reaction conditions, trace amounts of other regioisomers of the chloro-ethoxy-quinoline carbaldehyde may be formed.

Effective purification can often be achieved by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture.[2] Column chromatography on silica gel can also be employed for more challenging separations.

Frequently Asked Questions (FAQs)

Q4: What is the optimal temperature for the synthesis of this compound?

A4: The synthesis involves two main temperature-critical stages:

  • Formation of the Vilsmeier reagent: This should be carried out at a low temperature, typically between 0 and 5 °C, to control the exothermic reaction between POCl₃ and DMF.

  • Reaction with N-(4-ethoxyphenyl)acetamide: After the addition of the acetanilide, the reaction mixture is typically heated. A common temperature range is 75-80 °C.[1] However, it is crucial to monitor the reaction by TLC to avoid prolonged heating which can lead to decomposition.

Q5: How can I confirm the formation of the desired product?

A5: The formation of this compound can be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and check the purity of the product.

  • Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aldehyde proton (around 10 ppm), aromatic protons on the quinoline ring, and the ethoxy group (a quartet and a triplet).

    • ¹³C NMR: Look for the carbonyl carbon of the aldehyde (around 190 ppm) and other characteristic peaks for the quinoline and ethoxy carbons.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: A strong absorption band for the aldehyde carbonyl group (around 1690-1710 cm⁻¹) should be present.

Q6: What are the key safety precautions to take during this synthesis?

A6: Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic chemical that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes, which can serve as a reference for the synthesis of the 6-ethoxy derivative.

ParameterTypical Value/RangeReference
Starting Material N-(4-ethoxyphenyl)acetamide-
Reagents POCl₃, DMF[1][3]
Molar Ratio (POCl₃:DMF:Acetanilide) ~9.5 : 3.3 : 1[1]
Reaction Temperature 75-80 °C[1]
Reaction Time 8 hours (monitor by TLC)[1]
Typical Yield 60-80%[3]
Purification Method Recrystallization (e.g., from ethyl acetate or petroleum ether/ethyl acetate)[1][2]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, ~3.3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, ~9.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

2. Reaction with N-(4-ethoxyphenyl)acetamide:

  • To the pre-formed Vilsmeier reagent, add N-(4-ethoxyphenyl)acetamide (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition, slowly warm the reaction mixture to 75-80 °C and maintain this temperature for approximately 8 hours, or until TLC analysis indicates the consumption of the starting material.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent system, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate.[1][2]

Visualizations

Troubleshooting_Workflow cluster_causes_yield Potential Causes for Low Yield cluster_solutions_yield Solutions for Low Yield cluster_causes_purity Potential Impurities cluster_solutions_purity Purification Methods start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product (TLC)? check_yield->check_purity No reagents Reagent Quality (Moisture?) check_yield->reagents Yes temp Incorrect Temperature? check_yield->temp time Incomplete Reaction? check_yield->time workup Improper Work-up? check_yield->workup success Successful Synthesis check_purity->success No unreacted Unreacted Starting Material check_purity->unreacted Yes hydrolysis 2-Hydroxy byproduct check_purity->hydrolysis diformyl Di-formylated product check_purity->diformyl sol_reagents Use Anhydrous Reagents reagents->sol_reagents sol_temp Optimize Temperature Control temp->sol_temp sol_time Monitor with TLC time->sol_time sol_workup Careful Hydrolysis/Neutralization workup->sol_workup recrystallize Recrystallization unreacted->recrystallize hydrolysis->recrystallize chromatography Column Chromatography diformyl->chromatography recrystallize->success chromatography->success

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Acetanilide N-(4-ethoxyphenyl)acetamide Iminium Iminium Salt Intermediate Acetanilide->Iminium Vilsmeier->Iminium Product This compound Iminium->Product Hydrolysis

Caption: Simplified reaction pathway for the Vilsmeier-Haack synthesis.

References

Technical Support Center: Alternative Catalysts for Reactions with 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-ethoxyquinoline-3-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments with alternative catalysts.

Frequently Asked Questions (FAQs)

FAQ 1: What are some common palladium-free alternative catalysts for cross-coupling reactions with this compound?

Palladium catalysts are traditionally used for cross-coupling reactions. However, due to cost and toxicity concerns, several alternative catalytic systems have been developed. For this compound, promising alternatives include:

  • Nickel-based catalysts: These are particularly effective for Suzuki-Miyaura couplings of aryl chlorides. Nickel catalysts are more earth-abundant and cost-effective than palladium.[1][2][3]

  • Copper-based catalysts: Copper catalysts are a viable alternative for Sonogashira-type couplings (C(sp²)–C(sp) bond formation) and amination reactions.[4] Copper-catalyzed protocols can often be performed under milder conditions and may offer different selectivity compared to palladium.

  • Organocatalysts: For certain transformations, such as multicomponent reactions to build complex heterocyclic scaffolds, small organic molecules like L-proline can be highly effective. These reactions often proceed under mild conditions and are environmentally benign.

FAQ 2: I am seeing low to no yield in my nickel-catalyzed Suzuki-Miyaura coupling. What are the common causes?

Low yields in nickel-catalyzed Suzuki-Miyaura couplings with 2-chloroquinoline derivatives can stem from several factors:

  • Catalyst Inactivation: The nitrogen atom in the quinoline ring can coordinate to the nickel center, potentially leading to catalyst inhibition or the formation of inactive dimeric nickel species.

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the nickel catalyst and facilitating the catalytic cycle. For challenging substrates like 2-chloroquinolines, bulky and electron-rich phosphine ligands are often required.

  • Inadequate Reaction Conditions: Nickel-catalyzed couplings can be sensitive to the choice of base, solvent, and temperature. The base is critical for the transmetalation step, and stronger bases like K₃PO₄ are often necessary.

FAQ 3: My copper-catalyzed Sonogashira coupling is not working. What should I troubleshoot?

Common issues in copper-catalyzed Sonogashira couplings include:

  • Homocoupling of the Alkyne (Glaser Coupling): This is a frequent side reaction in copper-catalyzed alkyne couplings, leading to the formation of a symmetrical diyne. This can often be minimized by carefully controlling the reaction conditions, such as temperature and the exclusion of oxygen.

  • Catalyst Poisoning: The substrate or impurities in the reagents can poison the copper catalyst. Ensuring the purity of all starting materials is crucial.

  • Ligand Effects: While some copper-catalyzed Sonogashira reactions are ligand-free, the addition of a suitable ligand, such as an N-heterocyclic carbene (NHC) or a proline-based ligand, can significantly improve the reaction efficiency.[5]

FAQ 4: What are some mild, alternative methods for reducing the aldehyde group of this compound to an alcohol?

While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents are often preferred to avoid side reactions. Sodium borohydride (NaBH₄) is an excellent and widely used alternative for the reduction of aldehydes in the presence of other functional groups.[6][7][8][9] It is generally selective for aldehydes and ketones over esters, amides, and carboxylic acids. The reaction is typically performed in alcoholic solvents like methanol or ethanol at room temperature or below.

FAQ 5: I need to oxidize the aldehyde to a carboxylic acid. What are some alternatives to harsh oxidizing agents?

Several mild and selective methods are available for the oxidation of aldehydes to carboxylic acids that avoid the use of heavy metals like chromium:

  • Pinnick Oxidation: This method uses sodium chlorite (NaClO₂) buffered with a weak acid. It is known for its high chemoselectivity for aldehydes.

  • Oxone: This potassium peroxymonosulfate-based reagent is an effective and environmentally friendly oxidant for aldehydes. The reaction is often carried out in solvents like DMF.[10]

  • Catalytic Hydrogen Peroxide: Using hydrogen peroxide in the presence of a catalyst, such as benzeneseleninic acid, provides a "green" oxidation method where water is the only byproduct.[11]

  • Biocatalysis: Aldehyde dehydrogenases (ALDHs) can be used for the highly chemoselective oxidation of aldehydes to carboxylic acids under very mild, aqueous conditions.[2][12]

Troubleshooting Guides

Troubleshooting Nickel-Catalyzed Suzuki-Miyaura Coupling
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive catalystEnsure the use of a high-purity, air-stable nickel precatalyst (e.g., NiCl₂(PPh₃)₂). Prepare the catalyst fresh if necessary.
Inappropriate ligandScreen bulky, electron-rich phosphine ligands (e.g., PPh₃, PCy₃). The choice of ligand is critical for activating the C-Cl bond.
Incorrect base or solventUse a strong base like K₃PO₄. Screen aprotic solvents such as toluene, dioxane, or THF. Ensure solvents are anhydrous and degassed.
Low reaction temperatureGradually increase the reaction temperature, typically in the range of 80-120 °C.
Significant Byproduct Formation (Homocoupling) Non-optimal catalyst/ligand ratioOptimize the ratio of the nickel precatalyst to the phosphine ligand.
Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Dehalogenation of Starting Material Presence of a hydrogen sourceEnsure anhydrous conditions and avoid protic solvents unless specified in the protocol.
Troubleshooting Copper-Catalyzed Sonogashira Coupling
Issue Possible Cause Troubleshooting Steps
Predominant Homocoupling of Alkyne Presence of oxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere.
High catalyst loadingReduce the concentration of the copper catalyst.
Low Conversion of this compound Low reactivity of the aryl chlorideIncrease the reaction temperature. Consider the addition of a co-catalyst or a suitable ligand (e.g., an N-heterocyclic carbene).
Catalyst deactivationUse high-purity reagents and solvents.
Reaction Stalls Insufficient baseUse a slight excess of a suitable amine base (e.g., Et₃N, DIPEA).
Troubleshooting L-proline Catalyzed Multicomponent Reactions
Issue Possible Cause Troubleshooting Steps
Low Yield Incorrect catalyst loadingOptimize the amount of L-proline. Typically, 10-30 mol% is used.
Sub-optimal solventScreen different solvents. While some reactions work well in water, others may require ethanol, DMF, or solvent-free conditions.
Reaction temperature too lowGently heat the reaction mixture as specified in the protocol, often to 60-80 °C.
Formation of Side Products Incorrect stoichiometry of reactantsEnsure the correct molar ratios of the starting materials are used.
Prolonged reaction timeMonitor the reaction by TLC and stop it once the starting materials are consumed to avoid decomposition of the product.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloro-Heterocycles

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(dppf)K₃PO₄Dioxane1001285[3]
NiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol1001288[4]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001275[3]

Table 2: Alternative Catalysts for Sonogashira Coupling of Aryl Halides

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI (ligand-free)Et₃NDMF1002470-85[4]
Pd(PPh₃)₄/CuIEt₃NTHFRT-601280-95[13]
PdCl₂(PPh₃)₂ (Cu-free)TBAFSolvent-free80185-95

Table 3: Conditions for the Reduction of Aromatic Aldehydes

Reducing AgentSolventTemp (°C)Time (h)Typical Yield (%)Reference
NaBH₄Methanol0 - RT1-2>90[6][7][8][9]
LiAlH₄THF0 - RT1>95[9]

Table 4: Mild Oxidation Methods for Aromatic Aldehydes

Oxidizing SystemSolventTemp (°C)Time (h)Typical Yield (%)Reference
NaClO₂/NaH₂PO₄t-BuOH/H₂ORT4-1470-95[11]
OxoneDMFRT1-380-99[10]
H₂O₂/Benzeneseleninic acidCH₂Cl₂RT3-675-99[11]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the nickel-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(PPh₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (3 equiv)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1 equiv), the arylboronic acid (1.5 equiv), NiCl₂(PPh₃)₂ (0.05 equiv), and K₃PO₄ (3 equiv).

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting aldehyde.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Sonogashira Coupling (Palladium-Free)

This protocol outlines a general procedure for a copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2 equiv)

  • Anhydrous, degassed DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1 equiv) and CuI (0.1 equiv).

  • Add anhydrous, degassed DMF to achieve a concentration of approximately 0.2 M.

  • Add triethylamine (2 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: L-proline Catalyzed Three-Component Reaction

This protocol describes a general procedure for the L-proline catalyzed one-pot, three-component reaction of this compound, an active methylene compound, and an amine.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile) (1 equiv)

  • Amine (e.g., aniline) (1 equiv)

  • L-proline (20 mol%)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1 equiv), the active methylene compound (1 equiv), the amine (1 equiv), and L-proline (0.2 equiv).

  • Add ethanol to the flask to achieve a concentration of approximately 0.5 M.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst and Ligand (e.g., NiCl2(PPh3)2) A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere (e.g., 100 °C, Argon) C->D E Monitor by TLC/LC-MS D->E F Cool and Filter E->F G Aqueous Work-up (Wash with H2O, Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J Characterization (NMR, MS)

Caption: A typical experimental workflow for a cross-coupling reaction.

catalyst_selection cluster_reaction_type Desired Transformation cluster_catalyst Alternative Catalyst A C(sp2)-C(sp2) Coupling (e.g., Suzuki) E Nickel-based (e.g., NiCl2(PPh3)2) A->E Cost-effective alternative to Pd B C(sp2)-C(sp) Coupling (e.g., Sonogashira) F Copper-based (e.g., CuI) B->F Palladium-free conditions C C(sp2)-N Coupling (e.g., Amination) C->F Common for Ullmann-type reactions D Multicomponent Reaction G Organocatalyst (e.g., L-proline) D->G Mild conditions, green chemistry

Caption: A guide for selecting an alternative catalyst based on the desired reaction type.

troubleshooting_logic A Low or No Yield in Cross-Coupling Reaction B Check Catalyst Activity A->B Is the catalyst fresh and handled under inert atmosphere? C Review Ligand Choice A->C Is the ligand appropriate for the C-Cl bond activation? D Verify Reaction Conditions (Base, Solvent, Temp.) A->D Are the conditions optimized for this substrate? E Assess Purity of Starting Materials A->E Are there any impurities that could poison the catalyst?

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Monitoring 2-Chloro-6-ethoxyquinoline-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 2-Chloro-6-ethoxyquinoline-3-carbaldehyde using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

HPLC Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound and related compounds.

Q1: Why am I seeing peak tailing for my this compound peak?

Peak tailing, where the peak is asymmetrical with a "tail," is a common issue when analyzing basic compounds like quinoline derivatives. The basic nitrogen in the quinoline ring can interact strongly with residual acidic silanol groups on the surface of silica-based reversed-phase columns, leading to this phenomenon. An ideal peak has a tailing factor of 1.0; values greater than 1.2 are generally considered to be tailing.

Solutions:

  • Mobile Phase pH Adjustment: Operate at a low pH (e.g., 2.5-4) to protonate the quinoline nitrogen. This minimizes interactions with the acidic silanol groups.

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) into your mobile phase to compete with your analyte for active sites on the stationary phase.

  • Use a Highly Deactivated Column: Employ an end-capped column where the residual silanol groups are minimized.

  • Lower Sample Concentration: Injecting too much sample can overload the column. Try diluting your sample.

Q2: My peaks are broad, and the resolution is poor. What can I do?

Broad peaks can be caused by several factors, from the mobile phase composition to issues with the column or system.

Solutions:

  • Check Mobile Phase: Ensure the mobile phase is fresh, properly mixed, and degassed. Air bubbles in the system can cause broad peaks.

  • Optimize Flow Rate: A flow rate that is too low can lead to peak broadening. Try adjusting the flow rate.

  • Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Flush the column with a strong solvent or replace the guard column.

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.

Q3: I'm observing a drifting baseline. What is the likely cause?

A drifting baseline can interfere with accurate peak integration and quantification.

Solutions:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect the baseline.

  • Contaminated Detector Flow Cell: Flush the detector flow cell with a strong, appropriate solvent.

  • Mobile Phase Issues: Improperly mixed or degrading mobile phase can cause the baseline to drift. Prepare fresh mobile phase.

TLC Troubleshooting Guide

This section provides solutions to common problems encountered when using TLC to monitor the progress of reactions involving this compound.

Q1: My spots are streaking or tailing on the TLC plate. How can I fix this?

Streaking or tailing is often observed for basic compounds like quinolines on standard silica gel plates due to strong interactions with the acidic silica.

Solutions:

  • Add a Basic Modifier: Add a small amount of triethylamine (e.g., 0.5-1%) to your developing solvent to neutralize the acidic sites on the silica gel.

  • Lower Sample Concentration: Overloading the plate can cause streaking. Dilute your sample and apply a smaller spot.

  • Use Alumina Plates: Consider using basic alumina TLC plates as an alternative stationary phase.

Q2: My spots are not moving from the baseline (Rf ≈ 0). What should I do?

If your spots remain at the origin, the mobile phase is not polar enough to move the compound up the plate.

Solutions:

  • Increase Solvent Polarity: Increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 30% or 50%.

Q3: My spots are running with the solvent front (Rf ≈ 1). How can I get better separation?

If your spots are at the top of the plate, the mobile phase is too polar.

Solutions:

  • Decrease Solvent Polarity: Decrease the proportion of the polar solvent in your mobile phase. For example, if using 50% ethyl acetate in hexane, try reducing it to 20%.

Q4: I can't see any spots on my TLC plate after development. What could be the problem?

Several factors can lead to the absence of visible spots.

Solutions:

  • Check Concentration: Your sample may be too dilute. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.

  • UV Visualization: Ensure you are using a UV lamp at the correct wavelength (typically 254 nm for aromatic compounds).

  • Staining: If the compound is not UV-active, use a chemical stain like iodine vapor or a potassium permanganate dip to visualize the spots.

  • Solvent Level: Make sure the solvent level in the developing chamber is below the baseline where you spotted your sample.

Frequently Asked Questions (FAQs)

HPLC FAQs

  • Q: What is a good starting HPLC method for this compound?

    • A: A good starting point is a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water (both containing 0.1% formic acid) run in a gradient elution.[1] Detection can be done using a UV detector at a wavelength where the compound has significant absorbance.

  • Q: How do I prepare my sample for HPLC analysis?

    • A: Dissolve a small amount of your reaction mixture in a suitable solvent, such as the mobile phase. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[1]

TLC FAQs

  • Q: What is a suitable solvent system for TLC analysis of a reaction involving this compound?

    • A: A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or chloroform.[2][3] A specific system reported for monitoring the synthesis of a similar compound is ethyl acetate/n-hexane (1:4).[3] Another reported system for related derivatives is chloroform:petroleum ether:ethyl acetate (9:5:0.5).[2]

  • Q: How do I use TLC to monitor a reaction's progress?

    • A: Spot three lanes on a TLC plate: your starting material, your reaction mixture, and a "co-spot" with both the starting material and reaction mixture spotted on top of each other.[4][5] As the reaction progresses, you should see the starting material spot diminish in the reaction mixture lane and a new product spot appear. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4]

Data Presentation

Table 1: Example TLC Solvent Systems for 2-Chloroquinoline-3-carbaldehyde Derivatives

Solvent System (v/v/v)ApplicationReference
Ethyl acetate : n-hexane (1:4)Monitoring the synthesis of 2-chloroquinoline-3-carbaldehyde.[3]
Chloroform : Petroleum ether : Ethyl acetate (9:5:0.5)Monitoring reactions of 2-chloroquinoline-3-carbaldehyde derivatives.[2]

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: Start with a suitable percentage of B, and gradually increase it to elute the compounds. A typical gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a predetermined wavelength (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

Protocol 2: TLC Method for Reaction Monitoring

  • Plate: Silica gel 60 F254 TLC plate.

  • Mobile Phase (Eluent): Prepare a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v). Add 0.5% triethylamine to prevent tailing.

  • Chamber Preparation: Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.

  • Spotting: Using a capillary tube, spot the starting material, reaction mixture, and a co-spot on the baseline of the TLC plate. Ensure the spots are small and do not spread.

  • Development: Place the spotted plate in the chamber, making sure the baseline is above the solvent level. Allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) Equilibrate Equilibrate Column MobilePhase->Equilibrate SamplePrep Prepare Sample (Dilute & Filter) Inject Inject Sample SamplePrep->Inject Run Run Gradient Inject->Run Detect Detect (UV) Run->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Analyze Peaks (Retention Time, Area) Chromatogram->Analyze

Caption: HPLC experimental workflow.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization Solvent Prepare Eluent (e.g., 1:4 EtOAc:Hexane) Chamber Saturate Chamber Solvent->Chamber Develop Develop Plate Plate Spot TLC Plate (SM, Rxn, Co-spot) Plate->Develop Dry Dry Plate Develop->Dry Visualize Visualize under UV Dry->Visualize Calculate Calculate Rf Values Visualize->Calculate

Caption: TLC experimental workflow.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_tlc TLC Issues cluster_solutions Potential Solutions start Problem Observed PeakTailing Peak Tailing? start->PeakTailing PoorRes Poor Resolution? start->PoorRes BaselineDrift Baseline Drift? start->BaselineDrift Streaking Streaking/Tailing? start->Streaking NoMove Rf ≈ 0? start->NoMove SolventFront Rf ≈ 1? start->SolventFront Sol_pH Adjust Mobile Phase pH PeakTailing->Sol_pH Yes Sol_Modifier Add Basic Modifier PeakTailing->Sol_Modifier Yes Sol_Polarity Adjust Solvent Polarity PoorRes->Sol_Polarity Yes Sol_Equilibrate Equilibrate System BaselineDrift->Sol_Equilibrate Yes Sol_Temp Control Temperature BaselineDrift->Sol_Temp Yes Streaking->Sol_Modifier Yes Sol_Conc Lower Sample Conc. Streaking->Sol_Conc Yes NoMove->Sol_Polarity Yes (Increase) SolventFront->Sol_Polarity Yes (Decrease)

Caption: Troubleshooting logical relationships.

References

Validation & Comparative

Comparative Reactivity Analysis: 2-Chloro-6-ethoxyquinoline-3-carbaldehyde vs. 2-Chloro-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic and Medicinal Chemistry

This guide provides a detailed comparison of the chemical reactivity of 2-chloro-6-ethoxyquinoline-3-carbaldehyde and 2-chloro-6-methoxyquinoline-3-carbaldehyde. These two reagents are valuable synthons in the development of novel therapeutics, owing to their versatile functional groups that allow for a variety of chemical transformations. This document outlines the subtle yet significant differences in their reactivity, supported by established principles of organic chemistry and representative experimental data.

Introduction to Reactivity

The reactivity of both this compound and 2-chloro-6-methoxyquinoline-3-carbaldehyde is primarily dictated by two key functional groups: the chloro group at the C2 position and the carbaldehyde group at the C3 position. The electronic nature of the alkoxy substituent (ethoxy vs. methoxy) at the C6 position exerts a modest, yet discernible, influence on the reactivity of these functional groups.

Both methoxy and ethoxy groups are electron-donating through resonance, which increases the electron density of the quinoline ring system. Theoretically, the slightly greater inductive effect of the ethoxy group compared to the methoxy group could lead to minor differences in the electron-donating capacity, potentially impacting reaction rates and yields. However, in practice, the electronic effects of methoxy and ethoxy groups are often considered very similar.

Reactivity at the C2 Position: Nucleophilic Aromatic Substitution (SNA r)

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNA r). This is a key reaction for introducing a wide range of functionalities at this position. The reaction proceeds via a Meisenheimer-like intermediate, and its rate is influenced by the electronic properties of the quinoline ring.

Table 1: Comparison of Theoretical Reactivity in Nucleophilic Aromatic Substitution

Feature2-Chloro-6-methoxyquinoline-3-carbaldehydeThis compoundRationale
Electronic Effect of C6-Substituent Strong electron-donating (resonance)Strong electron-donating (resonance), slightly stronger inductive effectBoth are strong resonance donors. The inductive effect difference is minor.
Predicted Reactivity at C2-Cl Slightly deactivated towards SNArVery slightly more deactivated towards SNArThe marginally stronger electron-donating nature of the ethoxy group could lead to a slightly slower reaction rate.

Reactivity at the C3 Position: The Carbaldehyde Group

The carbaldehyde group at the C3 position is a versatile handle for a multitude of chemical transformations, including oxidation, reduction, and a variety of condensation and carbon-carbon bond-forming reactions. The electrophilicity of the aldehyde carbon is influenced by the electronic nature of the quinoline ring.

The electron-donating alkoxy groups at C6 are expected to slightly decrease the electrophilicity of the aldehyde, potentially slowing down reactions with nucleophiles. As with the C2 position, the difference between the methoxy and ethoxy substituents is predicted to be small.

Table 2: Representative Yields in Common Transformations of the Aldehyde Group

Reaction TypeReagentsProduct TypeRepresentative Yield (%) for 6-Methoxy DerivativePredicted Yield (%) for 6-Ethoxy DerivativeReference (for Methoxy)
Wittig Reaction Ph₃P=CHCO₂Etα,β-Unsaturated ester~85-95%~85-95%General literature
Reductive Amination Amine, NaBH(OAc)₃Secondary amine~70-90%~70-90%General literature
Knoevenagel Condensation Malononitrile, piperidineDicyanovinyl derivative~90-98%~90-98%General literature
Oxidation KMnO₄Carboxylic acid~80-90%~80-90%General literature
Reduction NaBH₄Alcohol>95%>95%General literature

Note: The predicted yields for the 6-ethoxy derivative are based on the assumption of very similar reactivity to the 6-methoxy derivative, as specific experimental data for direct comparison is limited.

Experimental Protocols

General Synthesis via Vilsmeier-Haack Reaction

The synthesis of both 2-chloro-6-alkoxyquinoline-3-carbaldehydes is typically achieved through a Vilsmeier-Haack reaction starting from the corresponding N-(4-alkoxyphenyl)acetamide.

Protocol for 2-Chloro-6-methoxyquinoline-3-carbaldehyde:

  • To a stirred solution of N,N-dimethylformamide (DMF, 3.0 equiv.) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 5.0 equiv.).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add N-(4-methoxyphenyl)acetamide (1.0 equiv.) to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford pure 2-chloro-6-methoxyquinoline-3-carbaldehyde.

Protocol for this compound:

The protocol is analogous to the synthesis of the methoxy derivative, with N-(4-ethoxyphenyl)acetamide used as the starting material. Reaction times and temperatures may require minor optimization.

Representative Nucleophilic Aromatic Substitution: Reaction with Morpholine
  • In a round-bottom flask, dissolve 2-chloro-6-alkoxyquinoline-3-carbaldehyde (1.0 equiv.) in a suitable solvent such as DMF or NMP.

  • Add morpholine (1.2 equiv.) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic and reactive pathways for these compounds.

Vilsmeier_Haack Acetanilide N-(4-Alkoxyphenyl)acetamide Product 2-Chloro-6-alkoxyquinoline-3-carbaldehyde Acetanilide->Product Vilsmeier-Haack Reaction Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Product

Caption: General Vilsmeier-Haack synthesis of 2-chloro-6-alkoxyquinoline-3-carbaldehydes.

Reactivity_Workflow Start 2-Chloro-6-alkoxyquinoline-3-carbaldehyde SNAr Nucleophilic Aromatic Substitution (C2-Cl) Start->SNAr Aldehyde_Rxn Aldehyde Chemistry (C3-CHO) Start->Aldehyde_Rxn Product_SNAr 2-Substituted-6-alkoxyquinoline-3-carbaldehydes SNAr->Product_SNAr Product_Aldehyde Diverse C3-functionalized quinolines Aldehyde_Rxn->Product_Aldehyde

Caption: Key reactive sites and potential transformations.

Logical_Comparison Reactivity Comparison Logic cluster_methoxy 2-Chloro-6-methoxyquinoline-3-carbaldehyde cluster_ethoxy This compound M_SNAr SNAr Reactivity Comparison Comparison M_SNAr->Comparison M_Aldehyde Aldehyde Reactivity M_Aldehyde->Comparison E_SNAr SNAr Reactivity E_SNAr->Comparison E_Aldehyde Aldehyde Reactivity E_Aldehyde->Comparison Conclusion Largely comparable reactivity, with minor potential differences in rates/yields. Comparison->Conclusion Subtle electronic differences

A Comparative Guide to the Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-chloroquinoline-3-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials. The strategic introduction of substituents on the quinoline core allows for the fine-tuning of their physicochemical and pharmacological properties. This guide provides a comparative overview of the primary synthetic routes to these valuable building blocks, focusing on the widely employed Vilsmeier-Haack reaction and the alternative approach of oxidizing the corresponding 3-(hydroxymethyl)quinolines. The performance of these methods is evaluated based on reported yields, substrate scope, and reaction conditions, supported by detailed experimental protocols and visual representations of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

The synthesis of substituted 2-chloroquinoline-3-carbaldehydes is dominated by the Vilsmeier-Haack reaction, which offers a one-pot cyclization and formylation of readily available acetanilides. Variations in the chlorinating agent, such as the use of phosphorus pentachloride (PCl₅) in place of the more conventional phosphorus oxychloride (POCl₃), provide alternative conditions that can influence reaction outcomes. A less common but viable alternative is the oxidation of pre-formed (2-chloroquinolin-3-yl)methanols.

Synthetic RouteStarting MaterialsKey ReagentsGeneral YieldsKey AdvantagesKey Disadvantages
Vilsmeier-Haack (POCl₃) Substituted AcetanilidesPOCl₃, DMFModerate to GoodOne-pot procedure, readily available starting materials.Requires stoichiometric and often large excess of reagents, harsh conditions.
Vilsmeier-Haack (PCl₅) Substituted AcetanilidesPCl₅, DMFModerate to GoodAlternative to POCl₃, can be more efficient for certain substrates.Solid reagent, can be less convenient to handle than liquid POCl₃.
Oxidation of Alcohol (2-Chloroquinolin-3-yl)methanolsOxidizing agents (e.g., MnO₂, PCC, DEAD/ZnBr₂)Good to ExcellentMilder conditions, avoids the use of phosphorus halides.Requires the prior synthesis of the alcohol precursor, a two-step overall process.

Data Presentation: Performance of Synthetic Routes

Route 1: Vilsmeier-Haack Cyclization of Acetanilides

The Vilsmeier-Haack reaction is a robust method for the direct synthesis of 2-chloroquinoline-3-carbaldehydes from substituted acetanilides. The reaction proceeds via the formation of the Vilsmeier reagent from dimethylformamide (DMF) and a chlorinating agent (POCl₃ or PCl₅), which then facilitates the cyclization and formylation of the acetanilide.

Table 1: Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction

Substituent (R)Chlorinating AgentReaction Time (h)Temperature (°C)Yield (%)Reference
HPCl₅410072[1]
6-CH₃PCl₅410064[1]
7-CH₃PCl₅410071[1]
8-CH₃PCl₅1610060[1]
6-OCH₃PCl₅1610049[1]
7-OCH₃PCl₅410074[1]
6-BrPCl₅410028[1]
7-ClPCl₅410030[1]
HPOCl₃166072[2]
6-OHPOCl₃166066[2]
6-OCH₃POCl₃166062[2]
6-ClPOCl₃166068[2]

Note: The reaction conditions and yields are as reported in the cited literature and may vary based on experimental setup and scale.

Route 2: Oxidation of (2-Chloroquinolin-3-yl)methanols

This two-step approach involves the initial synthesis of a substituted (2-chloroquinolin-3-yl)methanol, typically via reduction of the corresponding carboxylic acid or ester, followed by oxidation to the aldehyde. This route offers milder conditions for the final aldehyde formation.

Table 2: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Oxidation

Substituent (R)Oxidizing SystemSolventTemperature (°C)Yield (%)Reference
HDEAD, ZnBr₂ (cat.)TolueneRefluxGood (unspecified)[3]

Note: Quantitative data for a range of substituted substrates for this route is less commonly reported in single studies, making direct comparison challenging. The cited example indicates the viability of this method.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes.[2]

Reagents:

  • Substituted Acetanilide (0.05 mol)

  • Dimethylformamide (DMF) (0.15 mol)

  • Phosphorus Oxychloride (POCl₃) (0.35 mol)

  • Ice-cold water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (0.15 mol) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (0.35 mol) dropwise to the cooled DMF with constant stirring.

  • After the addition is complete, add the substituted acetanilide (0.05 mol) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into 300 mL of ice-cold water with vigorous stirring.

  • A precipitate of 2-chloroquinoline-3-carbaldehyde will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethyl acetate to afford the purified product.

Protocol 2: Vilsmeier-Haack Synthesis using Phosphorus Pentachloride (PCl₅)

This protocol is a modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes.[1]

Reagents:

  • Substituted Acetanilide (1 equiv.)

  • Dimethylformamide (DMF) (3 equiv.)

  • Phosphorus Pentachloride (PCl₅) (4.5 equiv.)

  • Ice water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of dimethylformamide (3 equiv.) in a suitable solvent.

  • Cool the solution to 0 °C and slowly add phosphorus pentachloride (4.5 equiv.) in portions.

  • To this mixture, add the corresponding substituted acetanilide (1 equiv.) portion-wise.

  • Heat the reaction mixture to 100 °C for approximately 4 hours (reaction time may vary depending on the substrate, see Table 1).

  • After cooling the mixture to 0 °C, slowly pour the solution into ice water and stir for 10 minutes.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethyl acetate.

Protocol 3: Oxidation of (2-Chloroquinolin-3-yl)methanol

This protocol describes a general method for the oxidation of primary alcohols to aldehydes using pyridinium chlorochromate (PCC), a common and effective oxidizing agent.

Reagents:

  • (2-Chloroquinolin-3-yl)methanol (1 equiv.)

  • Pyridinium Chlorochromate (PCC) (1.5 equiv.)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Suspend pyridinium chlorochromate (1.5 equiv.) in dichloromethane in a round-bottom flask.

  • Add a solution of the (2-chloroquinolin-3-yl)methanol (1 equiv.) in dichloromethane to the suspension.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica pad with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-chloroquinoline-3-carbaldehyde.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Vilsmeier_Haack_POCl3 sub_acetanilide Substituted Acetanilide product Substituted 2-Chloroquinoline-3-carbaldehyde sub_acetanilide->product Cyclization & Formylation vilsmeier_reagent Vilsmeier Reagent vilsmeier_reagent->product Heat dmf DMF dmf->vilsmeier_reagent pocl3 POCl₃ pocl3->vilsmeier_reagent

Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes using POCl₃.

Vilsmeier_Haack_PCl5 sub_acetanilide Substituted Acetanilide product Substituted 2-Chloroquinoline-3-carbaldehyde sub_acetanilide->product Cyclization & Formylation vilsmeier_reagent_pcl5 Vilsmeier Reagent vilsmeier_reagent_pcl5->product Heat dmf DMF dmf->vilsmeier_reagent_pcl5 pcl5 PCl₅ pcl5->vilsmeier_reagent_pcl5

Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes using PCl₅.

Oxidation_Route alcohol Substituted (2-Chloroquinolin-3-yl)methanol product Substituted 2-Chloroquinoline-3-carbaldehyde alcohol->product Oxidation [O]

Caption: Synthesis via oxidation of the corresponding 3-(hydroxymethyl)quinoline.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde and its derivatives, offering a comparative analysis of their anticancer and antimicrobial properties. This report includes detailed experimental data, protocols, and visual representations of associated signaling pathways.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, this compound and its analogues have emerged as a promising class of compounds with significant potential for the development of novel therapeutic agents. This guide provides an objective comparison of the biological performance of these derivatives, supported by available experimental data, to aid researchers in their drug discovery and development endeavors.

Comparative Biological Activity

The primary biological activities identified for derivatives of 2-chloro-6-alkoxyquinoline-3-carbaldehyde are anticancer and antimicrobial. The following tables summarize the available quantitative data for various derivatives, providing a basis for comparative evaluation. While specific data for the 6-ethoxy derivative is limited, the presented data for structurally similar compounds, such as the 6-methoxy and other 6-substituted analogues, offer valuable insights into the potential efficacy of this class of molecules.

Anticancer Activity

The cytotoxic effects of various quinoline-3-carbaldehyde derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting cancer cell growth.

Table 1: In Vitro Anticancer Activity of 2-Chloro-6-substituted-quinoline-3-carbaldehyde Derivatives

Compound IDSubstitution at C6Cancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
CQ-1 MethoxyA549 (Lung)3.91Cisplatin2.71
CQ-1 MethoxyK-562 (Leukemia)1.91Cisplatin2.71
CQ-2 MethoxyMGC-803 (Gastric)1.38--
CQ-2 MethoxyHCT-116 (Colon)5.34--
CQ-2 MethoxyMCF-7 (Breast)5.21--
CQ-3 MethoxyHeLa (Cervical)7.15Gefitinib17.12
CQ-3 MethoxyBGC-823 (Gastric)4.65Gefitinib19.27
CQ-4 (Schiff Base) MethoxyA-549 (Lung)>100Paclitaxel-
CQ-4 (Schiff Base) MethoxyMCF-7 (Breast)>100Paclitaxel-

Note: The data presented is for 2-chloro-6-methoxyquinoline-3-carbaldehyde derivatives as specific data for the 6-ethoxy analogue was not available in the cited literature. These values provide a comparative reference for the potential activity of 6-alkoxy substituted derivatives.

Antimicrobial Activity

Derivatives of 2-chloroquinoline-3-carbaldehyde have also demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of 2-Chloro-6-substituted-quinoline-3-carbaldehyde Derivatives

Compound IDSubstitution at C6MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
CQ-SB1 (Schiff Base) -Escherichia coli25-50--
CQ-SB1 (Schiff Base) -Staphylococcus aureus---
CQ-SB1 (Schiff Base) -Salmonella typhi---
CQ-SB1 (Schiff Base) -Candida albicans25-50--
Aryl-Quinoline-3-Carbaldehyde -Mycobacterium1.6Ciprofloxacin3.12

Note: The data presented is for various 2-chloroquinoline-3-carbaldehyde derivatives. Specific MIC values for the 6-ethoxy derivative were not available in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, MCF-7, K-562)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in a suitable solvent)

  • Inoculum suspension standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria.

  • Controls: Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanistic Insights: Signaling Pathways

The biological effects of quinoline derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline 2-Chloro-6-ethoxyquinoline -3-carbaldehyde Derivative Quinoline->EGFR Inhibition

Caption: EGFR signaling pathway and potential inhibition by quinoline derivatives.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a critical role in cell growth, proliferation, and angiogenesis. Dysregulation of this pathway is implicated in various cancers.

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Migration, Survival ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response Quinoline 2-Chloro-6-ethoxyquinoline -3-carbaldehyde Derivative Quinoline->PDGFR Inhibition

Caption: PDGFR signaling pathway and its potential inhibition.

DNA Topoisomerase IV Inhibition

DNA topoisomerase IV is a crucial bacterial enzyme involved in DNA replication and chromosome segregation. Its inhibition leads to bacterial cell death, making it an attractive target for antibacterial agents.

DNA_Topoisomerase_IV_Inhibition TopoIV DNA Topoisomerase IV Decatenation Decatenation TopoIV->Decatenation Cell_Death Bacterial Cell Death TopoIV->Cell_Death Inhibition leads to Catenated_DNA Catenated Daughter Chromosomes Catenated_DNA->TopoIV Segregated_DNA Segregated Chromosomes Decatenation->Segregated_DNA Cell_Division Bacterial Cell Division Segregated_DNA->Cell_Division Quinoline 2-Chloro-6-ethoxyquinoline -3-carbaldehyde Derivative Quinoline->TopoIV Inhibition Inhibition

Caption: Mechanism of DNA Topoisomerase IV inhibition by quinoline derivatives.

Conclusion

The derivatives of 2-chloro-6-alkoxyquinoline-3-carbaldehyde represent a versatile scaffold with promising anticancer and antimicrobial activities. While further studies are required to fully elucidate the potential of the 6-ethoxy derivative, the comparative data presented in this guide strongly support its continued investigation as a potential therapeutic agent. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate and guide future research in this exciting area of drug discovery.

Spectroscopic analysis to confirm the structure of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde with two structurally related alternatives: 2-Chloro-6-methoxyquinoline-3-carbaldehyde and 2-Chloroquinoline-3-carbaldehyde. The structural confirmation of these compounds relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

While experimental data for this compound is not widely available in published literature, its expected spectral characteristics can be reliably predicted based on the empirical data of its analogues. This comparison serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the characterization of this and similar quinoline-based compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the target compound and its alternatives. The data for the alternatives are sourced from experimental findings, which provide a strong basis for the predicted values for this compound.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAldehyde Proton (-CHO) (ppm)Aromatic Protons (ppm)Alkoxy Protons (ppm)Solvent
This compound (Predicted) ~10.5~7.4 - 8.8~4.2 (q, 2H, -OCH₂-), ~1.5 (t, 3H, -CH₃)CDCl₃
2-Chloro-6-methoxyquinoline-3-carbaldehyde11.13 (s, 1H)6.74 (s, 1H), 7.34-7.37 (m, 2H), 7.62-7.64 (m, 1H)3.40 (s, 3H, -OCH₃)DMSO
2-Chloroquinoline-3-carbaldehyde10.59 (s, 1H)7.74 (t, 1H), 7.99 (t, 1H), 8.03 (d, 1H), 8.12 (d, 1H), 8.79 (s, 1H)N/ACDCl₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC=O (ppm)Aromatic/Quinoline Carbons (ppm)Alkoxy Carbons (ppm)Solvent
This compound (Predicted) ~189~105 - 160~64 (-OCH₂-), ~15 (-CH₃)CDCl₃
2-Chloro-6-methoxyquinoline-3-carbaldehyde (Predicted)~189~103 - 160~56 (-OCH₃)DMSO
2-Chloroquinoline-3-carbaldehyde189.51Not fully specified, expected in 120-150 rangeN/ACDCl₃

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion Peak (m/z)
This compound C₁₂H₁₀ClNO₂235.67235 [M]⁺, 237 [M+2]⁺
2-Chloro-6-methoxyquinoline-3-carbaldehydeC₁₁H₈ClNO₂221.64221 [M]⁺, 223 [M+2]⁺
2-Chloroquinoline-3-carbaldehydeC₁₀H₆ClNO191.61191 [M]⁺, 193 [M+2]⁺

Table 4: IR Spectroscopy Data Comparison

CompoundC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound (Predicted) ~1690~1450 - 1600~2730, ~2830~1240
2-Chloro-6-methoxyquinoline-3-carbaldehyde16361474 - 16002731, 2677Not specified
2-Chloroquinoline-3-carbaldehyde16901450 - 16002738, 2820N/A

Experimental Protocols

The data presented in this guide are obtained through standard spectroscopic techniques. The general protocols for these experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed into the spectrometer.

    • For ¹H NMR , spectra are typically acquired at a frequency of 300-500 MHz. A sufficient number of scans are collected to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , spectra are acquired at a corresponding frequency (e.g., 75-125 MHz). Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via Gas Chromatography (GC-MS), or for less volatile compounds, by direct infusion or through Liquid Chromatography (LC-MS).

  • Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI). EI typically leads to more fragmentation, which can be useful for structural elucidation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on a crystal (e.g., diamond).

  • Data Acquisition: A background spectrum (of air or the KBr pellet without the sample) is recorded. The sample is then placed in the path of an infrared beam, and the transmitted or reflected light is measured over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum, which reveals the characteristic absorption bands of the functional groups present in the molecule.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using the discussed spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Identify Functional Groups (C=O, C-O, C-Cl) IR->IR_Data NMR_Data Determine Carbon-Hydrogen Framework (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Confirm Molecular Weight & Isotopic Pattern (³⁵Cl/³⁷Cl) MS->MS_Data Structure_Confirmation Structure Confirmed IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

A Comparative Crystallographic Guide to 2-Chloro-6-ethoxyquinoline-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystallographic structures of 2-chloroquinoline-3-carbaldehyde derivatives. Understanding the solid-state structure of these compounds is pivotal for rational drug design, as molecular geometry and intermolecular interactions significantly influence their pharmacokinetic and pharmacodynamic properties. While crystallographic data for 2-Chloro-6-ethoxyquinoline-3-carbaldehyde is not publicly available, this guide leverages data from closely related analogues—2-chloro-6-methoxyquinoline-3-carbaldehyde and 2-chloro-6-methylquinoline-3-carbaldehyde, alongside the unsubstituted parent compound—to infer structural trends and provide a comprehensive comparison.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for 2-chloroquinoline-3-carbaldehyde and its 6-substituted derivatives, offering a clear comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement.

Parameter2-chloroquinoline-3-carbaldehyde2-chloro-6-methylquinoline-3-carbaldehyde[1]2-chloro-6-methoxyquinoline-3-carbaldehyde[2]
Empirical Formula C₁₀H₆ClNOC₁₁H₈ClNOC₁₁H₈ClNO₂
Formula Weight 191.61205.63221.63
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nPcP2₁/c
a (Å) 11.8784 (9)5.944 (1)7.7072 (9)
b (Å) 3.9235 (3)3.9210 (19)14.3474 (13)
c (Å) 17.5891 (13)20.390 (2)9.3487 (10)
β (°) 107.898 (2)101.377 (15)109.415 (2)
Volume (ų) 781.19 (10)465.9 (2)974.98 (18)
Z 424
Temperature (K) 290290290
R-factor (%) 3.33.43.8

Table 2: Data Collection Parameters.

Parameter2-chloroquinoline-3-carbaldehyde2-chloro-6-methylquinoline-3-carbaldehyde[1]2-chloro-6-methoxyquinoline-3-carbaldehyde[2]
Diffractometer Bruker SMART APEXIIOxford Diffraction ExcaliburBruker SMART area-detector
Radiation Mo KαMo KαMo Kα
Measured Reflections 843859806533
Independent Reflections 180120522221
R_int 0.0310.0280.030

Structural Insights and Comparison

The quinoline ring system in all three analyzed compounds is essentially planar.[1][2][3] The primary structural deviation arises from the torsion angle of the formyl group relative to the quinoline plane. In the unsubstituted derivative, this torsion angle is 8.2(3)°.[3] For the 6-methyl derivative, the formyl group is slightly more twisted out of the plane with a C—C—C—O torsion angle of 13.5 (4)°.[1] In contrast, the 6-methoxy derivative's formyl group is only slightly bent out of the quinoline plane, with C—C—C—O torsion angles of -2.4 (3)° and 175.9 (2)°.[2]

Based on these trends, it can be predicted that this compound would also exhibit a nearly planar quinoline core. The bulkier ethoxy group, compared to the methoxy group, might induce a slightly larger torsion angle in the formyl group due to steric hindrance, though this is likely to be minimal.

Alternative Compounds: Quinoline Derivatives as Kinase Inhibitors

Quinoline derivatives are a prominent class of compounds in drug discovery, frequently investigated as kinase inhibitors for cancer therapy.[4][5][6] The 2-chloroquinoline-3-carbaldehyde scaffold provides a versatile starting point for the synthesis of more complex molecules targeting the ATP-binding site of kinases. The structural data from X-ray crystallography is crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these inhibitors. By comparing the fundamental geometry of these carbaldehyde derivatives with clinically approved quinoline-based kinase inhibitors, researchers can gain insights for designing novel therapeutic agents.

Experimental Protocols

The synthesis of 2-chloroquinoline-3-carbaldehyde derivatives is commonly achieved through the Vilsmeier-Haack reaction.[1][2][7]

General Synthesis of 2-Chloro-6-substituted-quinoline-3-carbaldehyde
  • Vilsmeier Reagent Formation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at low temperatures (typically 0-5 °C).

  • Reaction with Acetanilide: The appropriately substituted N-phenylacetamide (e.g., N-(4-ethoxyphenyl)acetamide for the target compound) is added to the freshly prepared Vilsmeier reagent.[1][2]

  • Cyclization and Hydrolysis: The reaction mixture is heated to induce cyclization, forming the quinoline ring. The intermediate is then hydrolyzed, typically by pouring the mixture onto ice, to yield the final 2-chloro-6-substituted-quinoline-3-carbaldehyde product.[1][2] The crude product is then collected by filtration and purified by recrystallization.[1][2]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a saturated solution of the purified compound. Common solvents used for the crystallization of these derivatives include mixtures of petroleum ether and ethyl acetate.[1][2]

Visualizations

Experimental Workflow

G cluster_0 Synthesis cluster_1 Purification & Analysis Vilsmeier Reagent Formation Vilsmeier Reagent Formation Reaction with Acetanilide Reaction with Acetanilide Vilsmeier Reagent Formation->Reaction with Acetanilide Cyclization & Hydrolysis Cyclization & Hydrolysis Reaction with Acetanilide->Cyclization & Hydrolysis Filtration & Recrystallization Filtration & Recrystallization Cyclization & Hydrolysis->Filtration & Recrystallization Single Crystal Growth Single Crystal Growth Filtration & Recrystallization->Single Crystal Growth X-ray Diffraction X-ray Diffraction Single Crystal Growth->X-ray Diffraction Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement

Caption: Experimental workflow for the synthesis and X-ray crystallography of 2-chloroquinoline-3-carbaldehyde derivatives.

Logical Relationship of Substituent Effects

G cluster_substituents Substituent at 6-position cluster_properties Influence on Crystal Structure Quinoline Core Quinoline Core -H -H Quinoline Core->-H -CH3 -CH3 Quinoline Core->-CH3 -OCH3 -OCH3 Quinoline Core->-OCH3 -OC2H5 -OC2H5 (Predicted) Quinoline Core->-OC2H5 Molecular Packing Molecular Packing -H->Molecular Packing Formyl Group Torsion Formyl Group Torsion -H->Formyl Group Torsion Intermolecular Interactions Intermolecular Interactions -H->Intermolecular Interactions -CH3->Molecular Packing -CH3->Formyl Group Torsion -CH3->Intermolecular Interactions -OCH3->Molecular Packing -OCH3->Formyl Group Torsion -OCH3->Intermolecular Interactions -OC2H5->Molecular Packing -OC2H5->Formyl Group Torsion -OC2H5->Intermolecular Interactions

Caption: Influence of 6-position substituents on the crystal structure of 2-chloroquinoline-3-carbaldehyde derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activities of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde analogs, focusing on their structure-activity relationships (SAR) as antimicrobial and anticancer agents. While specific data for 6-ethoxy analogs is limited in the available literature, this guide draws comparisons from structurally similar 6-methoxy and other 6-substituted quinoline-3-carbaldehyde derivatives to infer the SAR for the target compounds.

Comparative Biological Activity

The biological activity of 2-chloroquinoline-3-carbaldehyde analogs is significantly influenced by the nature and position of substituents on the quinoline ring and modifications at the 3-carbaldehyde position. The following tables summarize the antimicrobial and anticancer activities of various analogs, providing a basis for understanding their SAR.

Table 1: Antimicrobial Activity of 2-Chloroquinoline-3-carbaldehyde Analogs
Compound IDR (Position 6)Modification at 3-carbaldehydeTest OrganismMIC (µg/mL)Reference
1a -OCH3Hydrazone derivativeE. coli7.81[1]
1b -OCH3Hydrazone derivativeS. aureus7.81[1]
2a -HHydrazone derivativeE. coli>100[2]
2b -HHydrazone derivativeS. aureus50[2]
3a -CH3Hydrazone derivativeE. coli62.5
3b -CH3Hydrazone derivativeS. aureus31.25

Key SAR Insights for Antimicrobial Activity:

  • Substitution at Position 6: Electron-donating groups, such as methoxy (-OCH3), at the 6-position appear to enhance antibacterial activity compared to unsubstituted analogs. This suggests that a 6-ethoxy group would likely confer similar or potentially improved activity.

  • Modification of the 3-carbaldehyde Group: The conversion of the aldehyde to a hydrazone is a common strategy that often leads to potent antimicrobial agents. The nature of the substituent on the hydrazone moiety can further modulate the activity.

Table 2: Anticancer Activity of 2-Chloroquinoline-3-carbaldehyde Analogs
Compound IDR (Position 6)Modification at 3-carbaldehydeCancer Cell LineIC50 (µM)Reference
4a -HSchiff base derivativeHCT-1161.50[3]
4b -HSchiff base derivativeHepG-20.90[3]
5a -OCH3Schiff base derivativeMCF712.73[4]
5b -OCH3Schiff base derivativeA54913.76[4]
6a -CH3Rhodanine derivativeHGCPotent[5]
6b -CH3Rhodanine derivativeDU-145Potent[5]

Key SAR Insights for Anticancer Activity:

  • Modification of the 3-carbaldehyde Group: Derivatization of the carbaldehyde into Schiff bases and rhodanine analogs is a successful strategy for generating potent anticancer compounds.[3][5]

  • Substitution at Position 6: The presence of a methoxy group at the 6-position has been shown to be compatible with good anticancer activity.[4] This suggests that a 6-ethoxy substituent would also be favorable.

  • Mechanism of Action: Several studies indicate that these compounds induce apoptosis in cancer cells, suggesting a common mechanism of action.[6][7][8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2-Chloro-6-alkoxyquinoline-3-carbaldehyde

The synthesis of the core scaffold is typically achieved through the Vilsmeier-Haack reaction.[11]

Procedure:

  • To a stirred solution of an appropriate N-(4-alkoxyphenyl)acetamide in dry N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C.

  • The reaction mixture is then heated at 80-90°C for several hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 2-chloro-6-alkoxyquinoline-3-carbaldehyde.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • A standardized inoculum of the test microorganism is prepared and added to each well.

  • The plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect key proteins involved in the apoptotic pathway.[12][13][14][15]

Procedure:

  • Protein Extraction: Cancer cells are treated with the test compound for a specified time. The cells are then lysed using a suitable lysis buffer to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, Bcl-2, Bax, cleaved PARP).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the action of these compounds.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies start Starting Materials (e.g., N-(4-ethoxyphenyl)acetamide) vilsmeier Vilsmeier-Haack Reaction start->vilsmeier core This compound vilsmeier->core derivatization Derivatization (e.g., Schiff Base, Hydrazone) core->derivatization analogs Target Analogs derivatization->analogs characterization Structural Characterization (NMR, MS, IR) analogs->characterization antimicrobial Antimicrobial Screening (Broth Microdilution) analogs->antimicrobial anticancer Anticancer Screening (MTT Assay) analogs->anticancer mic MIC Determination antimicrobial->mic ic50 IC50 Determination anticancer->ic50 apoptosis Apoptosis Assays ic50->apoptosis western_blot Western Blot (Caspases, Bcl-2, PARP) apoptosis->western_blot pathway Signaling Pathway Elucidation western_blot->pathway

Experimental Workflow for SAR Studies

Apoptosis_Signaling_Pathway cluster_stimulus Inducing Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase compound Quinoline-3-carbaldehyde Analog bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) compound->bcl2 inhibits bax Bax (Pro-apoptotic) (Upregulation) compound->bax activates mito Mitochondrial Permeability bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis parp->apoptosis contributes to

Generalized Intrinsic Apoptosis Pathway

References

In Vitro Efficacy of Novel 2-Chloro-6-ethoxyquinoline-3-carbaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro biological activities of novel compounds derived from 2-Chloro-6-ethoxyquinoline-3-carbaldehyde. Due to the limited availability of specific experimental data for 6-ethoxy derivatives in publicly accessible literature, this document serves as a comprehensive template. The presented data is hypothetical, based on the activities of structurally similar quinoline-based compounds, to illustrate the comparative framework. This guide is intended to inform potential research directions and experimental design for the evaluation of this specific class of compounds.

Compound Profiles and Rationale

Quinoline scaffolds are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. The introduction of a chlorine atom at the C2 position and a carbaldehyde group at the C3 position of the quinoline ring provides a versatile platform for the synthesis of various derivatives, such as Schiff bases, chalcones, and thiosemicarbazones. The ethoxy group at the C6 position is hypothesized to enhance lipophilicity, potentially improving cell membrane permeability and target engagement.

This guide will focus on two primary areas of investigation for novel derivatives of this compound:

  • Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: Assessment of inhibitory effects against pathogenic bacterial strains.

Comparative In Vitro Anticancer Activity

The following table summarizes the hypothetical cytotoxic activity (IC50 values in µM) of representative derivatives of this compound against a panel of human cancer cell lines. These hypothetical values are compared with a standard chemotherapeutic agent, Doxorubicin.

Compound IDDerivative TypeHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
NC-E1 Schiff Base8.512.315.1
NC-E2 Thiosemicarbazone5.27.89.5
NC-E3 Chalcone10.115.618.2
Doxorubicin Standard Drug0.91.21.5

Comparative In Vitro Antimicrobial Activity

The table below presents the hypothetical Minimum Inhibitory Concentration (MIC) values in µg/mL for representative derivatives against common pathogenic bacteria, compared with the standard antibiotic, Ciprofloxacin.

Compound IDDerivative TypeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
NC-E1 Schiff Base1632
NC-E2 Thiosemicarbazone816
NC-E3 Chalcone3264
Ciprofloxacin Standard Drug10.5

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cell lines (HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (NC-E1, NC-E2, NC-E3) and the standard drug (Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Inoculum Preparation: Bacterial strains (Staphylococcus aureus and Escherichia coli) are cultured overnight, and the inoculum is adjusted to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: The test compounds (NC-E1, NC-E2, NC-E3) and the standard antibiotic (Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing MHB.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related quinoline derivatives, the novel compounds derived from this compound may exert their biological effects through various mechanisms.

Anticancer Mechanism: EGFR and Topoisomerase Inhibition

Many quinoline derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival. Two potential mechanisms include the inhibition of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase enzymes.

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Signaling Cascade Signaling Cascade EGFR->Signaling Cascade Activates Proliferation Proliferation Signaling Cascade->Proliferation Survival Survival Signaling Cascade->Survival DNA DNA Topoisomerase Topoisomerase DNA->Topoisomerase Relieves Torsional Strain DNA Replication DNA Replication Topoisomerase->DNA Replication Enables Novel Compound Novel Compound Novel Compound->EGFR Inhibits Novel Compound->Topoisomerase Inhibits

Caption: Potential anticancer mechanisms of quinoline derivatives.

Antimicrobial Mechanism: DNA Gyrase Inhibition

A common mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication and repair.

antimicrobial_workflow Bacterial Cell Bacterial Cell DNA Replication & Repair DNA Replication & Repair Bacterial Cell->DNA Replication & Repair Requires DNA Gyrase DNA Gyrase DNA Replication & Repair->DNA Gyrase Utilizes Cell Division Cell Division DNA Replication & Repair->Cell Division Novel Compound Novel Compound Novel Compound->DNA Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

Experimental Workflow Overview

The following diagram outlines the general workflow for the in vitro testing of the novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing Start This compound Derivatization Synthesis of Derivatives (Schiff Bases, Thiosemicarbazones, etc.) Start->Derivatization Purification Purification & Characterization Derivatization->Purification Anticancer Assay Anticancer Screening (MTT Assay) Purification->Anticancer Assay Antimicrobial Assay Antimicrobial Screening (MIC Determination) Purification->Antimicrobial Assay Data Analysis Data Analysis (IC50 / MIC Calculation) Anticancer Assay->Data Analysis Antimicrobial Assay->Data Analysis

Caption: General workflow for synthesis and in vitro evaluation.

Benchmarking the Efficacy of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of inhibitors derived from the 2-chloro-6-ethoxyquinoline-3-carbaldehyde scaffold against other established inhibitors. Due to the limited publicly available data on the specific ethoxy derivative, this guide will utilize closely related 2-chloro-6-methoxyquinoline-3-carbaldehyde and other quinoline-based compounds as representative examples to benchmark their performance against well-known inhibitors targeting key enzymes in cellular signaling pathways, such as receptor tyrosine kinases (e.g., c-Met) and DNA methyltransferases (DNMTs).

Comparative Efficacy of Quinoline-Based Inhibitors

The following tables summarize the in vitro potency of various quinoline-based inhibitors and their comparators. The data is presented as half-maximal inhibitory concentrations (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a biological target by 50%. A lower IC50 value signifies a more potent inhibitor.

Table 1: c-Met Kinase Inhibition Profile

The c-Met receptor tyrosine kinase is a crucial target in cancer therapy due to its role in tumor growth and metastasis. Several quinoline-based compounds have been developed as potent c-Met inhibitors.

Inhibitor Name/CodeTarget KinaseIC50 (nM)Reference Compound(s)IC50 (nM)
Compound 21b (a 3,5,7-substituted quinoline)c-MetHighly Potent (Specific value not provided)Crizotinib-
A panel of other tyrosine kinasesSignificantly less activityCabozantinib-
3,6-disubstituted quinoline 26c-Met9.3--
4,6,7-substituted quinoline 27c-Met19Cabozantinib40
4,6,7-substituted quinoline 28c-Met64Cabozantinib40
KRC-00509c-Met<8 (inhibited auto-phosphorylation by 70% at 8 nM)CrizotinibLess active than KRC-00509
KRC-00715c-MetLess active than KRC-00509--
MET kinase-IN-4MET1.9--
Flt-34--
VEGFR-227--
Table 2: PI3K/mTOR Inhibition Profile

The PI3K/mTOR pathway is another critical signaling cascade often dysregulated in cancer. Certain quinoline derivatives have shown dual inhibitory activity against these kinases.

Inhibitor Name/CodeTarget KinaseIC50 (µM)Reference Compound(s)IC50 (µM)
Quinoline 38 (4-aniline quinoline with phenylsulfonylurea)PI3K0.72--
mTOR2.62--
Dactolisib (imidazo[4,5-c]quinoline derivative)PI3K/mTORNanomolar range--
Table 3: Pim-1 Kinase Inhibition Profile

Pim-1 kinase is involved in cell cycle progression and apoptosis, making it an attractive target for cancer drug development.

Inhibitor Name/CodeTarget KinaseIC50 (µM) or Ki (nM)Reference Compound(s)
Isoxazolo-quinoline-3,4-dione (Compound 14)Pim-1Ki = 2.5 nM-
Pim-2Ki = 43.5 nM-
Quinoline-2-carboxamides and 2-styrylquinolinesPim-1Potent inhibitors-
Quinoline derivative 5Pim-1GI50 = 1.29 µM (in PC-3 cells)-

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and the general workflows for the experimental assays are provided below using Graphviz (DOT language).

c-Met Signaling Pathway

cMet_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Autophosphorylation & Activation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Motility) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Inhibitor Quinoline-based Inhibitor Inhibitor->cMet Inhibition

General Workflow for an In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor dilutions start->prepare_reagents plate_setup Assay Plate Setup: - Add inhibitor dilutions - Add kinase prepare_reagents->plate_setup initiate_reaction Initiate Reaction: - Add Substrate/ATP mixture plate_setup->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction & Detect Signal (e.g., add ADP-Glo™ Reagent) incubate->stop_reaction read_plate Read Plate (e.g., Luminescence) stop_reaction->read_plate analyze_data Data Analysis: - Calculate % inhibition - Determine IC50 read_plate->analyze_data end End analyze_data->end

General Workflow for a DNA Methyltransferase (DNMT) Inhibition Assay

DNMT_Assay_Workflow start Start prepare_reagents Prepare Reagents: - DNMT Enzyme - DNA Substrate - SAM (methyl donor) - Inhibitor dilutions start->prepare_reagents plate_setup Assay Plate Setup: - Add inhibitor dilutions - Add DNMT enzyme prepare_reagents->plate_setup initiate_reaction Initiate Reaction: - Add SAM solution plate_setup->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate wash_wells Wash Wells incubate->wash_wells add_capture_ab Add Capture Antibody (anti-5-mC) wash_wells->add_capture_ab add_capture_ab->wash_wells add_detection_ab Add Detection Antibody (e.g., HRP-conjugated) add_capture_ab->add_detection_ab add_detection_ab->wash_wells develop_signal Add Substrate & Develop Signal add_detection_ab->develop_signal read_plate Read Plate (e.g., Absorbance at 450 nm) develop_signal->read_plate analyze_data Data Analysis: - Calculate % inhibition - Determine IC50 read_plate->analyze_data end End analyze_data->end

Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.[1]

Objective: To quantify the in vitro potency of a test compound in inhibiting c-Met kinase activity.[1]

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA).

    • Dilute recombinant human c-Met kinase to the desired concentration in the kinase buffer. The optimal concentration should be determined empirically.[2]

    • Prepare a stock solution of a suitable peptide substrate (e.g., Poly(Glu,Tyr)) and ATP in the kinase buffer. The ATP concentration should be near its Km value for c-Met.[2]

    • Prepare serial dilutions of the test inhibitor in DMSO, followed by further dilution in the kinase buffer. Ensure the final DMSO concentration in the assay is low (≤1%).[2]

  • Assay Procedure:

    • Add a small volume (e.g., 1 µL) of the diluted inhibitor or vehicle control (DMSO) to the wells of a microplate.[2]

    • Add the diluted c-Met kinase to each well.[2]

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.[2]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[2]

  • Signal Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods such as:

      • Luminescence-based (e.g., ADP-Glo™): Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP, followed by a kinase detection reagent to measure luminescence.[2]

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Stop the reaction with an EDTA solution and add a Eu-labeled anti-phosphotyrosine antibody and a ULight™-labeled substrate. Read the TR-FRET signal.[3]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]

DNA Methyltransferase (DNMT) Activity/Inhibition Assay (Colorimetric)

This ELISA-like assay measures the total activity of DNMTs and the inhibitory potential of test compounds.[4][5]

Objective: To determine the IC50 value of a test compound for DNMT activity.[4]

Methodology:

  • Reagent Preparation:

    • Use a 96-well microplate coated with a cytosine-rich DNA substrate.[4][5]

    • Prepare a DNMT assay buffer.[4]

    • Dilute the DNMT enzyme (e.g., from nuclear extracts or purified enzyme) in the assay buffer.[5]

    • Prepare a solution of S-Adenosyl methionine (SAM), the methyl group donor.[4]

    • Prepare serial dilutions of the test inhibitor.[4]

  • Assay Procedure:

    • To the appropriate wells, add the assay buffer, vehicle control (e.g., DMSO), or the diluted inhibitor.[4]

    • Add the diluted DNMT enzyme to all wells except the blank.[4]

    • Initiate the reaction by adding the SAM solution to all wells.[4]

    • Cover the plate and incubate at 37°C for 60-90 minutes.[4]

    • Wash each well multiple times with a wash buffer.[4]

  • Signal Detection:

    • Add a capture antibody specific for 5-methylcytosine (5-mC) to each well and incubate.[4]

    • Wash the wells again.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.[4]

    • Wash the wells to remove unbound secondary antibody.

    • Add a colorimetric substrate (e.g., TMB) and incubate until color develops.[4]

    • Stop the reaction with a stop solution.[4]

  • Data Analysis:

    • Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[4]

    • Calculate the percent inhibition for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.[4]

Conclusion

This guide provides a framework for benchmarking the efficacy of this compound based inhibitors by comparing them to structurally similar compounds and established inhibitors. The provided data tables and detailed experimental protocols for key assays offer a valuable resource for researchers in the field of drug discovery and development. The visualization of signaling pathways and experimental workflows aims to enhance the understanding of the mechanism of action and the practical aspects of inhibitor evaluation. Further investigation into the specific ethoxy derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Antimicrobial Spectrum of Quinine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antimicrobial efficacy of various quinoline derivatives. By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for understanding the therapeutic potential of this important class of antimicrobial agents.

Quinolone derivatives are a broad class of synthetic antibiotics with a wide range of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] Their core structure, a bicyclic aromatic compound, has been extensively modified to generate a multitude of derivatives with varying potency and spectrums of activity. This guide will delve into a comparative study of the antimicrobial spectrum of prominent quinoline derivatives, with a focus on fluoroquinolones and non-fluoroquinolones.

Quantitative Data Summary: Antimicrobial Spectrum

The antimicrobial activity of quinoline derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of representative quinoline derivatives against common bacterial pathogens. It is important to note that MIC values can vary depending on the specific bacterial strain and the testing methodology employed.[2]

Quinoline DerivativeClassEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
Ciprofloxacin Fluoroquinolone0.007 - >32[3]0.12 - >320.03 - >32
Levofloxacin Fluoroquinolone≤0.03 - 32[3]0.06 - >320.06 - >32
Moxifloxacin Fluoroquinolone≤0.03 - 32[3]0.03 - >320.25 - >32
Nalidixic Acid Non-fluoroquinolone≤2.0 - >32[3]>128>1024
Novel Quinolone 13 Non-fluoroquinolone-20±3.3[4]10±1.5[4]
Novel Quinolone 12 Non-fluoroquinolone--10±1.5[4]
Novel Quinolone 8 Non-fluoroquinolone--5±2.2[4]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5][6] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for DNA replication and transcription.[1][5] In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is critical for the separation of interlinked daughter DNA strands following replication.[1][5] By inhibiting these enzymes, quinolones block DNA replication and repair, leading to double-stranded DNA breaks and ultimately bacterial cell death.[7]

G Simplified Signaling Pathway of Quinolone Action quinolone Quinolone Derivative gyrase DNA Gyrase (Gram-negative) quinolone->gyrase Inhibits topoIV Topoisomerase IV (Gram-positive) quinolone->topoIV Inhibits replication DNA Replication & Transcription gyrase->replication Essential for topoIV->replication Essential for breakage Double-Strand DNA Breaks replication->breakage Disruption leads to death Bacterial Cell Death breakage->death

Caption: Simplified pathway of quinolone antimicrobial action.

Experimental Protocols

The determination of the antimicrobial spectrum of quinoline derivatives relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.[8][9]

1. Preparation of Quinolone Solutions:

  • Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide or water).

  • Serial two-fold dilutions of the stock solutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[10][11]

2. Inoculum Preparation:

  • A standardized inoculum of the test bacterium is prepared from a fresh culture.[8]

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[2]

  • This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

3. Inoculation and Incubation:

  • Each well containing the serially diluted quinolone is inoculated with the standardized bacterial suspension.

  • Positive control wells (containing bacteria and broth without any antibiotic) and negative control wells (containing broth only) are included on each plate.[2]

  • The plates are incubated at 35-37°C for 16-20 hours.[2]

4. MIC Determination:

  • The MIC is visually determined as the lowest concentration of the quinoline derivative that completely inhibits the visible growth of the bacteria.[2][11]

G Experimental Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Quinolone Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculate Inoculate Wells with Bacterial Suspension dilution->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read Visually Read Plates incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration.

Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[12][13]

1. Inoculum Preparation:

  • A standardized bacterial inoculum (0.5 McFarland standard) is prepared as described for the broth microdilution method.[14]

2. Inoculation of Agar Plate:

  • A sterile cotton swab is dipped into the standardized inoculum and then uniformly streaked over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[15]

3. Application of Disks:

  • Paper disks impregnated with a known concentration of the quinoline derivative are placed on the surface of the agar using sterile forceps.[12]

  • The disks should be pressed gently to ensure complete contact with the agar.[14]

4. Incubation:

  • The plates are inverted and incubated at 35-37°C for 16-24 hours.[16]

5. Measurement and Interpretation:

  • The diameter of the zone of no bacterial growth around each disk (zone of inhibition) is measured in millimeters.[2]

  • The size of the inhibition zone is correlated with the susceptibility of the bacterium to the quinoline derivative, with larger zones indicating greater susceptibility.[13]

References

A Comparative Guide to Validated Analytical Methods for the Characterization of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the comprehensive characterization of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. The selection of appropriate analytical techniques is critical for ensuring the identity, purity, and quality of this compound. This document is intended for researchers, scientists, and drug development professionals.

While specific validated methods for this compound are not extensively available in public literature, this guide outlines standard analytical techniques and provides expected data based on closely related analogs such as 2-chloro-6-methoxyquinoline-3-carbaldehyde and 2-chloro-6-methylquinoline-3-carbaldehyde.

Data Presentation

The following tables summarize the expected quantitative data from various analytical techniques for the characterization of this compound and its comparison with related compounds.

Table 1: Chromatographic Methods - High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC)

ParameterThis compound (Expected)2-chloro-3-formyl-8-methyl Quinoline (Reference)[1]6-Chloroisoquinoline-1-carbaldehyde (Reference)[2]
HPLC Method
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)Not specifiedC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradientNot specifiedAcetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/minNot specified1.0 mL/min
DetectionUV at 254 nmNot specifiedUV at 254 nm
Retention Time (Rt)To be determinedNot specifiedTo be determined
TLC Method
Stationary PhaseSilica gel 60 F254Silica gelNot specified
Mobile PhaseEthyl acetate:Petroleum ether (1:9 v/v)Chloroform:Petether:Ethylacetate (9.5:0.5 v/v)Not specified
Rf ValueTo be determinedRf values in between 0-1Not specified
VisualizationUV light (254 nm), Iodine chamberSolid iodine fumesNot specified

Table 2: Spectroscopic Methods - NMR, IR, and Mass Spectrometry

ParameterThis compound (Expected)2-chloro-6-methoxyquinoline-3-carbaldehyde (Reference)[3]2,6-dichloroquinoline-3-carbaldehyde (Reference)[3]
1H NMR (CDCl3, δ ppm)
-CHO~10.511.13 (in DMSO)10.58
Aromatic-H~7.0 - 8.86.74-7.647.23-8.69
-OCH2CH3~4.2 (q)3.40 (s, -OCH3)-
-OCH2CH3~1.5 (t)--
IR (KBr, cm-1)
C=O (aldehyde)~170016361697
C=C (aromatic)~1600, 14501474-16001450-1600
C-Cl~770Not specifiedNot specified
C-O-C~1250Not specifiedNot specified
Mass Spectrometry (MS)
Ionization ModeElectrospray Ionization (ESI)Not specifiedNot specified
[M+H]+236.04Not specifiedNot specified

Table 3: Thermal and Elemental Analysis

ParameterThis compound (Expected)2-chloro-6-methoxyquinoline-3-carbaldehyde (Reference)2-chloro-6-methylquinoline-3-carbaldehyde (Reference)
Molecular FormulaC12H10ClNO2[4]C11H8ClNO2[5][6]C11H8ClNO[7][8]
Molecular Weight235.67 g/mol [4]221.63 g/mol [6]205.63 g/mol [7]
Melting Point (°C)To be determined146[3]Not specified
Elemental Analysis (%)C: 61.16, H: 4.28, N: 5.94Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is proposed for the purity determination and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 30% B, hold for 2 minutes, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample.

    • Dissolve in 10 mL of acetonitrile to get a 1 mg/mL stock solution.

    • Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural elucidation and confirmation of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

  • 1H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • 13C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16.

Mass Spectrometry (MS)

To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

  • ESI-MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50 - 500.

Mandatory Visualizations

The following diagrams illustrate the workflow for the analytical characterization of this compound.

Analytical_Workflow Sample Sample of This compound Purity_Assessment Purity Assessment Sample->Purity_Assessment Structural_Elucidation Structural Elucidation Sample->Structural_Elucidation Identity_Confirmation Identity Confirmation Sample->Identity_Confirmation HPLC HPLC Purity_Assessment->HPLC Quantitative TLC TLC Purity_Assessment->TLC Qualitative NMR 1H & 13C NMR Structural_Elucidation->NMR Definitive IR FT-IR Structural_Elucidation->IR Functional Groups MS Mass Spectrometry Identity_Confirmation->MS Molecular Weight Purity_Report Purity Report (>98%) HPLC->Purity_Report Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Identity_Verified Identity Verified MS->Identity_Verified

Caption: Workflow for the analytical characterization of the target compound.

HPLC_Method_Workflow Start Start Sample_Prep Sample Preparation (Dissolve & Dilute) Start->Sample_Prep Injection Inject into HPLC System Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Report Generate Report (Purity %) Data_Analysis->Report End End Report->End

Caption: Experimental workflow for the proposed HPLC analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach based on the known hazards of structurally similar compounds, such as 2-chloroquinoline-3-carbaldehyde and other chlorinated quinoline derivatives, is imperative.

It is critical to treat this compound as a hazardous chemical. Quinoline and its derivatives are recognized for their potential toxicity.[1] Therefore, this compound should never be disposed of down the drain or in regular solid waste.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards identified for similar compounds, which include skin irritation, serious eye irritation, and potential respiratory irritation, the following PPE is mandatory[2][3]:

  • Gloves: Use nitrile or other chemically resistant gloves.[1]

  • Eye Protection: Wear tightly fitting safety goggles or chemical splash goggles with side shields.[1][2]

  • Lab Coat: A full-length lab coat is necessary to protect from spills.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, a full-face respirator should be used.[2]

All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Hazard Data Summary for Structurally Similar Compounds

To inform the precautionary handling and disposal of this compound, the following table summarizes key hazard data from the Safety Data Sheets of structurally analogous compounds.

Hazard Classification2-Chloroquinoline-3-carbaldehyde2,6-Dichloroquinoline-3-carbaldehyde
GHS Pictogram(s) WarningWarning
Hazard Statement(s) H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]H302: Harmful if swallowed. H319: Causes serious eye irritation.[5]
Physical State Yellow Crystalline Powder[2]Not specified
Melting Point 262°C[2]Not specified
Flash Point 42°C[2]Not specified

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe segregation, storage, and disposal of this compound and associated contaminated materials.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent hazardous reactions.[1]

  • Solid Waste:

    • Collect any solid this compound waste in a clearly labeled, sealable container compatible with the chemical.[1]

    • Label the container as "Hazardous Waste" and clearly write the full chemical name: "this compound".[1]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent.[1]

    • Label the container as "Hazardous Waste" and list all components of the solution with their approximate percentages.[1]

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and weighing paper contaminated with the compound should be collected in a separate, sealed bag or container.[1]

    • This container must be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[1]

Step 2: Storage of Hazardous Waste

  • Store all collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[1]

  • Ensure containers are tightly closed and stored in a well-ventilated, secure area.[2]

  • The use of secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[1]

Step 3: Final Disposal

  • Never attempt to neutralize or treat the chemical waste yourself unless you are following a procedure that has been specifically approved by your institution's Environmental Health and Safety (EHS) department.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1]

  • Provide them with a complete inventory of the waste you have collected.

  • The recommended disposal methods for similar compounds are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste: Collect in a labeled, sealable container. FumeHood->SolidWaste LiquidWaste Liquid Waste: Collect in a labeled, leak-proof container. Debris Contaminated Debris: Collect in a separate, labeled sealed bag. Store Store in Designated Satellite Accumulation Area Debris->Store SecondaryContainment Use Secondary Containment ContactEHS Contact Environmental Health & Safety (EHS) SecondaryContainment->ContactEHS WastePickup Arrange for Professional Waste Pickup ContactEHS->WastePickup Incineration Disposal via Controlled Incineration WastePickup->Incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

For Immediate Reference: Key Safety and Handling Information

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safe handling, use, and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategoryTypeStandardPurpose
Eye and Face Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.[1]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4]EN 374-1, Type A.Prevents direct skin contact and irritation.
Lab coat or chemical-resistant suit.[5][6]Provides a barrier against spills and contamination.
Respiratory Protection Half-face or full-face respirator with appropriate cartridges.NIOSH or MSHA approved.[5]Use in case of insufficient ventilation or if dust/vapors are generated.[1][5]

Operational and Disposal Plans

Experimental Protocols: Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination. Follow this step-by-step guide:

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat/Suit: Put on the lab coat or chemical-resistant suit, ensuring it is fully fastened.

  • Respiratory Protection: If required, perform a seal check for your respirator.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Hand Hygiene: Wash and dry your hands.

  • Lab Coat/Suit: Remove the lab coat or suit by rolling it down from the shoulders, avoiding contact with the exterior.

  • Eye and Face Protection: Remove goggles or face shield from the back.

  • Respiratory Protection: Remove the respirator from the back.

  • Final Hand Hygiene: Wash and dry your hands thoroughly.

Disposal Plan

All disposable PPE, contaminated materials, and the chemical waste itself must be disposed of as hazardous waste.[1] Follow these steps:

  • Collect all contaminated materials in a designated, labeled, and sealed hazardous waste container.

  • Store the waste container in a well-ventilated and secure area.

  • Arrange for disposal through your institution's environmental health and safety office, adhering to all local, regional, and national regulations.[7]

Visual Workflow for Safe Chemical Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling start Assess Hazards select_ppe Select Appropriate PPE start->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chem Handle Chemical in Ventilated Area don_ppe->handle_chem spill Spill Occurs handle_chem->spill No spill_response Follow Spill Protocol handle_chem->spill_response Yes doff_ppe Doff PPE Correctly spill->doff_ppe No spill_response->doff_ppe dispose Dispose of Waste doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash end Procedure Complete wash->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-ethoxyquinoline-3-carbaldehyde
Reactant of Route 2
2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.